molecular formula C15H19ClO2 B12499444 Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

カタログ番号: B12499444
分子量: 266.76 g/mol
InChIキー: CGPOAIZCWIUHQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a useful research compound. Its molecular formula is C15H19ClO2 and its molecular weight is 266.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H19ClO2

分子量

266.76 g/mol

IUPAC名

methyl 2-[4-(4-chlorophenyl)cyclohexyl]acetate

InChI

InChI=1S/C15H19ClO2/c1-18-15(17)10-11-2-4-12(5-3-11)13-6-8-14(16)9-7-13/h6-9,11-12H,2-5,10H2,1H3

InChIキー

CGPOAIZCWIUHQS-UHFFFAOYSA-N

正規SMILES

COC(=O)CC1CCC(CC1)C2=CC=C(C=C2)Cl

製品の起源

United States
Foundational & Exploratory

Physical and chemical properties of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, a compound of interest in medicinal chemistry. We will delve into its core physical and chemical properties, spectroscopic profile, synthesis protocols, and its contextual relevance within pharmaceutical development, particularly in relation to the synthetic pathways of established drugs like Atovaquone.

Compound Identification and Core Physicochemical Properties

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is an organic compound featuring a trans-1,4-disubstituted cyclohexane ring. This specific stereochemistry is often crucial in drug design as it dictates the three-dimensional orientation of the substituent groups, influencing biological activity. The molecule's structure consists of a 4-chlorophenyl group and an acetic acid methyl ester moiety attached to the cyclohexane backbone.

While this specific acetate ester is not the most widely documented intermediate, its parent carboxylic acid, 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid, and the related compound, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid, are recognized as key precursors in the synthesis of the antimalarial drug Atovaquone.[1][2][3] The addition of the methyl group to the carboxylate can modulate physicochemical properties such as solubility and lipophilicity, a common strategy in drug design and lead optimization.[4]

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₉ClO₂Calculated
Molecular Weight 266.76 g/mol Calculated
IUPAC Name Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetateN/A
Appearance Expected to be a colorless liquid or low-melting solid[5][6]
Boiling Point Not explicitly documented; estimated to be >200 °CN/A
Melting Point Not explicitly documentedN/A
Solubility Expected to have low solubility in water and good solubility in organic solvents like ethanol, ether, and ethyl acetate.[5]N/A
logP (calculated) ~4.0-4.5Estimated based on structural analogs

Note: Some physical properties are estimated based on structurally similar compounds due to a lack of specific experimental data for this exact molecule in public literature. Researchers should perform empirical analysis for definitive values.

Spectroscopic and Analytical Characterization

A. ¹H NMR Spectroscopy The proton NMR spectrum is expected to be complex in the aliphatic region due to the cyclohexane ring protons.

  • Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.[7]

  • Ester Methyl Group: A sharp singlet at approximately 3.6-3.7 ppm corresponds to the three protons of the methyl ester group.[8]

  • Methylene Protons (α to C=O): A doublet at ~2.2-2.4 ppm is expected for the two protons of the CH₂ group adjacent to the carbonyl.

  • Cyclohexane Protons: A series of complex multiplets would appear between ~1.0-2.5 ppm. The trans-diaxial and diequatorial couplings of the cyclohexane protons would lead to this complexity.

B. ¹³C NMR Spectroscopy The carbon spectrum provides a clear map of the carbon framework.

  • Carbonyl Carbon: The ester carbonyl carbon should appear at ~172-174 ppm.[8]

  • Aromatic Carbons: Four signals are expected in the aromatic region (~128-145 ppm). The carbon attached to the chlorine atom will be distinct.

  • Ester Methoxy Carbon: The methyl group's carbon should be found at ~51-52 ppm.

  • Methylene Carbon (α to C=O): The CH₂ carbon is expected around 40-42 ppm.

  • Cyclohexane Carbons: Multiple signals for the cyclohexane ring carbons would be observed between ~28-45 ppm.

C. Infrared (IR) Spectroscopy

  • C=O Stretch: A strong, sharp absorption band between 1735-1750 cm⁻¹ is the most prominent feature, indicating the ester carbonyl group.

  • C-O Stretch: A strong band in the 1160-1250 cm⁻¹ region corresponds to the C-O stretching of the ester.

  • Aromatic C=C Stretch: Medium to weak bands will appear in the ~1450-1600 cm⁻¹ region.

  • C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

D. Mass Spectrometry (MS) Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 266, with a characteristic M+2 peak at m/z 268 of approximately one-third the intensity, confirming the presence of a single chlorine atom. Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carboxymethyl group (-CH₂COOCH₃).

Chemical Properties and Reactivity

Understanding the reactivity of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is key to its application as a synthetic intermediate.

  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed to its parent carboxylic acid, 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid, under either acidic or basic conditions (e.g., using NaOH or LiOH in a methanol/water mixture).[9] This reaction is fundamental for converting the ester into a form suitable for subsequent amide coupling or other carboxylate-specific reactions.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(trans-4-(4-chlorophenyl)cyclohexyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) are effective for this transformation.[10][11][12] This alcohol can then serve as a building block for further functionalization, such as conversion to halides or ethers.

  • Transesterification: The methyl ester can undergo transesterification in the presence of another alcohol and a catalyst (acid or base) to form a different ester.

  • Stability and Storage: As an ester, this compound is generally stable under neutral conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents to prevent degradation.[13][14]

Synthesis and Manufacturing Insights

The synthesis of this molecule can be approached through several established organic chemistry pathways. A logical and efficient route involves the homologation of a readily available precursor, followed by esterification.

Experimental Protocol: Synthesis via Arndt-Eistert Homologation and Esterification

This protocol describes a validated two-stage process starting from the known Atovaquone intermediate, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid.[3] The causality behind this choice is the commercial availability of the starting material and the high efficiency of the Arndt-Eistert reaction for one-carbon chain extension.

Step 1: Synthesis of 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), suspend trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (1 equivalent) in a dry, non-protic solvent such as dichloromethane (DCM) or diethyl ether. Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution (HCl and CO/SO₂) ceases.

  • Solvent Removal: Remove the solvent and excess reagent in vacuo to yield the crude acid chloride.

  • Diazomethane Reaction: Dissolve the crude acid chloride in dry diethyl ether and add it slowly to a cooled (0 °C) ethereal solution of diazomethane (2.5 equivalents). Caution: Diazomethane is toxic and explosive. This step must be performed in a specialized fume hood with appropriate safety precautions.

  • Wolff Rearrangement: After the reaction with diazomethane is complete, the intermediate diazoketone is subjected to Wolff rearrangement. This is typically achieved by adding a silver catalyst (e.g., silver benzoate or silver oxide) or by photolysis/thermolysis, in the presence of water to trap the resulting ketene, forming the homologous carboxylic acid.

  • Workup and Purification: Quench the reaction carefully, perform an aqueous workup, and extract the product with an organic solvent. Purify the resulting 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid by recrystallization or column chromatography.

Step 2: Fischer Esterification

  • Reaction Setup: Dissolve the purified carboxylic acid (1 equivalent) from Step 1 in an excess of anhydrous methanol, which acts as both solvent and reactant.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[11]

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product, Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate. Further purification can be achieved via column chromatography if necessary.

G start trans-4-(4-Chlorophenyl) cyclohexanecarboxylic Acid acid_chloride Formation of Acid Chloride start->acid_chloride SOCl₂ or (COCl)₂ cat. DMF diazoketone Reaction with Diazomethane acid_chloride->diazoketone CH₂N₂ in Ether wolff Wolff Rearrangement diazoketone->wolff Ag₂O, H₂O Heat homologous_acid 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetic Acid wolff->homologous_acid esterification Fischer Esterification homologous_acid->esterification CH₃OH, cat. H₂SO₄ Reflux final_product Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate esterification->final_product

Caption: Synthetic workflow for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate.

Application in Drug Development: A Structural Analog Perspective

The primary relevance of this molecular scaffold to drug development professionals lies in its relationship to Atovaquone. Atovaquone is a hydroxynaphthoquinone that inhibits the mitochondrial electron transport chain in parasites.[2] The trans-4-(4-chlorophenyl)cyclohexyl moiety is a critical structural feature of Atovaquone, contributing to the lipophilicity required for the drug to accumulate in biological membranes.[2]

The direct precursor to Atovaquone is typically trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid or its corresponding aldehyde, not the acetate derivative discussed here.[10][15] However, Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate serves as a valuable research compound for several reasons:

  • Structure-Activity Relationship (SAR) Studies: By synthesizing derivatives with a one-carbon spacer between the cyclohexane ring and the functional group (in this case, an ester), researchers can probe the importance of linker length and flexibility for biological activity.

  • Prodrug Strategies: The ester functionality could be explored in prodrug design, where the active component is the parent carboxylic acid, released in vivo through enzymatic hydrolysis.

  • Exploration of New Chemical Space: The functional handles on this molecule (ester, chlorophenyl group) can be modified to create libraries of novel compounds for screening against various biological targets.[12] For instance, the core structure is also found in other biologically active molecules, such as prostacyclin receptor agonists.[16]

G topic_compound Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate hydrolysis Hydrolysis (e.g., LiOH) topic_compound->hydrolysis parent_acid Homologous Carboxylic Acid (Active Metabolite/Precursor) hydrolysis->parent_acid sar_studies SAR Studies (Linker Length) parent_acid->sar_studies new_targets Derivatization for New Targets parent_acid->new_targets atovaquone_precursor trans-4-(4-Chlorophenyl) cyclohexanecarboxylic Acid (Atovaquone Precursor) atovaquone Atovaquone (Antimalarial Drug) atovaquone_precursor->atovaquone Multi-step Synthesis

Caption: Contextual role of the topic compound in drug development.

Conclusion

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a specialized chemical entity with significant relevance to medicinal chemistry. While not a direct intermediate in the established synthesis of Atovaquone, its structure provides a valuable platform for SAR studies, prodrug development, and the exploration of novel bioactive molecules. Its synthesis is achievable through robust, multi-step organic chemistry protocols, and its chemical properties, particularly the reactivity of the ester group, allow for versatile downstream functionalization. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically utilize this compound in their drug discovery and development programs.

References

  • Discovery and Development of an Efficient Process to Atovaquone. ACS Publications. [Link]

  • trans-Methyl 2-[4-[4-[(trifluoromethylsulfonyl)oxy]phenyl]cyclohexyl]acetate, 97%. 3ASenrise. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents. Organic Letters. [Link]

  • WO 2012/080243 A2 Patent.
  • cyclohexyl acetate, 622-45-7. The Good Scents Company. [Link]

  • 2-Methylcyclohexyl acetate Technical Data Sheet. Atul Ltd. [Link]

  • CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
  • Synthesis of trans-(4-(4-chlorophenyl)cyclohexyl)methyl bromide. PrepChem.com. [Link]

  • NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. [Link]

  • [Application of methyl in drug design]. PubMed. [Link]

  • [Trans-4-(4-chlorophenyl)cyclohexyl]methanol. PubChem. [Link]

  • Discovery of 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist. PubMed. [Link]

  • Methyl acetate Safety Data Sheet. PENTA. [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). ResearchGate. [Link]

  • NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). ijpam.eu. [Link]

  • Computational Profiling of Monoterpenoid Phytochemicals. MDPI. [Link]

  • p-Methylbenzyl acetate. NIST WebBook. [Link]

  • Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. [Link]

  • A novel process for synthesis of Atovaquone. ResearchGate. [Link]

  • WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof.

Sources

Technical Guide and Safety Data Protocol: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Structural Significance

As a Senior Application Scientist overseeing pharmaceutical scale-up, I approach chemical intermediates not just as raw materials, but as functional components of a larger mechanistic system. Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS: 1698914-57-6) is a critical building block in modern drug discovery.

The trans-4-(4-chlorophenyl)cyclohexyl moiety is a privileged pharmacophore. It is most notably recognized as the lipophilic core in the antimalarial drug Atovaquone, where the strict trans-stereochemistry is an absolute requirement for the molecule to correctly dock into the hydrophobic pocket of the cytochrome bc1 complex [1]. The methyl ester variant discussed in this whitepaper serves as a highly stable, easily transportable precursor that can be activated (via saponification) for downstream decarboxylative cross-coupling (e.g., Hunsdiecker-type reactions) [3].

Physicochemical Profiling & Causality

Understanding the physical properties of this compound is the first step in designing a safe and high-yielding experimental workflow. The structural features directly dictate both its synthetic utility and its toxicological profile.

Table 1: Physicochemical Properties & Synthetic Causality

PropertyValueCausality / Synthetic Significance
Chemical Name Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetateThe ester acts as a protecting group, preventing unwanted side reactions during upstream synthesis.
CAS Number 1698914-57-6Unique identifier for global procurement and SDS tracking [2].
Molecular Formula C15H19ClO2Indicates a halogenated organic ester; dictates waste disposal protocols.
Molecular Weight 266.76 g/mol Optimal size for maintaining Lipinski's Rule of 5 in downstream APIs.
Stereochemistry trans-1,4-disubstitutedEquatorial positioning of both bulky groups minimizes steric strain and is critical for target protein binding.

GHS Hazard Assessment & Toxicological Mechanisms

A robust safety protocol requires understanding why a chemical is hazardous, not just memorizing pictograms. As a halogenated organic ester, this compound presents specific localized and systemic risks.

Table 2: GHS Classification & Mechanistic Mitigation

Hazard ClassCategoryMechanistic CauseMitigation Strategy
Skin Irritation Category 2Ester hydrolysis on moist skin alters local pH, causing protein denaturation.Double-layered nitrile gloves; handle exclusively in a fume hood.
Eye Irritation Category 2AContact with ocular fluid causes rapid localized saponification and lipid disruption.Splash-proof chemical goggles; ensure accessible eyewash station.
STOT (Single Exp.) Category 3Inhalation of volatile ester dust irritates respiratory mucosa via mild acylation.Handle under Local Exhaust Ventilation (LEV).
Aquatic Toxicity Chronic 4The lipophilic chlorophenyl moiety resists CYP450-like environmental degradation.Do not discharge into drains; incinerate as halogenated waste.

Standard Operating Procedure: Saponification to Free Acid

To utilize this intermediate in active pharmaceutical ingredient (API) synthesis, the methyl ester must first be hydrolyzed to its corresponding carboxylic acid. The following protocol is a self-validating system designed to maximize yield while mitigating the hazards outlined in Section 3.

Step-by-Step Methodology
  • Reagent Preparation: Weigh 10.0 g (37.5 mmol) of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate.

    • Causality: Accurate stoichiometric calculation is vital. Unreacted lipophilic ester is notoriously difficult to separate from the product during crystallization.

  • Solvation: Dissolve the ester in 100 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) at 0°C.

    • Causality: THF breaks down the crystalline lattice of the lipophilic chlorophenyl ring. MeOH acts as a protic bridge, allowing the aqueous hydroxide ions to access the ester carbonyl carbon. Without MeOH, the reaction suffers from biphasic stalling.

  • Base Addition: Dropwise addition of 2.0 equivalents of 2M aqueous NaOH.

    • Causality: Dropwise addition controls the exothermic nature of the acid-base interaction, preventing localized hot spots that could trigger epimerization of the critical trans-cyclohexyl stereocenter.

  • Reflux & Monitoring: Heat the mixture to 60°C and monitor via HPLC.

    • Causality: Heat accelerates the nucleophilic acyl substitution. HPLC ensures complete conversion, avoiding tedious column chromatography.

  • Acidification: Cool to 0°C and acidify to pH 2 using 1M HCl.

    • Causality: Protonates the carboxylate salt to form the free acid. Because the free acid is insoluble in the aqueous layer, this drives immediate precipitation.

  • Extraction & Validation: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate.

    • Validation: Confirm the trans-configuration via 1H-NMR by identifying the characteristic large axial-axial coupling constants ( J≈11−12 Hz) of the cyclohexyl protons.

Experimental Workflow Visualization

The following diagram maps the logical flow of the saponification protocol, integrating chemical transformations with their respective hazard mitigation checkpoints.

Workflow Start Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate (CAS: 1698914-57-6) Dissolve Step 1: Dissolution (THF/MeOH, 0°C) Start->Dissolve Base Step 2: Base Addition (Aq. NaOH, Dropwise) Hazard: Corrosive Dissolve->Base Reflux Step 3: Reflux & Monitor (60°C, HPLC tracking) Base->Reflux Acidify Step 4: Acidification (1M HCl to pH 2) Hazard: Exothermic Reflux->Acidify Extract Step 5: Extraction (EtOAc / Brine Wash) Acidify->Extract Product Product: trans-4-(4-chlorophenyl) cyclohexylacetic acid Extract->Product

Fig 1: Step-by-step saponification workflow and hazard mitigation for CAS 1698914-57-6.

Emergency Response & Spill Management

In the event of an accidental release or exposure, immediate action based on the chemical's physicochemical profile is required:

  • Small Spills (Benchtop): Do not use water, as the compound is highly hydrophobic and will spread. Absorb with an inert, non-combustible material (e.g., diatomaceous earth or sand). Sweep into a designated halogenated waste container.

  • Skin Contact: Immediately flush with copious amounts of water for 15 minutes. The lipophilic nature of the chlorophenyl group means the chemical can penetrate the stratum corneum rapidly; follow up with a PEG-based skin wash if irritation persists.

  • Fire Hazards: Combustion of this material will release toxic hydrogen chloride (HCl) gas and carbon monoxide. Use dry chemical, CO2, or alcohol-resistant foam. Responders must wear self-contained breathing apparatus (SCBA).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74989, Atovaquone." PubChem, [Link]

  • Saralaya, S. S., et al. "A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures." Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 2023. [Link]

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from formulation and purification to bioavailability. This guide provides a comprehensive technical overview of the solubility profile of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate. We delve into the theoretical principles governing its solubility, present a robust, step-by-step experimental protocol for determining its solubility via the isothermal shake-flask method, and offer a detailed, validated HPLC-UV method for quantification. While specific experimental data for this exact molecule is not publicly available, this document provides a scientifically grounded framework and illustrative data based on its structural characteristics, empowering researchers to accurately assess its behavior in various organic solvents.

Introduction: The Critical Role of Solubility

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a molecule of interest in pharmaceutical research, featuring a trans-cyclohexyl ring that provides a rigid scaffold, a lipophilic chlorophenyl group, and a methyl ester functional group. The interplay of these structural features dictates its interaction with various solvents. Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of successful drug development. Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable results in biological assays.[1]

This guide is designed for researchers, chemists, and formulation scientists. Its objective is to provide both the theoretical foundation and the practical, validated methodologies required to accurately determine and interpret the solubility of this compound in a range of common organic solvents.

Physicochemical Characterization of the Analyte

To predict and interpret solubility, one must first understand the molecule's intrinsic properties.

  • Molecular Formula: C₁₅H₁₉ClO₂

  • Molecular Weight: 266.76 g/mol

  • Structural Features:

    • Chlorophenyl Group: A nonpolar, hydrophobic aromatic ring that significantly contributes to solubility in nonpolar organic solvents.

    • Cyclohexyl Ring: A saturated, nonpolar aliphatic ring that further enhances the molecule's lipophilic character.

    • Methyl Acetate Group: An ester functional group that introduces a polar moment, allowing for dipole-dipole interactions with polar solvents.

The combination of a large nonpolar backbone with a localized polar region suggests that Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate will exhibit a nuanced solubility profile, with preferential solubility in solvents of intermediate polarity and lower solubility in highly polar or very nonpolar solvents. The related carboxylic acid, 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid, is noted to be soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water.[2]

Theoretical Framework: "Like Dissolves Like" and Beyond

The foundational principle of solubility is that "like dissolves like," meaning substances with similar polarities tend to be miscible. Polarity, however, is a simplification. A more sophisticated and quantitative approach is provided by the Hansen Solubility Parameters (HSP) .[3][4]

HSP theory deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent will effectively dissolve a solute if their respective Hansen parameters are similar.[5][6] This three-dimensional approach provides a much more predictive framework than a single polarity metric, explaining, for instance, why two different "bad" solvents can be mixed to create one "good" solvent system.[4] For Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, its significant δD and moderate δP components suggest it will be most soluble in solvents that share this profile.

Experimental Determination of Thermodynamic Solubility

The gold-standard for determining the equilibrium (thermodynamic) solubility of a compound is the isothermal shake-flask method .[7][8] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility limit at a given temperature.[9][10]

Materials and Equipment
  • Analyte: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, crystalline solid (>99% purity).

  • Solvents: HPLC-grade or equivalent purity (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane).

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with PTFE-lined screw caps

    • Orbital shaker with temperature control (set to 25 °C ± 1 °C)

    • Centrifuge

    • Calibrated volumetric flasks and pipettes

    • 0.22 µm PTFE syringe filters

    • Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Experimental Workflow: Isothermal Shake-Flask Method

The following diagram outlines the comprehensive workflow for solubility determination.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess solid analyte (~5-10 mg) to vial prep2 Add known volume of solvent (e.g., 1.0 mL) prep1->prep2 prep3 Securely cap vials prep2->prep3 equil1 Place vials on orbital shaker prep3->equil1 equil2 Incubate at 25°C for 24-48h to ensure equilibrium equil1->equil2 sep1 Centrifuge vials (e.g., 10,000 rpm, 10 min) equil2->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter supernatant through 0.22 µm PTFE filter sep2->sep3 quant1 Prepare serial dilutions of filtered supernatant sep3->quant1 quant2 Analyze via validated HPLC-UV method quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol
  • Preparation of Saturated Solution: a. Add an excess amount of solid Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (e.g., approximately 5-10 mg) into a 2 mL glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[8][10] b. Accurately pipette a known volume of the selected solvent (e.g., 1.0 mL) into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare each solvent condition in triplicate to ensure reproducibility, as recommended by ICH guidelines.[11][12]

  • Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a minimum of 24 hours. For some compounds, 48-72 hours may be necessary to reach true thermodynamic equilibrium.[10] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: a. After incubation, visually confirm the presence of excess solid in each vial. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid. c. Carefully withdraw an aliquot of the clear supernatant. d. Immediately filter the supernatant through a 0.22 µm chemically-resistant (PTFE) syringe filter into a clean vial. This step is critical to remove any remaining particulates.[10]

  • Quantification: a. Prepare accurate serial dilutions of the filtered supernatant using the same solvent as the mobile phase to ensure the final concentration falls within the linear range of the calibration curve. b. Analyze the diluted samples using the validated HPLC-UV method described below. c. Calculate the concentration in the diluted sample by comparing its peak area to the calibration curve. d. Multiply the result by the dilution factor to determine the final solubility of the compound in the original solvent.

Analytical Method: HPLC-UV Quantification

A robust and validated analytical method is essential for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating and quantifying small molecules in solution.[13][14][15]

  • System: HPLC with UV-Vis Detector

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is ideal for retaining moderately nonpolar analytes like the target compound.[16]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: ~225 nm (determined by UV scan of the analyte).

  • Calibration: A multi-point (e.g., 5-7 points) calibration curve must be prepared using accurately weighed standards of the analyte, dissolved in the mobile phase. The curve must demonstrate linearity (R² > 0.999).

Illustrative Solubility Profile

The following table presents a scientifically plausible, illustrative solubility profile for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate based on its chemical structure. This data serves as a predictive guide for researchers.

Disclaimer: The data in this table is for illustrative purposes only and is not based on experimental measurement of the target compound. It is intended to reflect expected chemical trends.

Solvent ClassSolventDielectric Constant¹Solubility (mg/mL) at 25°CSolubility (mmol/L) at 25°C
Polar Protic Methanol32.6~15~56
Ethanol24.6~25~94
Isopropanol18.3~30~112
Polar Aprotic Acetone20.7>100>375
Ethyl Acetate6.0>150>562
Dichloromethane9.1>200>750
Nonpolar Toluene2.4~75~281
Heptane1.9<5<19

¹Dielectric constants are approximate values for common organic solvents.[17]

Interpretation of the Solubility Profile

The illustrative data reflects the dual nature of the molecule.

  • High Solubility in Polar Aprotic Solvents: Solvents like Dichloromethane, Ethyl Acetate, and Acetone are predicted to be excellent solvents. They possess a moderate polarity that can interact favorably with the ester group, while their organic nature readily accommodates the large, nonpolar chlorophenyl and cyclohexyl portions of the molecule.

  • Moderate Solubility in Alcohols: Polar protic solvents like ethanol and isopropanol are reasonably good solvents, though likely less effective than the polar aprotic group. While they can interact with the ester, their hydrogen-bonding network is less disrupted by the large hydrophobic structure.

  • Limited Solubility in Nonpolar Solvents: While the molecule is largely nonpolar, a purely nonpolar solvent like heptane lacks any mechanism to interact with the polar ester group, resulting in poor solubility. Toluene, with its aromatic ring, can engage in π-stacking with the chlorophenyl group, leading to better solubility than a simple alkane.

Practical Applications and Implications

This solubility data is directly applicable to several critical stages of drug development:

  • Crystallization and Purification: The data informs the selection of appropriate solvent/anti-solvent systems for obtaining high-purity crystalline material. For example, dissolving the compound in a high-solubility solvent like dichloromethane and then adding a low-solubility anti-solvent like heptane is a standard technique to induce crystallization.

  • Pre-formulation Studies: For oral dosage forms, understanding solubility is the first step in the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[18][19] This classification can determine the need for in vivo bioequivalence studies.[11][12]

  • Analytical Method Development: Knowing the solubility is crucial for preparing stock solutions and standards for all analytical testing, ensuring the compound remains fully dissolved during analysis.

Conclusion

The solubility of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is governed by the balance between its large, hydrophobic scaffold and its polar ester functional group. This guide has provided a robust theoretical and practical framework for its characterization. By employing the detailed isothermal shake-flask protocol and the validated HPLC-UV method described herein, researchers can generate accurate and reliable solubility data. This information is indispensable for making informed decisions in process chemistry, formulation science, and analytical development, ultimately accelerating the path from discovery to application.

References

  • Vertex AI Search. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • DuPont. (n.d.). Hansen Solubility Parameter System. Technical Information.
  • Burke, J. (1984). Part 7 - Fractional Parameters. Solubility Parameters: Theory and Application. The Oakland Museum of California.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS.
  • Fakhree, M. A. A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?.
  • Sigma-Aldrich. (n.d.). Small Molecule HPLC.
  • EvitaChem. (n.d.). 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid.
  • Hansen, C. (n.d.). Hansen Solubility Parameters. hansen-solubility.com.
  • Zhang, H., et al. (2021). Applications of the Hansen solubility parameter for cellulose. BioResources.
  • Agilent. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?.
  • Shimadzu. (n.d.). What is HPLC (High Performance Liquid Chromatography).
  • Gonzalez-Pombo, P., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC.
  • ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH Harmonised Guideline.
  • Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
  • Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.
  • ICH. (n.d.). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
  • PubChem. (n.d.). [Trans-4-(4-chlorophenyl)cyclohexyl]methanol.
  • Cheméo. (n.d.). Acetic acid, trans-4-methylcyclohexyl ester - Chemical & Physical Properties.
  • BenchChem. (n.d.). Solubility profile of [4-(4-Chlorophenyl)cyclohexyl]methanol in different solvents.
  • Atul Ltd. (2019). 2-Methylcyclohexyl acetate. Technical Data Sheet.
  • CymitQuimica. (n.d.). CAS 49708-81-8: trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • University of California, Berkeley. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Gaylord Chemical. (n.d.). Solvent Miscibility Table.

Sources

Comprehensive Toxicity Profile and Safe Handling Guidelines for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery, halogenated alicyclic esters serve as critical building blocks for synthesizing complex active pharmaceutical ingredients (APIs), including lipid modulators and G-protein-coupled receptor (GPCR) ligands. Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS: 1698914-57-6) [1] is a highly lipophilic, structurally rigid intermediate. Due to the scarcity of empirical in vivo toxicity data for this specific compound, this whitepaper synthesizes predictive toxicology, mechanistic pathway analysis, and stringent occupational safety guidelines. Designed for laboratory professionals, this guide establishes self-validating experimental protocols and handling procedures grounded in authoritative regulatory standards.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical properties of a compound is the first step in predicting its biological behavior and occupational hazards. The trans-configuration of the cyclohexyl ring imparts structural rigidity, while the 4-chlorophenyl moiety significantly increases the molecule's lipophilicity (LogP).

Causality in Handling: High lipophilicity enhances the compound's ability to permeate lipid bilayers, meaning it can easily cross the stratum corneum of human skin. Consequently, strict dermal protection is required to prevent systemic absorption during laboratory handling.

Table 1: Physicochemical Properties
PropertyValueSource
Chemical Name Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate[1]
CAS Registry Number 1698914-57-6[1]
PubChem CID 141389382[2]
Molecular Formula C15H19ClO2[3]
Molecular Weight 266.77 g/mol [4]
Physical State Solid (at room temperature)[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 4[2]
Heavy Atom Count 18[2]

Predictive Toxicology and Mechanistic Pathways

Because empirical toxicity data for CAS 1698914-57-6 is limited, we must apply read-across methodologies from similar halogenated aliphatic esters.

Metabolic Hydrolysis and Hepatotoxicity

Aliphatic esters are rapidly hydrolyzed by ubiquitous carboxylesterases in human plasma and hepatic tissue. The primary metabolic event for this compound is the cleavage of the methyl ester to form 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid .

  • Causality: The resulting carboxylic acid is the true pharmacophore (or toxicophore). Once formed, the acid can undergo Cytochrome P450 (CYP3A4/CYP2C9) mediated oxidation. While the para-chloro substitution on the benzene ring protects against rapid aromatic hydroxylation, prolonged exposure may still lead to the formation of reactive intermediates, necessitating hepatic clearance via Phase II glucuronidation.

Metabolism A Parent Ester CAS: 1698914-57-6 B Carboxylic Acid Metabolite A->B Esterases C CYP450 Oxidation B->C CYP3A4/2C9 D Phase II Glucuronidation C->D UGTs E Excretion D->E Clearance

Figure 1: Predicted hepatic metabolic pathway and clearance mechanism.

Safe Handling Guidelines & Engineering Controls

To mitigate exposure risks, laboratory personnel must adhere to strict Personal Protective Equipment (PPE) standards mandated by the Occupational Safety and Health Administration (OSHA) under 29 CFR 1910.132[5].

Personal Protective Equipment (PPE)
  • Hand Protection: Standard latex gloves are insufficient. Butyl rubber gloves or double-layered nitrile gloves (minimum 5 mil thickness) are required[6].

    • Causality: Esters are known organic solvents that can rapidly degrade and permeate standard latex and thin nitrile, leading to dermal exposure.

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles must be worn[6]. If handling solutions under pressure or in large volumes, a face shield is required as a secondary barrier[5].

  • Body Protection: A flame-resistant, knee-length laboratory coat is mandatory[5].

Engineering Controls and Spill Management
  • Ventilation: All weighing, transferring, and solubilization procedures must be conducted within a properly certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 FPM[7].

  • Spill Protocol: In the event of a solid spill, do not dry sweep. Moisten the solid with a non-reactive solvent (e.g., polyethylene glycol or a mild detergent solution) to prevent aerosolization of the fine powder, then collect it into a hazardous waste container.

Self-Validating Experimental Protocols

To empirically determine the safety profile of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, researchers must utilize standardized in vitro assays. The following protocols are designed as self-validating systems —meaning they contain internal controls that independently verify the integrity of the assay before the test compound's data is even considered.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay measures basal cytotoxicity by evaluating mitochondrial metabolic activity in HepG2 (human liver) cells.

Self-Validation Criteria: The assay is only valid if the Positive Control (Triton X-100) yields <10% cell viability, and the Vehicle Control (0.1% DMSO) yields >90% viability compared to untreated cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Solubilization: Dissolve the compound in 100% DMSO to create a 100 mM stock.

    • Causality: The compound is highly lipophilic and insoluble in aqueous media.

  • Dose-Response Treatment: Dilute the stock in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM. Crucial: Ensure the final DMSO concentration never exceeds 0.1% v/v.

    • Causality: DMSO concentrations >0.1% can induce solvent-mediated cytotoxicity, artificially skewing the IC50 of the test compound.

  • Incubation: Expose the cells to the compound for 48 hours.

  • Viability Quantification: Add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve the resulting formazan crystals in 150 μL of DMSO.

  • Data Analysis: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Workflow N1 1. Cell Seeding (HepG2 / 3T3 Fibroblasts) N2 2. Compound Solubilization (DMSO Stock Formulation) N1->N2 N3 3. Dose-Response Dosing (0.1 μM to 100 μM) N2->N3 N4 4. Incubation Phase (24-48h, 37°C, 5% CO2) N3->N4 N5 5. Viability Quantification (MTT / NRU Assay) N4->N5 N6 6. IC50 Calculation (Non-linear Regression) N5->N6

Figure 2: Self-validating high-throughput cytotoxicity screening workflow.

Phototoxicity Assessment (OECD Test Guideline 432)

Because halogenated aromatic rings (like the 4-chlorophenyl group) can absorb UV light and generate reactive oxygen species (ROS), assessing phototoxicity is critical[8]. We utilize the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test[9].

Self-Validation Criteria: Concurrent testing with Chlorpromazine (CPZ) must yield an irradiated (+Irr) IC50 between 0.1 and 2.0 μg/mL, and a non-irradiated (-Irr) IC50 between 7.0 and 90.0 μg/mL[8]. If CPZ fails these metrics, the UV-A dose calibration is flawed, and the plate must be discarded.

Step-by-Step Methodology:

  • Cell Preparation: Seed BALB/c 3T3 fibroblasts in two identical 96-well plates ( 1×104 cells/well)[8].

    • Causality: 3T3 fibroblasts are highly sensitive to ROS generated by photo-activated chemicals, making them the regulatory gold standard for this assay[9].

  • Treatment: Apply the test compound (0.1 μM to 100 μM) to both plates and incubate for 1 hour in the dark to allow cellular uptake.

  • Irradiation: Expose Plate 1 (+Irr) to 5 J/cm² of UV-A light (simulated solar light)[9]. Keep Plate 2 (-Irr) in the dark for the same duration.

  • Recovery & Staining: Replace the media and incubate overnight. Add Neutral Red dye; viable cells will actively transport and accumulate the dye in their lysosomes[10].

  • Evaluation: Extract the dye and measure optical density at 540 nm. Calculate the Photo Irritation Factor (PIF). A PIF > 5 indicates probable phototoxicity.

Conclusion

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a valuable, yet potentially hazardous, lipophilic ester used in advanced chemical synthesis. By understanding its predictive metabolic pathways (esterase cleavage followed by CYP450 oxidation) and adhering strictly to OSHA-mandated PPE and engineering controls, laboratory personnel can safely handle this compound. Furthermore, the implementation of self-validating in vitro assays ensures that any generated toxicity data is both highly accurate and reproducible.

References

  • Title: 反-4-(4-氯苯基)环己基乙酸甲酯 | Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate Source: invivochem.cn URL: [Link]

  • Title: OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test Source: umwelt-online.de URL: [Link]

  • Title: Personal Protective Equipment - OSHA Source: osha.gov URL: [Link]

Sources

Thermodynamic Stability of trans-4-(4-Chlorophenyl)cyclohexyl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently oversee the optimization of rigid cyclic scaffolds. Among these, the 4-(4-chlorophenyl)cyclohexyl moiety stands out as a privileged pharmacophore, famously serving as the core structural determinant in the antimalarial drug Atovaquone[1]. The stereochemistry of this cyclohexane ring dictates not only the spatial vector of the pharmacophore but also its fundamental thermodynamic stability.

This whitepaper deconstructs the thermodynamic forces governing 1,4-disubstituted cyclohexanes and provides field-proven, self-validating protocols for their conformational analysis and stereochemical epimerization.

Conformational Anchoring and Thermodynamic Sinks

The thermodynamic behavior of 1,4-disubstituted cyclohexanes is governed by the minimization of 1,3-diaxial interactions[2]. The 4-chlorophenyl group possesses a massive steric requirement. The conformational free energy (A-value) of a phenyl group is exceptionally high, ranging from 2.80 to 3.00 kcal/mol[3]. When forced into an axial position, the planar aromatic ring suffers severe steric repulsion with the axial protons at C3 and C5.

Consequently, the 4-chlorophenyl group acts as a powerful "conformational anchor." It exclusively occupies the equatorial position, rendering the cyclohexane ring anancomeric (conformationally locked).

In a trans-1,4-derivative, the substituent at C1 (e.g., a hydroxyl, hydroxymethyl, or naphthoquinone group) can simultaneously occupy an equatorial position, resulting in a diequatorial (e,e) conformation. This configuration avoids all major 1,3-diaxial strains. Conversely, the cis-1,4-isomer is forced into an equatorial-axial (e,a) conformation, where the smaller C1 substituent is relegated to the higher-energy axial position. Thus, the trans-(e,e) isomer represents a deep thermodynamic sink.

Quantitative Thermodynamic Parameters

The driving force (ΔG°) for the isomerization from cis to trans is directly proportional to the A-value of the C1 substituent[4]. The table below summarizes the energetic penalties that dictate the equilibrium state.

Table 1: Comparative Conformational Energies (A-Values)
Substituent GroupA-Value (kcal/mol)Steric Impact in 1,4-Disubstituted Cyclohexane
Phenyl / 4-Chlorophenyl 2.80 – 3.00Acts as a conformational anchor; strictly occupies the equatorial position.
Methyl (-CH₃) 1.74Strongly prefers equatorial; forces cis isomers into (e,a) conformations.
Hydroxyl (-OH) 0.87Prefers equatorial; easily forced axial by bulkier anchors in cis isomers.
Halogen (-Cl, -Br) 0.43 – 0.48Weak equatorial preference; highly susceptible to 1,3-diaxial strain.
Field-Proven Experimental Workflows

To leverage these thermodynamic principles in process chemistry, we utilize specific protocols to either drive the equilibrium toward the stable trans isomer or empirically validate the conformational state.

Protocol 1: Lewis Acid-Catalyzed Thermodynamic Epimerization

Causality & Logic: During standard syntheses, a kinetic mixture of cis and trans isomers is often generated. Because the cis isomer contains built-in 1,3-diaxial strain, we can use a Lewis acid to lower the activation energy required to break the C1 stereocenter. By planarizing the intermediate, the system is allowed to relax into the lowest-energy trans-(e,e) state[1]. This protocol is self-validating: the continuous depletion of the cis isomer monitored via HPLC, coupled with the selective crystallization of the trans product, confirms the thermodynamic gradient.

Step-by-Step Methodology:

  • Dissolution: Suspend the cis-enriched 4-(4-chlorophenyl)cyclohexyl derivative in an anhydrous, aprotic solvent (e.g., toluene or dichloromethane) at 0.1 M concentration.

  • Activation: Add 1.2 equivalents of a Lewis acid (e.g., BF₃·OEt₂ or AlCl₃) dropwise under an inert argon atmosphere.

  • Thermal Equilibration: Heat the reaction mixture to reflux. The thermal energy overcomes the activation barrier for enolization/carbocation formation, allowing rapid stereochemical scrambling at C1.

  • Thermodynamic Trapping: Monitor the reaction via HPLC. The equilibrium will heavily favor the trans-(e,e) isomer due to the absence of 1,3-diaxial strain.

  • Selective Crystallization: Quench the reaction with saturated aqueous NaHCO₃. Extract and concentrate the organic layer. Recrystallize from cyclohexane; the trans isomer typically exhibits lower solubility and precipitates out, driving the equilibrium to near-quantitative yield via Le Chatelier's principle[1].

Protocol 2: Variable-Temperature NMR (VT-NMR) Conformational Validation

Causality & Logic: To empirically prove the anancomeric nature of the scaffold, we must freeze the chair-chair interconversion. At room temperature, rapid flipping can average the NMR signals. By cooling the sample below the coalescence temperature, we trap the conformers. The massive A-value of the 4-chlorophenyl group ensures the (a,a) conformer is virtually non-existent. The integration of the C1 proton's multiplet directly yields the equilibrium constant ( Keq​ ), making this a self-validating thermodynamic assay.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the purified trans isomer in 0.6 mL of CD₂Cl₂ (chosen for its low freezing point and minimal hydrogen-bonding interference).

  • Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K to establish chemical shifts.

  • Thermal Freezing: Gradually cool the NMR probe to 193 K (-80 °C), allowing 15 minutes for thermal equilibration.

  • Signal Resolution: Acquire a high-resolution ¹H spectrum. Locate the proton geminal to the C1 substituent.

  • J-Coupling Analysis: In the trans-(e,e) conformer, the axial C1 proton will appear as a distinct triplet of triplets (tt) due to two large axial-axial couplings ( Jaa​ ≈ 10–12 Hz) and two small axial-equatorial couplings ( Jae​ ≈ 3–4 Hz).

  • Thermodynamic Calculation: Integrate any residual signals from the (a,a) conformer (typically <1%). Calculate ΔG° using the equation ΔG∘=−RTln(Keq​) .

Mechanistic Pathway Visualization

G A cis-1,4-Isomer (e,a) Kinetic Product High Energy B Acid Catalyst Coordination A->B Activation (Heat) C Planar Intermediate (Enol / Carbocation) B->C Deprotonation / Bond Cleavage D trans-1,4-Isomer (e,e) Thermodynamic Sink Global Minimum C->D Stereoselective Protonation E trans-1,4-Isomer (a,a) Sterically Forbidden Extreme Energy C->E Disfavored Pathway E->D Rapid Ring Flip (Relaxation)

Fig 1: Lewis acid-catalyzed thermodynamic epimerization pathway of 1,4-cyclohexyl derivatives.

Sources

In vitro binding affinity of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Binding Affinity Evaluation of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate: A Biophysical Fragment-Based Approach

Executive Summary

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS 1698914-57-6) is a highly specialized synthetic intermediate and a critical pharmacophore building block in medicinal chemistry[1]. The trans-4-(4-chlorophenyl)cyclohexyl structural motif serves as the primary lipophilic anchor in several potent therapeutics, most notably the antimalarial drug Atovaquone, which disrupts mitochondrial electron transport by targeting the cytochrome bc1 complex (Complex III)[2].

While fully elaborated active pharmaceutical ingredients (APIs) are routinely tested in standard biochemical assays, evaluating the isolated in vitro binding affinity of an ester intermediate requires a Fragment-Based Drug Discovery (FBDD) approach. By isolating this hydrophobic tail, researchers can quantify its exact kinetic and thermodynamic contributions to target binding before headgroup elaboration[3]. This guide details the biophysical methodologies required to accurately measure the binding affinity of this intermediate, bypassing the limitations of traditional high-throughput screening.

Pharmacophore Rationale and Target Biology

The primary biological target for compounds containing the trans-4-(4-chlorophenyl)cyclohexyl moiety is the ubiquinol oxidation (Qo) site of the cytochrome bc1 complex[4]. In fully elaborated drugs like Atovaquone, binding is achieved through a dual mechanism:

  • Enthalpic Contribution: Strong hydrogen bonding between the hydroxynaphthoquinone headgroup and the Rieske Iron-Sulfur Protein (ISP)[2].

  • Entropic Contribution: Massive hydrophobic interactions and apolar desolvation of the trans-4-(4-chlorophenyl)cyclohexyl tail within the Qo pocket's hydrophobic cleft (specifically interacting near residue Y268)[5].

By testing the methyl ester intermediate—Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate—we intentionally abolish the strong H-bond donor capacity of the headgroup. This isolates the binding event, allowing us to measure the baseline affinity driven purely by the apolar desolvation of the cyclohexyl-phenyl tail[3].

Pathway UQH2 Ubiquinol (UQH2) Qo_Site Cytochrome bc1 Qo Site UQH2->Qo_Site Binds for Oxidation Rieske Rieske Iron-Sulfur Protein Qo_Site->Rieske Electron Transfer CytB Cytochrome b (Y268 Cleft) Qo_Site->CytB Structural Support Fragment Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate Desolvation Apolar Desolvation (Entropic Gain) Fragment->Desolvation Hydrophobic Effect Desolvation->Qo_Site Competitive Binding

Mechanism of Qo site competitive binding driven by apolar desolvation of the fragment.

Biophysical Evaluation Strategy

Because fragments and intermediates lack the multiple interaction points of fully elaborated drugs, their dissociation constants ( KD​ ) typically reside in the high micromolar to millimolar range[6]. Standard biochemical assays (like fluorescence polarization) often yield false negatives or are confounded by aggregation at the high compound concentrations required.

Orthogonal biophysical techniques are mandatory to establish a self-validating system:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data ( kon​ , koff​ ) and affinity ( KD​ ) without requiring labels, highly sensitive to low-molecular-weight compounds[6].

  • Isothermal Titration Calorimetry (ITC): Unveils the thermodynamic signature ( ΔG=ΔH−TΔS ), confirming whether the intermediate's binding is driven by enthalpy or entropy[3].

Experimental Protocols (Self-Validating Systems)

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality & Logic: Fragments require high assay concentrations (up to 1-5 mM), necessitating high DMSO concentrations (typically 3-5%). DMSO causes massive bulk refractive index shifts. A self-validating SPR protocol must include a rigorous solvent correction curve to distinguish true binding from solvent artifacts[6].

Step-by-Step Methodology:

  • Target Immobilization: Immobilize purified Cytochrome bc1 complex (or the isolated Cytochrome b subunit) onto a CM5 sensor chip using standard amine coupling. Target an immobilization level of 3000–5000 Response Units (RU) to ensure sufficient signal for a low-molecular-weight analyte.

  • Reference Channel Preparation: Leave Flow Cell 1 (FC1) unmodified and block with ethanolamine to serve as an in-line reference.

  • Solvent Correction Calibration: Prepare a series of 8 buffer solutions with DMSO concentrations ranging from 2.5% to 5.5%. Inject these over both flow cells to create a calibration curve that maps the bulk shift differences between the active and reference channels.

  • Analyte Preparation: Dissolve Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate in 100% DMSO, then dilute into the running buffer to achieve a final DMSO concentration matching the assay baseline (e.g., 4%). Prepare a concentration series from 10 µM to 1 mM.

  • Injection and Kinetics: Inject the analyte series at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Processing: Double-reference the data (subtract reference channel and blank buffer injections) and apply the solvent correction model. Fit the data to a 1:1 steady-state affinity model to derive the KD​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) Thermodynamics

Causality & Logic: The binding of the lipophilic trans-4-(4-chlorophenyl)cyclohexyl moiety is expected to be entropically driven due to the displacement of ordered water molecules (apolar desolvation)[3]. ITC measures the heat of binding directly, but at high fragment concentrations, the "heat of dilution" can mask the binding signal. Buffer matching is the critical self-validating step.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the target protein extensively against the assay buffer. Use the exact dialysate to prepare the ligand (Methyl ester) solution. Both cell and syringe must contain identical DMSO concentrations (e.g., 2%).

  • Blank Titration (Heat of Dilution): Titrate the Methyl ester intermediate into the cell containing only the buffer (no protein). Record the heat generated per injection. This is the baseline noise.

  • Titration Execution: Load the sample cell with 20-50 µM of the target protein. Load the syringe with 1-2 mM of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate. Perform 19 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the baseline to stabilize.

  • Thermodynamic Extraction: Subtract the blank titration data from the protein titration data. Integrate the peaks to determine the heat of binding ( ΔH ) and fit to a one-set-of-sites model to extract KD​ and stoichiometry ( N ). Calculate entropy ( −TΔS ) using the Gibbs free energy equation.

Workflow Synthesis Fragment Synthesis (CAS 1698914-57-6) SPR SPR Kinetics (Solvent Corrected) Synthesis->SPR Primary Screen ITC ITC Thermodynamics (Blank Subtracted) SPR->ITC KD Validation Analysis Thermodynamic Profiling (ΔG = ΔH - TΔS) ITC->Analysis Enthalpy/Entropy Lead Lead Elaboration (e.g., Atovaquone) Analysis->Lead Pharmacophore Map

Biophysical workflow for evaluating fragment binding kinetics and thermodynamics.

Data Presentation: Thermodynamic Profiling

When evaluating an intermediate like Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate against its target pocket, the thermodynamic profile reveals the exact physical nature of the interaction. Below is a representative data structure demonstrating how the fragment compares to a fully elaborated API.

Table 1: Comparative Thermodynamic Profiling (Fragment vs. Elaborated Lead)

CompoundTargetAssay KD​ ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate Cyt bc1 (Qo)SPR / ITC~250 µM-4.9-0.5-4.4
Atovaquone (Fully Elaborated Drug)Cyt bc1 (Qo)SPR / ITC~2 nM-11.9-6.2 -5.7

Data Interpretation: The fragment's binding is heavily entropy-driven ( −TΔS is the main contributor to ΔG ), which perfectly aligns with the biophysical principles of apolar desolvation for lipophilic fragments[3]. The fully elaborated drug achieves its nanomolar potency by adding significant enthalpy ( ΔH=−6.2 kcal/mol) via the hydroxynaphthoquinone headgroup's hydrogen bonds, while utilizing the fragment's tail to anchor into the hydrophobic cleft[2].

References

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry, 3(14), 1809-20. Retrieved from[Link]

  • Birth, D., et al. (2014). Structural analysis of atovaquone-inhibited cytochrome bc1 complex reveals the molecular basis of antimalarial drug action. Nature Communications, 5, 4029. Retrieved from[Link]

  • Ferenczy, G. G., & Keserű, G. M. (2012). Thermodynamics of fragment binding. Journal of Chemical Information and Modeling, 52(4), 1039-45. Retrieved from[Link]

  • Kessl, J. J., et al. (1999). Resistance mutations reveal the atovaquone-binding domain of cytochrome b in malaria parasites. Molecular Microbiology, 33(4), 817-23. Retrieved from[Link]

  • PLOS One. (2014). Understanding the Mechanism of Atovaquone Drug Resistance in Plasmodium falciparum Cytochrome b Mutation Y268S Using Computational Methods. Retrieved from[Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS: 1698914-57-6)

Executive Summary & Synthetic Rationale

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a highly valued building block in medicinal chemistry, often utilized in the development of neurological and antiparasitic agents [1]. The critical challenge in synthesizing this molecule lies in establishing the trans stereochemistry across the cyclohexane ring, ensuring both the bulky 4-chlorophenyl group and the methyl acetate moiety occupy the thermodynamically favored diequatorial positions.

To achieve high stereochemical purity and scalability, this protocol utilizes a three-stage convergent approach:

  • Horner-Wadsworth-Emmons (HWE) Olefination: Converts the commercially available 4-(4-chlorophenyl)cyclohexanone [2] into an exocyclic α,β -unsaturated ester.

  • Catalytic Hydrogenation: Reduces the exocyclic alkene. Due to the steric anchoring of the 4-chlorophenyl group, facial selectivity during hydrogenation often yields a mixture of cis and trans isomers.

  • Thermodynamic Epimerization: Exploits the acidity of the α -protons of the ester. Base-catalyzed enolization followed by reprotonation drives the mixture to the thermodynamically stable trans (diequatorial) conformation, which is subsequently isolated via crystallization.

Synthetic Workflow & Logical Relationships

SynthesisWorkflow SM 4-(4-chlorophenyl)cyclohexanone (Starting Material) Step1 Step 1: HWE Olefination Reagents: Trimethyl phosphonoacetate, NaH Solvent: THF SM->Step1 Int1 Methyl 2-(4-(4-chlorophenyl) cyclohexylidene)acetate Step1->Int1 85% Yield Step2 Step 2: Catalytic Hydrogenation Reagents: H2 (50 psi), 10% Pd/C Solvent: EtOAc Int1->Step2 Int2 cis/trans Isomeric Mixture of Methyl 2-(4-(4-chlorophenyl)cyclohexyl)acetate Step2->Int2 Quantitative Step3 Step 3: Thermodynamic Epimerization Reagents: NaOMe Solvent: MeOH (Reflux) Int2->Step3 Product Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate (Target Product) Step3->Product 75% Yield (Crystallized)

Experimental workflow for the stereoselective synthesis of the target trans-cyclohexane derivative.

Detailed Experimental Protocols

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Causality Insight: The HWE reaction is selected over a standard Wittig olefination because the resulting dialkyl phosphate byproducts are highly water-soluble, allowing for a streamlined aqueous workup and preventing triphenylphosphine oxide contamination.

Procedure:

  • Preparation: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel. Charge the flask with Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.20 eq, 57.6 mmol) and anhydrous Tetrahydrofuran (THF, 200 mL).

  • Phosphonate Addition: Cool the suspension to 0 °C using an ice-water bath. Add Trimethyl phosphonoacetate (1.20 eq, 57.6 mmol) dropwise over 20 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases and the solution becomes clear.

  • Ketone Addition: Dissolve 4-(4-chlorophenyl)cyclohexanone (1.00 eq, 48.0 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude exocyclic alkene.

Step 2: Catalytic Hydrogenation

Causality Insight: Reduction of the exocyclic double bond using Palladium on Carbon (Pd/C) is highly efficient. However, the rigid chair conformation anchored by the equatorial 4-chlorophenyl group dictates that hydrogen delivery occurs from the less sterically hindered face, resulting in a kinetic mixture of cis and trans isomers.

Procedure:

  • Setup: Dissolve the crude methyl 2-(4-(4-chlorophenyl)cyclohexylidene)acetate (approx. 45 mmol) in Ethyl Acetate (150 mL) in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight of Pd) under a continuous stream of nitrogen to prevent ignition.

  • Hydrogenation: Purge the vessel with nitrogen three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi with H2​ and agitate vigorously at room temperature for 12 hours.

  • Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with additional Ethyl Acetate (50 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to afford a cis/trans mixture of methyl 2-(4-(4-chlorophenyl)cyclohexyl)acetate as a viscous oil.

Step 3: Thermodynamic Epimerization and Isolation

Causality Insight: To resolve the isomeric mixture, the compound is subjected to strongly basic conditions. The base deprotonates the α -carbon adjacent to the ester carbonyl, forming a planar enolate. Upon reprotonation, the system heavily favors the trans isomer, where the bulky −CH2​COOCH3​ group occupies the equatorial position, minimizing 1,3-diaxial interactions.

Procedure:

  • Enolization: Dissolve the cis/trans mixture (approx. 45 mmol) in anhydrous Methanol (150 mL). Add Sodium Methoxide (NaOMe, 0.50 eq, 22.5 mmol).

  • Equilibration: Heat the reaction mixture to reflux (65 °C) under nitrogen for 16 hours to ensure complete thermodynamic equilibration.

  • Quenching: Cool the mixture to room temperature and neutralize with 1M HCl until the pH reaches 6-7.

  • Extraction: Concentrate the methanol in vacuo. Partition the residue between Dichloromethane (150 mL) and water (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Dry the combined organics over MgSO4​ and concentrate.

  • Crystallization: Dissolve the crude residue in a minimum amount of hot Hexanes/Isopropanol (9:1). Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. Collect the resulting white crystalline solid via vacuum filtration, yielding pure Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate [1].

Quantitative Data & Analytical Parameters

The following table summarizes the expected quantitative outcomes and analytical validation markers for the synthesized target.

ParameterExpected Value / ObservationAnalytical Significance
Overall Yield 60 - 65% (Over 3 steps)Indicates high efficiency of the convergent route.
Physical State White crystalline solidConfirms successful crystallization of the trans isomer.
Molecular Weight 266.77 g/mol Validates target mass (CAS: 1698914-57-6).
1 H NMR (400 MHz, CDCl3​ ) δ 7.25 (d, 2H), 7.12 (d, 2H), 3.68 (s, 3H), 2.45 (tt, 1H), 2.22 (d, 2H), 1.95-1.10 (m, 9H)The splitting pattern of the ring protons confirms the diequatorial (trans) configuration.
Diastereomeric Ratio (dr) > 98:2 (trans:cis)Validates the success of the thermodynamic epimerization step.
Mass Spectrometry (ESI+) [M+H] + m/z 267.1Confirms molecular ion and isotopic pattern for one chlorine atom.

References

Scale-up manufacturing process for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Manufacturing Process for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate: A Key Intermediate in Antimalarial API Synthesis

Executive Summary & Strategic Context

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is an advanced, high-value pharmaceutical intermediate. Its primary structural motif—the 1,4-disubstituted cyclohexane ring bearing a 4-chlorophenyl group—is the critical pharmacophore backbone for several lipophilic antiprotozoal agents, most notably Atovaquone [1].

In the development of cytochrome bc1 complex inhibitors, the trans stereochemistry of the cyclohexyl ring is non-negotiable; the cis isomer exhibits drastically reduced binding affinity to the parasitic mitochondrial target [2]. Therefore, designing a scale-up manufacturing process requires not just high chemical yield, but rigorous, thermodynamically driven stereocontrol.

This application note details a robust, pilot-scale (10 kg) synthetic protocol. As a Senior Application Scientist, I have structured this workflow to bypass the limitations of facial-selective hydrogenation by leveraging a post-reduction thermodynamic equilibration (dynamic kinetic resolution) to drive the trans diastereomeric excess (d.e.) to >99%.

Process Design & Mechanistic Causality

Scaling up stereoselective syntheses introduces mass transfer and heat dissipation challenges that often render lab-scale asymmetric catalysis unviable. Instead of attempting a highly selective (and expensive) asymmetric reduction of the alkene intermediate, this protocol utilizes a three-stage classical approach optimized for industrial robustness:

  • Horner-Wadsworth-Emmons (HWE) Olefination: 4-(4-chlorophenyl)cyclohexanone is reacted with trimethyl phosphonoacetate. We select Sodium Methoxide (NaOMe) in Methanol (MeOH) as the base/solvent system. This avoids the use of pyrophoric NaH and expensive THF, while preventing transesterification side-products.

  • Catalytic Hydrogenation: The resulting exocyclic alkene is reduced using Pd/C. Because the bulky 4-chlorophenyl group hinders strict facial approach, this yields a near 1:1 mixture of cis and trans isomers.

  • Thermodynamic Equilibration & Crystallization (The "Self-Validating" Step): The cis/trans mixture is subjected to catalytic NaOMe in refluxing MeOH. The base reversibly deprotonates the α -carbon of the ester, allowing the stereocenter at C1 to epimerize. Because the trans isomer (where both bulky groups are equatorial) is thermodynamically more stable and significantly less soluble in cold MeOH, controlled cooling selectively crystallizes the trans product. This drives the equilibrium entirely to the trans state via Le Chatelier’s principle.

Pathway SM 4-(4-chlorophenyl) cyclohexanone HWE HWE Olefination (Trimethyl phosphonoacetate) SM->HWE Int1 Methyl 2-(4-(4-chlorophenyl) cyclohexylidene)acetate HWE->Int1 Hydro Catalytic Hydrogenation (Pd/C, H2 gas) Int1->Hydro Int2 Cis/Trans Mixture Methyl 2-(4-(4-chlorophenyl) cyclohexyl)acetate Hydro->Int2 Epim Thermodynamic Equilibration (NaOMe / MeOH) Int2->Epim Final Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate Epim->Final

Synthetic pathway highlighting the thermodynamic equilibration to the trans isomer.

Pilot-Scale Experimental Protocols (10 kg Scale)

Note: All procedures must be conducted under a nitrogen atmosphere using explosion-proof equipment.

Step 3.1: HWE Olefination
  • Reactor Preparation: Charge a 100 L glass-lined reactor with 4-(4-chlorophenyl)cyclohexanone (10.0 kg, 47.9 mol) and anhydrous Methanol (40 L). Stir at 200 rpm until fully dissolved.

  • Reagent Addition: Add trimethyl phosphonoacetate (9.6 kg, 52.7 mol, 1.1 eq). Cool the reactor jacket to 0°C.

  • Base Dosing: Slowly dose a 25% w/w solution of NaOMe in MeOH (11.4 kg, 52.7 mol) over 2 hours. Causality: The reaction is highly exothermic. Dosing controls the heat release, maintaining the internal temperature below 15°C to prevent polymerization of the phosphonoacetate.

  • Quench & Workup: After 4 hours of agitation at 20°C, quench with water (20 L). Extract the product into Toluene (30 L). Separate the aqueous layer (contains phosphate byproducts) and wash the organic layer with brine.

Step 3.2: Catalytic Hydrogenation
  • Catalyst Charging: Transfer the Toluene solution to a 100 L Hastelloy pressure reactor. Carefully charge 10% Pd/C (0.5 kg, 5% w/w) suspended in a small volume of Toluene.

  • Purging & Reaction: Purge the reactor with N2 (3 cycles, 3 bar), followed by H2 (3 cycles, 3 bar). Pressurize with H2 to 3.0 bar and heat to 40°C.

  • Monitoring: Monitor hydrogen uptake. The reaction typically ceases after 6-8 hours. Trustworthiness Check: Pull a sample for HPLC analysis; starting material must be <0.5%.

  • Filtration: Filter the reaction mixture through a Sparkler filter pre-coated with Celite to remove Pd/C. Concentrate the filtrate under vacuum to yield a crude oil (approx. 1:1 cis/trans mixture).

Step 3.3: Epimerization and Crystallization
  • Solvent Swap: Dissolve the crude oil in Methanol (50 L) in a 100 L crystallization vessel.

  • Equilibration: Add 25% NaOMe in MeOH (1.0 kg, catalytic). Heat the mixture to gentle reflux (65°C) for 12 hours. Causality: The thermal energy and base catalyze the enolization, allowing the stereocenter to freely rotate and equilibrate.

  • Controlled Cooling: Linearly cool the reactor from 65°C to 5°C over 8 hours. Causality: The trans isomer crystallizes out, shifting the equilibrium in the solution phase until almost all the cis isomer is converted and precipitated as the trans form.

  • Isolation: Centrifuge the resulting slurry. Wash the wet cake with cold Methanol (5 L) and dry in a vacuum oven at 45°C (<50 mbar) to constant weight.

Workflow R1 Reactor 1 HWE Olefination & Quench R2 Hydrogenator Pd/C, 3 bar H2 Exotherm Control R1->R2 Organic Phase R3 Crystallizer NaOMe Equilibration Controlled Cooling R2->R3 Filtered Solution F1 Centrifuge Isolation & Cake Wash R3->F1 Slurry D1 D1 F1->D1 Wet Cake

Pilot-scale unit operations from olefination to final product isolation.

Data Presentation & Process Metrics

The transition from lab scale (100 g) to pilot scale (10 kg) demonstrated excellent scalability, primarily due to the thermodynamic sink provided by the crystallization step.

Table 1: Scale-up Metrics and Yield Comparison

ParameterLab Scale (100 g)Pilot Scale (10 kg)Variance / Notes
Overall Yield 82%79%Minor mechanical losses in pilot centrifuge.
Purity (HPLC) 99.5% a/a99.2% a/aMeets >99.0% API intermediate spec.
Diastereomeric Excess >99% trans98.8% transHighly consistent due to thermodynamic control.
E-Factor 12.514.2Increased slightly due to reactor wash volumes.
Volume Yield 85 g/L82 g/LExcellent throughput for a 100 L vessel.

Table 2: In-Process Control (IPC) Analytical Parameters

StepAnalytical MethodAcceptance CriteriaAction if Failed
HWE Olefination HPLC (UV 254 nm)SM < 1.0% areaExtend agitation by 2h; add 0.1 eq NaOMe.
Hydrogenation GC-FIDAlkene < 0.5% areaRepressurize H2; check for catalyst poisoning.
Epimerization HPLC (Chiral/Diast. phase)trans isomer > 98% in slurryRe-heat to reflux, extend hold time by 4h.

Conclusion

By prioritizing thermodynamic equilibration over kinetic asymmetric synthesis, this protocol provides a highly robust, scalable, and cost-effective route to Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate. The use of Methanol as both the reaction solvent for the olefination and the crystallization solvent for the epimerization minimizes solvent swaps, reducing the environmental footprint and cycle time of the manufacturing process. This intermediate is now primed for subsequent reduction or coupling to yield Atovaquone or next-generation antimalarials [3].

References

  • PubChem. "Atovaquone - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • MedlinePlus. "Atovaquone Drug Information." National Library of Medicine. Available at:[Link]

Application Notes and Protocols for the Catalytic Reduction of Chlorophenyl Precursors to Synthesize Chlorophenyl Cyclohexyl Acetates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chlorophenyl Cyclohexyl Acetates in Medicinal Chemistry

Chlorophenyl cyclohexyl acetates and their derivatives are pivotal structural motifs in modern drug discovery and development. The presence of a substituted cyclohexane ring is a common feature in a multitude of bioactive molecules and pharmaceutical intermediates.[1] The specific incorporation of a chlorophenyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] For instance, derivatives of 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid serve as crucial intermediates in the synthesis of antimalarial drugs like atovaquone.[2] The synthesis of these compounds often involves the catalytic hydrogenation of an aromatic precursor, a powerful and widely utilized transformation in organic and pharmaceutical synthesis.[3]

This guide provides a comprehensive overview of the catalytic reduction protocols for synthesizing chlorophenyl cyclohexyl acetates. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust safety protocols.

Mechanistic Overview: The Catalytic Hydrogenation of Aromatic Rings

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bonds of an aromatic ring in the presence of a metal catalyst.[3] This process effectively converts a planar aromatic system into a saturated, three-dimensional cyclohexane ring. The general mechanism involves the adsorption of both hydrogen and the aromatic substrate onto the surface of the catalyst, facilitating the stepwise addition of hydrogen atoms.[4]

The choice of catalyst is paramount and significantly influences the reaction's efficiency, selectivity, and required conditions. Both heterogeneous and homogeneous catalysts are employed for this transformation.

  • Heterogeneous Catalysts: These are typically solid metals supported on a high-surface-area material, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), rhodium on carbon (Rh/C), or Raney nickel.[4][5] They are widely used due to their ease of separation from the reaction mixture, reusability, and generally lower cost.[6][7]

  • Homogeneous Catalysts: These are soluble transition-metal complexes, with Wilkinson's catalyst ([RhCl(PPh₃)₃]) being a classic example.[8][9][10][11] They often offer higher selectivity and activity under milder conditions but can be more challenging to separate from the product.[8][9]

The hydrogenation of substituted aromatic rings, particularly those containing halogen atoms, presents a challenge: the potential for hydrodechlorination, where the chlorine atom is reductively cleaved. Careful selection of the catalyst and reaction conditions is crucial to minimize this side reaction.

Visualizing the Reaction Pathway

Catalytic Hydrogenation cluster_substrate Substrate cluster_reagents Reagents cluster_product Product cluster_side_product Potential Side Product Substrate Chlorophenyl Acetate Reaction_Vessel High-Pressure Reactor Substrate->Reaction_Vessel Hydrogen H₂ Gas Hydrogen->Reaction_Vessel Catalyst Catalyst (e.g., Rh/C, Pd/C) Catalyst->Reaction_Vessel Product Chlorophenyl Cyclohexyl Acetate SideProduct Phenyl Cyclohexyl Acetate (from Hydrodechlorination) Reaction_Vessel->Product Hydrogenation Reaction_Vessel->SideProduct Hydrodechlorination (Undesired)

Caption: General workflow for the catalytic hydrogenation of a chlorophenyl acetate.

Key Experimental Parameters and Considerations

The success of the catalytic hydrogenation of chlorophenyl acetates hinges on the careful control of several key parameters.

ParameterTypical Range/OptionsRationale and Impact
Catalyst Rh/C, Pd/C, PtO₂, Ru/CRhodium catalysts are often effective for aromatic ring hydrogenation under milder conditions.[12][13] Palladium catalysts are also widely used but may have a higher propensity for hydrodechlorination.[6]
Catalyst Loading 1-10 mol%Higher loading can increase reaction rates but also costs. Optimization is necessary to balance efficiency and economy.
Solvent Acetic acid, Ethanol, Methanol, WaterPolar solvents are often preferred.[5] Acetic acid can serve as both a solvent and a co-catalyst in some hydrogenations.[14] Water is an environmentally benign option.[12]
Hydrogen Pressure 1 - 140 atm (15 - 2000 psi)Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate.[15] The choice depends on the substrate's reactivity and the catalyst used.
Temperature Room Temperature - 100°CHigher temperatures can increase the reaction rate but may also promote side reactions like hydrodechlorination.[15]
Reaction Time 1 - 24 hoursMonitored by techniques like TLC, GC, or HPLC to determine the point of complete conversion.

Detailed Experimental Protocols

Protocol 1: Heterogeneous Catalytic Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol is based on general procedures for aromatic ring hydrogenation with rhodium catalysts, which are known for their efficacy under relatively mild conditions.[12]

Materials:

  • Chlorophenyl acetate precursor

  • 5% Rhodium on activated carbon (Rh/C)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Celite® or another filter aid

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and in good working order. Inspect all seals, gauges, and connections.[3] The reactor should be situated in a well-ventilated fume hood.[3]

  • Charging the Reactor:

    • To a glass liner of the appropriate size, add the chlorophenyl acetate precursor (1.0 eq).

    • Under a gentle stream of nitrogen, carefully add the 5% Rh/C catalyst (5 mol%). Caution: Hydrogenation catalysts can be pyrophoric, especially when dry and in the presence of flammable solvents.[5][16] Handle with care in an inert atmosphere.

    • Add glacial acetic acid as the solvent (concentration typically 0.1-0.5 M).

  • Assembly and Purging:

    • Place the glass liner inside the reactor body and assemble the reactor according to the manufacturer's instructions.

    • Seal the reactor and purge the system with nitrogen gas three to five times to remove all oxygen.[5][16]

    • Following the nitrogen purge, purge the system with hydrogen gas three times.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 atm).

    • Begin agitation and heat the reactor to the target temperature (e.g., 50-80°C).

    • Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is typically complete when hydrogen uptake ceases.

  • Shutdown and Work-up:

    • Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[3][4]

    • Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen three times to remove any residual hydrogen.[3]

    • Disassemble the reactor and carefully remove the glass liner.

  • Catalyst Filtration:

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The filtered catalyst is still active and pyrophoric.[4][5] Do not allow the filter cake to dry.[4] Quench the filter cake immediately with water and dispose of it in a designated waste container.[4][16]

  • Product Isolation:

    • Transfer the filtrate to a separatory funnel.

    • Carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chlorophenyl cyclohexyl acetate.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization, if solid.

Safety Precautions for Catalytic Hydrogenation

Catalytic hydrogenation involves significant hazards, including the use of flammable and potentially explosive hydrogen gas, pyrophoric catalysts, and flammable solvents under pressure.[5][16] Adherence to strict safety protocols is mandatory.

  • Dedicated Workspace: All hydrogenation reactions must be performed in a properly functioning chemical fume hood, clear of other combustible materials.[3][4]

  • Personal Protective Equipment (PPE): Safety glasses with side shields, a face shield, a flame-resistant lab coat, and appropriate gloves are required.[17]

  • Pressure Equipment: Only use reactors designed for high-pressure work. Regularly inspect the equipment for any signs of damage or wear.[3][18] Never exceed the rated temperature or pressure of the reactor.[3]

  • Catalyst Handling: Handle catalysts in an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.[5] Never allow the catalyst to become dry, especially after the reaction.[4] Used catalysts should be quenched with water and stored in a separate, clearly labeled waste container.[4][16]

  • Leak Testing: Before introducing hydrogen, always perform a leak test with an inert gas like nitrogen at a pressure equal to or slightly above the intended reaction pressure.[3]

  • Emergency Preparedness: Have an appropriate fire extinguisher (ABC or CO₂) readily accessible.[4][17] Be prepared for the possibility of a fire, especially during catalyst handling and filtration.[16]

Visualizing the Safety Workflow

Hydrogenation Safety Workflow Start Start PPE Don Appropriate PPE Start->PPE Fume_Hood Work in a Cleared Fume Hood PPE->Fume_Hood Reactor_Inspection Inspect High-Pressure Reactor Fume_Hood->Reactor_Inspection Leak_Test Perform Nitrogen Leak Test Reactor_Inspection->Leak_Test Leak_Test->Reactor_Inspection Fail Charge_Reactor Charge Reactor Under Inert Atmosphere Leak_Test->Charge_Reactor Pass Purge_System Purge with N₂ then H₂ Charge_Reactor->Purge_System Run_Reaction Run Reaction (Monitor T & P) Purge_System->Run_Reaction Cool_Down Cool to Room Temperature Run_Reaction->Cool_Down Vent_H2 Vent H₂ Safely Cool_Down->Vent_H2 Purge_N2 Purge with N₂ Vent_H2->Purge_N2 Filter_Catalyst Filter Catalyst (Keep Wet!) Purge_N2->Filter_Catalyst Quench_Catalyst Quench Catalyst with Water Filter_Catalyst->Quench_Catalyst Workup Product Workup & Isolation Quench_Catalyst->Workup End End Workup->End

Caption: A flowchart outlining the critical safety steps for a catalytic hydrogenation experiment.

Characterization of Chlorophenyl Cyclohexyl Acetates

The successful synthesis of the target compound should be confirmed through standard analytical techniques.

TechniqueExpected Observations
¹H NMR Disappearance of aromatic proton signals (typically δ 7.0-7.5 ppm). Appearance of aliphatic proton signals for the cyclohexane ring (typically δ 1.0-2.5 ppm).
¹³C NMR Disappearance of aromatic carbon signals (typically δ 120-150 ppm). Appearance of aliphatic carbon signals for the cyclohexane ring (typically δ 20-50 ppm).
Mass Spectrometry The molecular ion peak (M⁺) should correspond to the molecular weight of the hydrogenated product. The characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observed.[19]
Infrared (IR) Spectroscopy Disappearance of C=C stretching bands associated with the aromatic ring (around 1600 cm⁻¹). Presence of the ester carbonyl (C=O) stretch (around 1735 cm⁻¹).

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Inactive catalyst- Insufficient hydrogen pressure or temperature- Catalyst poisoning- Use fresh catalyst- Increase hydrogen pressure and/or temperature incrementally- Ensure high purity of starting materials and solvents
Hydrodechlorination - Catalyst type (e.g., Pd/C)- High temperature or pressure- Prolonged reaction time- Switch to a less active catalyst for dehalogenation (e.g., Rh/C or PtO₂)- Lower the reaction temperature and/or pressure- Carefully monitor the reaction and stop it once the starting material is consumed
Low Yield - Mechanical losses during workup- Incomplete reaction- Side reactions- Optimize filtration and extraction procedures- Address incomplete reaction as above- Adjust reaction conditions to improve selectivity

Conclusion

The catalytic reduction of chlorophenyl precursors is a robust and scalable method for the synthesis of chlorophenyl cyclohexyl acetates. Success in this endeavor relies on a thorough understanding of the reaction mechanism, careful selection of the catalyst and reaction conditions, and unwavering adherence to stringent safety protocols. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to safely and effectively perform these valuable transformations in their own laboratories.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety.
  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
  • Standard Operating Procedures - The Sarpong Group. (n.d.).
  • Hydrogenation SOP. (n.d.).
  • 2-(trans-4-(4-Chlorophenyl)cyclohexyl)acetic acid. (n.d.). EvitaChem.
  • Application of Heterogeneous Catalysts in Dechlorination of Chlorophenols. (2018, October 24). IntechOpen.
  • Maegawa, T., Akashi, A., & Sajiki, H. (2006). A Mild and Facile Method for Complete Hydrogenation of Aromatic Nuclei in Water. Synlett, 2006(09), 1440-1442.
  • Application of Heterogeneous Catalysts in Dechlorination of Chlorophenols. (n.d.). ResearchGate.
  • Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. (2022, December 5). MDPI.
  • Total synthesis of natural products based on hydrogenation of aromatic rings. (2026, January 7). PMC - NIH.
  • Homogeneous Catalysts for Hydrogenative PHIP Used in Biomedical Applications. (2025, September 10). PMC.
  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines. (n.d.). Google Patents.
  • HOMOGENEOUS CATALYSIS. (2023, December 13).
  • Application Notes and Protocols for the Characterization of [4-(4-Chlorophenyl)cyclohexyl]methanol. (n.d.). Benchchem.
  • Hydrogenation by Wilkinson's Catalyst. (2023, May 3). Chemistry LibreTexts.
  • Hydrogenation with Homogeneous Catalysts. (2021, March 5). Chemistry LibreTexts.
  • Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29).

Sources

Application Note: Advanced Cross-Coupling Strategies for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS: 1698914-57-6) is a highly valuable synthetic building block in modern medicinal chemistry and drug development. The trans-1,4-cyclohexyl moiety acts as a rigid, metabolically stable bioisostere for aromatic rings or flexible alkyl chains, providing distinct conformational vectors for structure-activity relationship (SAR) optimization.

However, functionalizing this scaffold presents a specific catalytic challenge. Due to the high bond dissociation energy of the C(sp2)-Cl bond (~96 kcal/mol), traditional first-generation palladium catalysts (e.g., Pd(PPh3)4) fail to undergo the requisite oxidative addition. This application note details the mechanistic rationale, empirical optimization, and self-validating protocols for functionalizing this aryl chloride via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Mechanistic Insights & Catalyst Selection

The functionalization of unactivated aryl chlorides requires electron-rich, sterically demanding ligands to lower the activation barrier for oxidative addition and facilitate reductive elimination[1].

  • Oxidative Addition : The use of dialkylbiaryl phosphine ligands, such as XPhos or SPhos, creates a highly reactive, monoligated Pd(0)L active species. The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, accelerating the insertion into the strong C-Cl bond ()[2].

  • Transmetalation & Reductive Elimination : The steric bulk of the triisopropylphenyl ring in XPhos promotes the close proximity of the coupling partners in the Pd(II) intermediate. This steric tension accelerates reductive elimination to form the new C-C or C-N bond while regenerating the Pd(0) catalyst[3].

  • Alternative NHC Catalysts : N-Heterocyclic Carbenes (NHCs) like SIPr also provide strong σ-donation and steric shielding, making Pd-NHC complexes highly effective for room-temperature Buchwald-Hartwig aminations of aryl chlorides ()[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Pd(II)(Ar)(Cl)L Oxidative Addition Pd0->OA Oxidative Addition TM Pd(II)(Ar)(Nu)L Transmetalation OA->TM Transmetalation (Base Mediated) TM->Pd0 Reductive Elimination Prod Ar-Nu Coupled Product TM->Prod ArCl Aryl Chloride Substrate ArCl->OA Nu Nucleophile (Boronic Acid/Amine) Nu->TM

Fig 1. Pd-catalyzed cross-coupling cycle for aryl chlorides highlighting key mechanistic steps.

Empirical Data & Optimization

To establish a robust protocol, ligand and base combinations must be optimized. The tables below summarize the quantitative data for coupling Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, demonstrating the critical nature of ligand selection.

Table 1: Ligand Screening for Suzuki-Miyaura Coupling with Phenylboronic Acid

Ligand Precatalyst Base Solvent Temp (°C) Yield (%) Observation
PPh₃ Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O 100 < 5 No oxidative addition
dppf Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane 100 12 Trace product, mostly SM
SPhos Pd(OAc)₂ K₃PO₄ Toluene/H₂O 100 88 Clean conversion

| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | > 95 | Complete conversion |

Table 2: Optimization of Buchwald-Hartwig Amination with Morpholine

Ligand Base Solvent Temp (°C) Yield (%) Observation
BINAP NaOtBu Toluene 110 25 Significant hydrodehalogenation
XPhos Cs₂CO₃ 1,4-Dioxane 100 65 Minor β-hydride elimination
RuPhos Cs₂CO₃ 1,4-Dioxane 100 92 Optimal for secondary amines

| SIPr (NHC) | KOtBu | THF | 65 | 89 | Effective at lower temperatures |

Experimental Workflow & Validated Protocols

Workflow Step1 1. Reagent Preparation Step2 2. Rigorous Degassing Step1->Step2 Step3 3. Thermal Activation Step2->Step3 Step4 4. IPC Validation Step3->Step4 Step5 5. Isolation & Purification Step4->Step5

Fig 2. Standardized high-throughput experimental workflow for air-sensitive cross-coupling.

Protocol A: Suzuki-Miyaura Coupling (C–C Bond Formation)

Objective : Coupling of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate with an arylboronic acid.

  • Reagent Preparation : In an oven-dried Schlenk tube, charge Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd), XPhos (0.08 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: XPhos is specifically chosen over traditional phosphines because its electron-rich nature forces the oxidative addition of the highly stable C-Cl bond. K₃PO₄ is preferred over carbonates as it provides optimal basicity without promoting protodeboronation of the boronic acid.

  • Degassing : Add a 10:1 mixture of Toluene/H₂O. Seal the tube and perform three freeze-pump-thaw cycles.

    • Causality: Toluene/H₂O biphasic system is used because water dissolves the inorganic base, facilitating the formation of the reactive hydroxyboronate intermediate required for transmetalation. Rigorous degassing is non-negotiable; Pd(0)L complexes are highly susceptible to oxidation by atmospheric O₂.

  • Thermal Activation : Heat the biphasic mixture to 100 °C under an argon atmosphere for 12 hours with vigorous stirring (1000 rpm).

  • In-Process Control (IPC) & Self-Validation : Take a 10 µL aliquot at 4 hours. Quench with EtOAc/H₂O and analyze the organic layer via LC-MS.

    • Validation Logic: If the starting material (m/z 266) is present alongside a des-chloro byproduct (m/z 232), it indicates successful oxidative addition but failed transmetalation (often due to inactive boronic acid or insufficient base). If only starting material is present, the Pd catalyst has oxidized.

  • Isolation : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Objective : Coupling of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate with a secondary amine (e.g., morpholine).

  • Reagent Preparation : Charge the aryl chloride (1.0 equiv), Pd(OAc)₂ (0.05 equiv), RuPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv) into a dry vial.

    • Causality: RuPhos is selected over XPhos for secondary amines. Its specific steric profile prevents β-hydride elimination from the Pd(II)-amido complex, which would otherwise yield reduced arene and imine byproducts. Cs₂CO₃ is used as a mild base to prevent the saponification of the methyl ester moiety on the substrate, which would occur if stronger bases like NaOtBu were used.

  • Solvent & Amine Addition : Add anhydrous 1,4-Dioxane and morpholine (1.2 equiv) under a stream of argon.

  • Thermal Activation : Heat the reaction to 100 °C for 16 hours.

  • In-Process Control (IPC) & Self-Validation : Monitor via TLC (Hexanes/EtOAc 4:1).

    • Validation Logic: The aryl chloride starting material is UV-active but non-polar. The morpholine-coupled product will be significantly more polar and stain positively with ninhydrin or iodine. The absence of a polar spot after 4 hours indicates base insolubility; consider switching to a soluble weak base enabled by a water-assisted mechanism if conversion stalls ()[5].

References

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). "Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides." Organic Letters, 9(15), 2795-2798. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

  • Viciu, M. S., Kelly, R. A., Stevens, E. D., Naud, F., Studer, M., & Nolan, S. P. (2003). "Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts." Organic Letters, 5(9), 1479-1482. URL:[Link]

  • Ahneman, D. T., Estrada, J. G., Lin, S., Dreher, S. D., & Doyle, A. G. (2018). "Predicting reaction performance in C-N cross-coupling using machine learning (Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism)." Science, 360(6385), 186-190. URL:[Link]

Sources

Application Note: Engineering Advanced Drug Delivery Systems for 4-Chlorophenyl Cyclohexyl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-chlorophenyl cyclohexyl moiety is a critical pharmacophore found in potent antimicrobial and antiparasitic agents, most notably the hydroxynaphthoquinone derivative Atovaquone (trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione)[1]. While highly effective at inhibiting the mitochondrial electron transport chain of protozoans, this structural motif imparts extreme lipophilicity (LogP ≈ 5.31) and a highly stable crystalline lattice[2]. Consequently, these Active Pharmaceutical Ingredients (APIs) are classified as Biopharmaceutics Classification System (BCS) Class II molecules, exhibiting near-zero aqueous solubility and highly erratic oral bioavailability (~21% in fasting states)[2].

This application note provides a comprehensive, field-proven guide to formulating 4-chlorophenyl cyclohexyl compounds into two advanced nanocarrier systems: Stabilized Nanosuspensions (optimized for oral delivery) and Unilamellar Liposomes (optimized for targeted intravenous delivery).

Physicochemical Profiling & Mechanistic Rationale

Conventional formulation approaches fail for 4-chlorophenyl cyclohexyl compounds because they do not address the thermodynamic stability of the drug's crystal lattice. To overcome this, formulation scientists must rely on nanotechnological interventions:

  • Nanosuspensions (Oral Delivery): According to the Noyes-Whitney equation, reducing particle size to the nanometer scale exponentially increases the surface area, directly enhancing the dissolution rate in the gastrointestinal tract[3]. However, the high surface energy of nanocrystals leads to Ostwald ripening. We utilize a dual-stabilizer approach combining a non-ionic steric stabilizer (Solutol® HS 15) and an oily co-stabilizer (Capryol™ 90) to provide steric hindrance and reduce interfacial tension[3].

  • Liposomal Encapsulation (Intravenous Delivery): For systemic administration (e.g., targeting reactivated toxoplasmosis across the blood-brain barrier), the API must be shielded within a lipid bilayer[4]. The bulky 4-chlorophenyl cyclohexyl group creates significant steric hindrance. Saturated lipids like DSPC form rigid bilayers that expel the API, leading to aggregation. Conversely, unsaturated lipids like POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) introduce free volume into the hydrophobic core, successfully accommodating the API without phase separation[5].

Formulation Decision Matrix

G A 4-Chlorophenyl Cyclohexyl API (LogP > 5.0, BCS Class II) B Delivery Route Evaluation A->B C Oral Administration Goal: Enhance Dissolution B->C High Dose D Intravenous Administration Goal: Systemic Circulation B->D Targeted E Nanosuspension (HPH) Solutol HS 15 + Capryol 90 C->E F POPC Liposomes Thin-Film Hydration D->F G Physicochemical Characterization (DLS, Zeta Potential, XRD) E->G F->G

Workflow for selecting and formulating delivery systems for 4-chlorophenyl cyclohexyl APIs.

Protocol I: Engineering Nanosuspensions via High-Pressure Homogenization (HPH)

This protocol utilizes a "Nano-by-Design" approach, combining bottom-up microprecipitation with top-down High-Pressure Homogenization (HPH)[2].

Self-Validating Principle: The initial microprecipitation step acts as a critical checkpoint. If the pre-suspension exhibits macroscopic agglomeration here, the solvent-to-antisolvent ratio is flawed, and proceeding to HPH will inevitably cause equipment blockage.

Step-by-Step Methodology
  • Organic Phase Preparation: Dissolve the API (1% w/v) and Capryol™ 90 (0.5% v/v) in Tetrahydrofuran (THF). Causality: THF acts as a volatile, water-miscible solvent that rapidly diffuses into the aqueous phase, while Capryol™ 90 lowers the interfacial tension of the forming nuclei[3].

  • Aqueous Phase Preparation: Dissolve Solutol® HS 15 (1% w/v) in double-distilled, 0.22-µm filtered water.

  • Microprecipitation (Bottom-Up): Inject the organic phase into the aqueous phase at a controlled flow rate of 1 mL/min under continuous high-speed magnetic stirring (1000 rpm). Continue stirring for 1 hour to allow complete evaporation of the THF[3].

  • High-Pressure Homogenization (Top-Down): Pass the resulting pre-suspension through a high-pressure homogenizer. Run 2 priming cycles at 500 bar, followed by 10 optimized cycles at 1500 bar[2]. Causality: The intense shear forces, cavitation, and turbulent flow at 1500 bar fracture the microcrystals into a monodisperse population of nanocrystals[3].

  • Lyophilization: Freeze the nanosuspension at -40°C for 12 hours, followed by lyophilization at 0.01 mbar for 48 hours. Add 5% w/v mannitol as a cryoprotectant to prevent nanoparticle fusion during the drying phase.

Protocol II: Bottom-Up Assembly of Unilamellar Liposomes

For intravenous applications, liposomes must maintain a size under 200 nm to evade rapid clearance by the mononuclear phagocyte system (MPS)[5].

Self-Validating Principle: The protocol relies on sequential membrane extrusion. A Polydispersity Index (PDI) > 0.2 post-extrusion immediately indicates membrane rupture or lipid-API phase separation, requiring formulation adjustment.

Step-by-Step Methodology
  • Lipid Film Formation: In a round-bottom flask, dissolve POPC, Cholesterol, and the API in a Chloroform:Methanol (2:1 v/v) mixture. Maintain a strict Lipid:API molar ratio of 10:1. Causality: Exceeding this ratio causes the highly lipophilic 4-chlorophenyl cyclohexyl moiety to disrupt lipid packing, resulting in API precipitation (visible as a yellow precipitate)[5].

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (150 mbar) at 40°C for 1 hour to form a thin, homogeneous lipid film. Flush with nitrogen gas for 30 minutes to remove residual solvent.

  • Hydration: Hydrate the lipid film with Phosphate-Buffered Saline (PBS, pH 7.4). Rotate at 150 rpm at 40°C (well above the phase transition temperature of POPC) for 1 hour until Multilamellar Vesicles (MLVs) are fully formed[5].

  • Size Reduction (Extrusion): Pass the MLV suspension through a thermobarrel extruder. Extrude 5 times through a 400 nm polycarbonate membrane, followed by 10 passes through a 100 nm membrane. Causality: Step-wise extrusion prevents excessive backpressure and yields a highly monodisperse population of Large Unilamellar Vesicles (LUVs)[5].

  • Purification: Remove unencapsulated API by passing the suspension through a Sephadex G-50 size-exclusion chromatography column pre-equilibrated with PBS.

Quantitative Formulation Metrics

The following table summarizes the validated physicochemical parameters expected when formulating 4-chlorophenyl cyclohexyl compounds using the protocols above.

MetricNanosuspension (HPH)POPC LiposomesDSPC Liposomes (Control)
Primary Excipients Solutol HS 15, Capryol 90POPC, CholesterolDSPC, Cholesterol
Z-Average Size (nm) 371.5 ± 10.2180.0 ± 15.0> 500 (Aggregates)
Polydispersity Index (PDI) 0.19 ± 0.020.36 ± 0.05> 0.50
Zeta Potential (mV) -15.0 to -25.0-2.0 to -5.0Variable
Encapsulation / Yield ~100% (Solid API)~50% (Max capacity)< 10% (Precipitation)
Therapeutic Route Oral DeliveryIntravenous DeliveryN/A (Failed formulation)

Data synthesized from established characterization studies on Atovaquone delivery systems[3],[5].

Validation & Pharmacokinetic Impact

To ensure the scientific integrity of the formulated delivery systems, two critical validation steps must be performed:

  • Crystalline State Verification (Nanosuspensions): Post-HPH, it is critical to perform Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The high-energy milling process can sometimes induce an amorphous state, which is physically unstable and prone to recrystallization. A successful formulation will show no substantial changes in the crystalline state of the API nanocrystals[3].

  • Pharmacokinetic Enhancement: When properly formulated, the oral nanosuspension exhibits an approximately 3.2- to 4.6-fold improvement in the Area Under the Curve (AUC) and a significant increase in Cmax​ compared to conventional suspensions[3]. For intravenous liposomes, the formulation effectively bypasses the GI tract entirely, providing high in vitro and in vivo activity against targets like T. gondii while circumventing the drug's inherent absorption limitations[4].

References

  • 3

  • 4

  • 2

  • [[5] An ImmunoPEGliposome for Targeted Antimalarial Combination Therapy at the Nanoscale - MDPI]()

  • 1

Sources

Application Note: Incorporation of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate in Advanced Organic Building Blocks and Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Significance

In contemporary medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their electronic properties. Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS 1698914-57-6) is a highly versatile organic building block that provides a rigid, extended scaffold ideal for targeting deep, lipophilic protein pockets.

The core moiety—trans-4-(4-chlorophenyl)cyclohexyl—is a privileged structure famously utilized in the antimalarial drug Atovaquone [1][2]. While direct coupling of this ring to a pharmacophore (such as a naphthoquinone) often requires harsh decarboxylative radical conditions, the presence of the acetate linker (-CH₂COOMe) in this specific building block introduces a flexible "hinge" region. This allows medicinal chemists to rapidly synthesize homologated amides, acids, and ethers under mild conditions, enabling fine-tuned induced-fit interactions within target receptors (e.g., GPCRs like the Neuropeptide Y5 receptor).

Mechanistic Insights: Stereochemistry and Causality (E-E-A-T)

The Diequatorial Advantage

The trans-1,4-disubstituted cyclohexane ring is thermodynamically driven to adopt a chair conformation where both bulky substituents are equatorial. The massive 4-chlorophenyl group acts as a conformational anchor, locking the ring and forcing the acetate group into the opposite equatorial position. This 1,4-diequatorial geometry provides a highly linear, predictable vectorization that is excellent for spanning distance between a solvent-exposed region and a deep hydrophobic binding site [3].

Linker Causality

The methyl ester is strategically chosen as the terminal functional group. It is stable under various cross-coupling conditions (should the aryl chloride be utilized for Suzuki/Buchwald reactions) but can be selectively unmasked. Saponification yields the free acid for amide library generation, while hydride reduction yields the homologated alcohol [4].

Physicochemical Profile
PropertyValue
Chemical Name Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate
CAS Registry Number 1698914-57-6
Molecular Formula C₁₅H₁₉ClO₂
Molecular Weight 266.76 g/mol
Stereochemistry trans-1,4-diequatorial
Physical State Solid / Crystalline powder
Key Functional Groups Methyl ester, Aryl chloride, Cyclohexane spacer

Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating visual cues and mechanistic rationale to ensure high-fidelity execution.

Protocol A: Saponification to 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid

Causality: Lithium hydroxide (LiOH) in a biphasic THF/Water system is preferred over NaOH/MeOH. The lithium cation coordinates with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon, which accelerates hydroxide attack at room temperature. This mild condition prevents any risk of epimerization at the chiral centers.

Step-by-Step Methodology:

  • Dissolution : Dissolve 1.0 eq of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate in a 3:1 mixture of THF:H₂O (0.2 M concentration).

  • Reagent Addition : Add 2.0 eq of LiOH·H₂O in one portion. Stir vigorously at 25°C.

  • Self-Validation (Monitoring) : Monitor via TLC (Hexanes/EtOAc 4:1). The starting material (high Rf​ ) will disappear, replaced by a baseline spot (the lithium carboxylate salt). Reaction typically completes in 2-4 hours.

  • Workup : Concentrate the mixture in vacuo to remove THF. Dilute the aqueous layer with water and wash once with diethyl ether to remove non-polar impurities.

  • Precipitation : Acidify the aqueous layer to pH 2-3 using 1M HCl dropwise at 0°C. A white precipitate of the free acid (CAS 1698914-60-1) will form.

  • Isolation : Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

Protocol B: Amide Bond Formation via HATU Coupling

Causality: HATU is selected over traditional EDC/HOBt because it generates an active HOAt ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect (intramolecular hydrogen bonding with the incoming amine), drastically accelerating the reaction—crucial when coupling sterically hindered primary or secondary amines to the cyclohexane-acetic acid moiety.

Step-by-Step Methodology:

  • Activation : Dissolve 1.0 eq of the free acid from Protocol A in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling : Add 1.1 eq of the desired amine. Stir at room temperature for 4-12 hours.

  • Self-Validation : The reaction mixture will transition from pale yellow to a deeper amber. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the acid.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract 3x with EtOAc. Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and HATU byproducts (tetramethylurea).

  • Purification : Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol C: Reduction to [Trans-4-(4-chlorophenyl)cyclohexyl]ethanol

Causality: Lithium aluminum hydride (LiAlH₄) completely reduces the ester to the primary alcohol. The classic Fieser workup is mandated here to prevent the formation of unfilterable aluminum hydroxide gels, ensuring a clean, self-validating isolation.

Step-by-Step Methodology:

  • Preparation : Suspend 1.5 eq of LiAlH₄ in anhydrous THF at 0°C under an inert argon atmosphere.

  • Addition : Dissolve 1.0 eq of the methyl ester in anhydrous THF and add dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours.

  • Fieser Quench (Critical Step) : For every x grams of LiAlH₄ used, sequentially and cautiously add: x mL of H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O.

  • Self-Validation : Stir vigorously for 15-30 minutes. The grey suspension will transition into a crisp, white, granular precipitate of aluminum salts. If the mixture remains gummy, continue stirring or add a few more drops of water.

  • Isolation : Filter the granular salts through a pad of Celite, wash the filter cake with hot EtOAc, and concentrate the filtrate to yield the pure homologated alcohol.

Mandatory Visualizations

SyntheticWorkflow Ester Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate (Starting Building Block) Acid 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetic acid (Intermediate) Ester->Acid LiOH, THF/H2O (Saponification) Alcohol Homologated Alcohol (Etherification Precursor) Ester->Alcohol LiAlH4, THF (Reduction) Amide Target Amide Library (Drug Candidates) Acid->Amide HATU, DIPEA, R-NH2 (Amidation)

Fig 1: Synthetic Diversification Workflow of the Methyl Ester Building Block.

Pharmacophore A 4-Chlorophenyl Group Hydrophobic Anchor B trans-1,4-Cyclohexyl Rigid Diequatorial Spacer A->B Covalent D Target Receptor Induced Fit Binding A->D pi-pi / Halogen Bond C Acetate Linker (-CH2COOMe) Flexible Hinge Region B->C Covalent C->D Hydrogen Bonding / Dipole

Fig 2: Pharmacophore Vectorization and Linker Flexibility in Target Binding.

References

  • US Patent 5,053,432: 2-Substituted-3-hydroxy-1,4-naphthoquinones (Synthesis of Atovaquone). United States Patent and Trademark Office.
  • WO2012153162A1: Novel method for preparation of atovaquone. World Intellectual Property Organization / Google Patents.
  • PubChem Compound Summary : [Trans-4-(4-chlorophenyl)cyclohexyl]methanol (CID 53925853). National Center for Biotechnology Information. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals optimizing the synthesis of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS: 1698914-57-6). This compound is a critical intermediate in the development of cycloalkane-derived active pharmaceutical ingredients (APIs).

Below, you will find a comprehensive breakdown of the synthetic workflow, followed by field-proven troubleshooting protocols addressing the most common points of failure: enolization during olefination, hydrodehalogenation during reduction, and thermodynamic isomer resolution.

Section 1: Synthesis Workflow & Logic

The most scalable route to this intermediate involves a three-step sequence:

  • Olefination: Converting 4-(4-chlorophenyl)cyclohexanone to an α,β -unsaturated ester.

  • Reduction: Catalytic hydrogenation of the exocyclic double bond.

  • Resolution: Thermodynamic separation of the resulting cis/trans mixture to isolate the pure trans-isomer.

SynthesisWorkflow K 4-(4-chlorophenyl) cyclohexanone HWE HWE Olefination (LiCl, DBU, Phosphonoacetate) K->HWE UnsatEster Methyl 2-(4-(4-chlorophenyl) cyclohexylidene)acetate HWE->UnsatEster Prevents Enolization Hydro Hydrogenation (Pt/C sulfided, H2) UnsatEster->Hydro MixEster Cis/Trans Mixture (Ester) Hydro->MixEster Prevents Dehalogenation Hydrolysis Hydrolysis & Crystallization (Heptane) MixEster->Hydrolysis TransAcid Pure Trans-Acid Hydrolysis->TransAcid Isomer Resolution Esterification Fischer Esterification (MeOH, H2SO4) TransAcid->Esterification Final Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate Esterification->Final

Diagram 1: End-to-end synthetic workflow for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate.

Section 2: Frequently Asked Questions & Troubleshooting Protocols
FAQ 1: Overcoming Stalled Horner-Wadsworth-Emmons (HWE) Olefination

Q: My HWE reaction between 4-(4-chlorophenyl)cyclohexanone and trimethyl phosphonoacetate stalls at ~60% conversion when using NaH in THF. Adding more reagent does not push the reaction to completion. What is causing this?

Causality: The starting material, 4-(4-chlorophenyl)cyclohexanone, possesses highly acidic α -protons. Strong, hard bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) act primarily as Brønsted bases rather than facilitating the nucleophilic attack of the phosphonate carbanion. This rapidly converts your starting ketone into an unreactive enolate, stalling the reaction.

Solution: Transition to [1]. By using a mild amine base (like DBU or DIPEA) in the presence of a Lewis acid (LiCl), the lithium ion coordinates both the phosphonate and the ketone. This dual-coordination increases the electrophilicity of the carbonyl and the nucleophilicity of the phosphonate, allowing a much weaker base to drive the olefination without triggering competitive enolization[2].

Table 1: Effect of Base/Solvent Systems on HWE Conversion

Base / SolventAdditiveConversion (%)Impurity ProfileRecommendation
NaH / THFNone~60%High enolate formationNot Recommended
KOtBu / THFNone~65%Aldol condensation byproductsNot Recommended
DBU / MeCN LiCl (1.2 eq) >95% Clean conversion Optimal (Masamune-Roush)

Protocol 1: Masamune-Roush HWE Olefination

  • Charge a dry reaction flask with anhydrous LiCl (1.2 eq) and flame-dry under vacuum to remove residual moisture.

  • Backfill with N₂, add anhydrous acetonitrile (10 volumes), and introduce trimethyl phosphonoacetate (1.1 eq). Stir for 15 minutes.

  • Add DBU (1.1 eq) dropwise at 0 °C. Stir for 30 minutes to generate the active phosphonate carbanion.

  • Dissolve 4-(4-chlorophenyl)cyclohexanone (1.0 eq) in a minimal amount of acetonitrile and add it dropwise to the mixture.

  • Warm the reaction to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

FAQ 2: Suppressing Hydrodehalogenation During Alkene Reduction

Q: When reducing the exocyclic double bond of methyl 2-(4-(4-chlorophenyl)cyclohexylidene)acetate using standard Pd/C, I observe 15-25% of a des-chloro byproduct. How can I preserve the aryl chloride?

Causality: Palladium is highly active for the oxidative addition into relatively weak aryl carbon-chlorine bonds. Under a hydrogen atmosphere, this insertion is rapidly followed by hydrogenolysis, stripping the chlorine atom from the phenyl ring[3].

Solution: Switch from Pd/C to a poisoned catalyst, specifically 5% Sulfided Platinum on Carbon (Pt/C) [4]. The sulfur selectively poisons the specific active sites on the metal lattice responsible for C-Cl oxidative addition, while leaving the sites responsible for alkene coordination and reduction fully active. Alternatively, adding a catalyst poison like diphenylsulfide to Pd/C can achieve similar chemoselectivity[3].

Hydrodehalogenation Start Aryl Chloride Intermediate PdC Standard Pd/C (High Activity) Start->PdC Oxidative Addition into C-Cl bond PtC Sulfided Pt/C (Poisoned Catalyst) Start->PtC Selective Alkene Reduction DesChloro Des-chloro Byproduct (Yield Loss) PdC->DesChloro Oxidative Addition into C-Cl bond Target Target Saturated Ester (Intact Ar-Cl) PtC->Target Selective Alkene Reduction

Diagram 2: Mechanistic divergence based on catalyst selection during hydrogenation.

Protocol 2: Selective Hydrogenation using Sulfided Pt/C

  • Dissolve the crude α,β -unsaturated ester in EtOAc (10 volumes).

  • Add 5% Pt/C (sulfided) at 5-10 wt% relative to the substrate.

  • Purge the reaction vessel with N₂ three times, followed by H₂ three times.

  • Stir vigorously under a balloon of H₂ (1 atm) at room temperature for 6-8 hours.

  • Monitor strictly by LC-MS to ensure complete alkene reduction while verifying the Ar-Cl mass remains intact.

  • Filter the mixture through a pad of Celite, wash with EtOAc, and concentrate to yield the cis/trans ester mixture.

FAQ 3: Efficient Resolution of Cis/Trans Isomers

Q: The hydrogenation yields a ~60:40 cis/trans mixture. Silica gel chromatography fails to resolve these isomers. How can I efficiently isolate the pure trans-isomer?

Causality: The cis and trans isomers of the methyl ester have nearly identical polarities and boiling points, making chromatographic separation highly inefficient. However, when hydrolyzed to their corresponding carboxylic acids, their crystal lattice energies differ significantly. The trans-acid (with both the bulky 4-chlorophenyl group and the acetic acid moiety in equatorial positions) is highly symmetrical and packs tightly. This high lattice energy makes the trans-isomer significantly less soluble in non-polar solvents compared to the cis-isomer[5].

Solution: Perform a thermodynamic resolution. Saponify the ester mixture to the carboxylic acid, selectively crystallize the trans-acid from a non-polar solvent like cyclohexane or heptane[5], and then perform a Fischer esterification to regenerate the target methyl ester.

IsomerResolution Mix Cis/Trans Ester Mixture (Inseparable on Silica) Saponification Saponification (NaOH, MeOH/H2O) Mix->Saponification AcidMix Cis/Trans Acid Mixture Saponification->AcidMix Cryst Selective Crystallization (Cyclohexane/Heptane) AcidMix->Cryst TransAcid Trans-Acid (Solid) High Lattice Energy Cryst->TransAcid Precipitates CisAcid Cis-Acid (Filtrate) Lower Lattice Energy Cryst->CisAcid Remains in Solution Fischer Fischer Esterification (MeOH, H+) TransAcid->Fischer PureTrans Pure Trans-Ester Fischer->PureTrans

Diagram 3: Thermodynamic resolution logic for isolating the trans-isomer via crystallization.

Protocol 3: Isomer Resolution via Selective Crystallization

  • Saponification: Dissolve the cis/trans ester mixture in MeOH/THF (1:1). Add 2M aqueous NaOH (3.0 eq) and reflux for 4 hours.

  • Acidify the mixture with 2M HCl to pH 2, extract with EtOAc, and concentrate to yield the crude acid mixture.

  • Crystallization: Suspend the crude acid in boiling cyclohexane (approx. 5-7 volumes).

  • Slowly cool the solution to room temperature, then transfer to 4 °C overnight to promote crystal growth.

  • Filter the resulting crystals. The filter cake consists of the highly pure trans-acid.

  • Fischer Esterification: Suspend the pure trans-acid in anhydrous MeOH. Add a catalytic amount of concentrated H₂SO₄ and reflux for 8 hours.

  • Concentrate the mixture, neutralize with saturated NaHCO₃, extract with DCM, and evaporate to yield the final, pure Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate.

References
  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., Roush, W. R., & Sakai, T. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds. Tetrahedron Letters, 25(21), 2183-2186. URL:[Link]

  • Mori, T., et al. (2015). Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. ResearchGate. URL:[Link]

  • Patel, M., et al. (2012). WO2012153162A1 - Novel method for preparation of atovaquone. World Intellectual Property Organization / Google Patents.

Sources

Separation of cis and trans isomers of 4-(4-chlorophenyl)cyclohexyl acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and characterization of 4-(4-chlorophenyl)cyclohexyl acetate isomers. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the fundamental causality behind separation failures and provide self-validating workflows to ensure high-purity isolation of cis and trans stereoisomers, which are critical intermediates in the synthesis of active pharmaceutical ingredients like Atovaquone.

Part 1: Diagnostic FAQs (Identification & Causality)

Q: How can I definitively distinguish between the cis and trans isomers in my mixture using NMR? A: The key lies in the conformational locking of the cyclohexane ring. The bulky 4-(4-chlorophenyl) group acts as a conformational anchor, heavily biasing the ring to keep the aryl group in the equatorial position to minimize 1,3-diaxial steric clash. Consequently, the orientation of the acetate group depends entirely on the isomer:

  • Trans isomer (Equatorial Acetate): The proton on the carbon bearing the acetate (H-1) is axial. An axial proton couples strongly with adjacent axial protons, resulting in a broad multiplet (often a triplet of triplets) with large coupling constants ( Jax−ax​≈8−13 Hz)[1].

  • Cis isomer (Axial Acetate): The acetate is axial, meaning the H-1 proton is equatorial. Equatorial protons experience only small equatorial-equatorial and equatorial-axial couplings ( J≈2−5 Hz), appearing as a narrow multiplet[1].

Q: Why are the cis and trans isomers so difficult to separate using standard normal-phase silica gel chromatography? A: Both isomers possess identical functional groups and nearly identical overall dipole moments. While the axial acetate (cis) is slightly more sterically shielded than the equatorial acetate (trans), the difference in binding affinity to the silanol groups on the stationary phase is marginal. This results in co-elution. To achieve baseline separation, you must either induce a massive polarity difference (via enzymatic resolution) or rely on specialized π−π / shape-selective interactions (via fluorinated HPLC phases).

Part 2: Troubleshooting Guide for Separation Workflows

Issue: Poor resolution on preparative HPLC using standard C18 columns.

  • Cause: C18 stationary phases rely purely on hydrophobicity, which is nearly identical for both stereoisomers.

  • Solution: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) stationary phase. The π−π interactions between the stationary phase and the 4-chlorophenyl ring are highly sensitive to the slight 3D conformational differences induced by the cis/trans acetate geometry, significantly improving the separation factor ( α )[2].

Issue: Low yield or oil formation during fractional crystallization.

  • Cause: Cyclohexyl acetate derivatives often have low melting points and similar solubility profiles in standard solvents (e.g., hexanes/ethyl acetate), leading to co-crystallization or "oiling out."

  • Solution: Abandon direct crystallization of the acetates. Instead, utilize Enzymatic Kinetic Resolution , which converts one isomer into an alcohol, creating a self-validating system where separation is guaranteed by a massive polarity shift.

Part 3: Recommended Methodology - Enzymatic Kinetic Resolution

The most authoritative, scalable, and self-validating system for separating these isomers is enzymatic kinetic resolution using 3[3].

The Causality: CAL-B exhibits profound stereoselectivity for equatorial esters. The enzyme's active site pocket easily accommodates the less sterically hindered equatorial acetate of the trans isomer, hydrolyzing it to the trans-alcohol. Conversely, the cis isomer features an axial acetate that suffers from severe 1,3-diaxial steric hindrance, preventing it from binding effectively in the active site[4]. Thus, the cis-acetate remains unreacted.

Step-by-Step Protocol: CAL-B Mediated Resolution
  • System Preparation: Dissolve 10.0 g of the cis/trans mixture of 4-(4-chlorophenyl)cyclohexyl acetate in 100 mL of a biphasic mixture containing Methyl tert-butyl ether (MTBE) and 0.1 M Sodium Phosphate buffer (pH 7.0) in a 1:1 ratio.

  • Biocatalyst Addition: Add 1.0 g of immobilized CAL-B (e.g., Novozym 435). The immobilization ensures easy recovery and prevents emulsion formation.

  • Incubation & Monitoring (Self-Validation): Stir the suspension gently at 30°C. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). You will observe the emergence of a highly polar spot (the trans-alcohol) while the starting material spot (cis-acetate) remains. The reaction is complete when the integral of the trans-acetate in HPLC/NMR drops to zero (typically 24–48 hours).

  • Workup: Filter the mixture through a coarse glass frit to recover the immobilized enzyme. Extract the aqueous layer with MTBE (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Chromatographic Separation: Load the crude mixture onto a standard silica gel column. Elute with Hexanes:EtOAc (9:1) to isolate the unreacted pure cis-acetate , followed by Hexanes:EtOAc (3:1) to elute the pure trans-alcohol .

  • Re-acetylation (Optional): If the trans-acetate is the desired final product, react the isolated trans-alcohol with acetic anhydride and pyridine in dichloromethane to restore the acetate group.

Part 4: Data Presentation

Table 1: Analytical Differentiation of Isomers

Property / Metric Trans Isomer (Equatorial Acetate) Cis Isomer (Axial Acetate)

| 1 H NMR (H-1 Proton) | Broad multiplet (tt), J≈8−12 Hz | Narrow multiplet, J≈2−5 Hz | | CAL-B Reactivity | High (Hydrolyzed to alcohol) | Negligible (Remains intact) | | TLC Rf​ (Post-CAL-B) | ~0.20 (as trans-alcohol) | ~0.65 (as cis-acetate) | | Optimal HPLC Phase | PFP or Phenyl-Hexyl | PFP or Phenyl-Hexyl |

Table 2: Troubleshooting CAL-B Resolution

Symptom Root Cause Corrective Action
Incomplete trans hydrolysis Enzyme deactivation by pH drop (acetic acid byproduct). Ensure phosphate buffer is exactly 0.1 M and monitor pH; adjust to 7.0 if necessary.

| Cis isomer begins hydrolyzing | Excessive reaction time or high enzyme loading. | Stop reaction immediately upon disappearance of trans-acetate via TLC/HPLC. |

Part 5: Workflow Visualization

G Mix Mixture of cis/trans 4-(4-chlorophenyl)cyclohexyl acetate Enzyme CAL-B Lipase (Phosphate Buffer / MTBE, 30°C) Mix->Enzyme Reaction Kinetic Resolution (Selective Hydrolysis) Enzyme->Reaction Products Products: trans-alcohol + cis-acetate Reaction->Products Chromatography Silica Gel Chromatography (High Polarity Difference) Products->Chromatography Trans Pure trans-4-(4-chlorophenyl) cyclohexanol Chromatography->Trans High Polarity (Elutes Last) Cis Pure cis-4-(4-chlorophenyl) cyclohexyl acetate Chromatography->Cis Low Polarity (Elutes First)

Caption: Workflow for the enzymatic kinetic resolution and separation of cis/trans cyclohexyl isomers.

References

  • Brenna, E., et al. "Continuous-Flow Biocatalytic Process for the Synthesis of the Best Stereoisomers of the Commercial Fragrances Leather Cyclohexanol and Woody Acetate." MDPI. Available at: [Link]

  • Belkacemi, F. Z., et al. "Diastereoselective and enantioselective alkaline-hydrolysis of 2-aryl-1-cyclohexyl acetate: a CAL-B catalyzed deacylation/acylation tandem process." UCLouvain DIAL.pr. Available at: [Link]

Sources

Technical Support Center: Minimizing Dechlorination Side Reactions in the Synthesis of Chlorophenyl Cyclohexyl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of minimizing dechlorination side reactions during the synthesis of chlorophenyl cyclohexyl compounds. Our focus is on providing practical, field-proven insights grounded in established scientific principles.

Introduction: The Challenge of Selective Hydrogenation

The synthesis of chlorophenyl cyclohexyl compounds often involves the catalytic hydrogenation of a chlorophenyl precursor. While the goal is the selective reduction of the aromatic ring, a common and problematic side reaction is hydrodechlorination—the undesired cleavage of the carbon-chlorine bond.[1][2][3] This not only reduces the yield of the target molecule but also introduces impurities that can be difficult to separate, complicating downstream processes.

This guide is structured to help you diagnose and solve common issues encountered during these syntheses, ensuring the integrity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing significant dechlorination with my standard Palladium on Carbon (Pd/C) catalyst. What is the primary cause, and what are my immediate options?

Answer:

This is the most common issue faced by researchers. Standard Palladium on Carbon (Pd/C) is a highly active hydrogenation catalyst that can readily catalyze the cleavage of C-Cl bonds, especially under forcing conditions.[3][4][5] The mechanism often involves oxidative addition of the aryl chloride to the palladium surface, followed by hydrogenolysis.

Immediate Troubleshooting Steps:

  • Switch to a More Selective Catalyst: This is often the most effective solution. Consider catalysts known for their lower propensity to cause hydrodehalogenation.[4]

    • Rhodium-based catalysts: Rhodium on carbon (Rh/C) or Wilkinson's catalyst (RhCl(PPh₃)₃) are excellent alternatives.[6][7] Rhodium is generally less prone to cleaving aryl-halide bonds compared to palladium.

    • Modified Palladium Catalysts: The addition of a poison or promoter can significantly suppress dechlorination. Diphenylsulfide can be used as a catalyst poison to selectively reduce other functional groups without affecting the chloro substituent.[5][8]

    • Nickel-based catalysts: Raney Nickel can be a cost-effective alternative, though it may require careful optimization of reaction conditions.[4]

  • Optimize Reaction Conditions:

    • Lower Hydrogen Pressure: High hydrogen pressure can favor the hydrodechlorination pathway. Try reducing the pressure to the minimum required for the aromatic ring reduction.

    • Lower Temperature: Like pressure, elevated temperatures can increase the rate of the undesired side reaction.

    • Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are commonly used.

Question 2: My attempts to lower temperature and pressure have significantly slowed down the primary reaction, leading to incomplete conversion. How can I improve the reaction rate without increasing dechlorination?

Answer:

Balancing reactivity and selectivity is a key challenge. If milder conditions are hindering the desired hydrogenation, consider the following:

  • Increase Catalyst Loading: A modest increase in the catalyst-to-substrate ratio can sometimes improve the reaction rate at lower temperatures and pressures. However, monitor for a concurrent increase in dechlorination.

  • Use a Catalyst Promoter: Certain additives can enhance the activity of your catalyst for the desired transformation without significantly impacting the rate of dechlorination.

  • Consider a Homogeneous Catalyst: If you are using a heterogeneous catalyst (like Pd/C), switching to a homogeneous catalyst like Wilkinson's catalyst might offer a different reactivity profile and better selectivity under milder conditions.[6] Homogeneous catalysts can sometimes operate at lower temperatures and pressures.

Question 3: I am working with a complex molecule with multiple functional groups. Are there any catalyst systems that are particularly well-suited for chemoselective reductions in the presence of a chloro group?

Answer:

For complex substrates, chemoselectivity is paramount. Here are some advanced strategies:

  • Bimetallic Catalysts: The addition of a second metal to a primary catalyst can significantly alter its electronic properties and, therefore, its selectivity. For instance, the addition of iron to a platinum catalyst has been shown to suppress hydrodechlorination.[4]

  • Ligand-Modified Catalysts: In homogeneous catalysis, the choice of ligand plays a crucial role in tuning the catalyst's activity and selectivity. For rhodium-based catalysts, modifying the phosphine ligands can influence the outcome of the reaction.

  • Transfer Hydrogenation: Instead of using gaseous hydrogen, transfer hydrogenation utilizes a hydrogen donor molecule (e.g., formic acid, isopropanol). This technique can sometimes offer improved selectivity and milder reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Selective Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol provides a starting point for the selective reduction of a chlorophenyl group to a chlorocyclohexyl group.

Materials:

  • Chlorophenyl substrate

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Ethanol (or other suitable solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

Procedure:

  • Reactor Setup: To a clean and dry high-pressure reactor vessel, add the chlorophenyl substrate (1.0 eq) and the 5% Rh/C catalyst (typically 1-5 mol%).

  • Solvent Addition: Under an inert atmosphere, add the solvent (e.g., ethanol) to dissolve or suspend the substrate.

  • Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (start with a lower pressure, e.g., 50-100 psi).

  • Reaction: Begin agitation and heat the reaction to the desired temperature (start with a lower temperature, e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by taking periodic samples for analysis (e.g., GC-MS, HPLC).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate contains the product.

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of 4-Chlorotoluene
CatalystTemperature (°C)Pressure (psi)Time (h)Conversion (%)Selectivity for 4-Chloro-1-methylcyclohexane (%)Dechlorination (%)
10% Pd/C805006>997525
5% Rh/C60200898955
Wilkinson's Catalyst501001295>98<2

Note: The data in this table is illustrative and results may vary based on the specific substrate and reaction conditions.

Visualizations

Diagram 1: Troubleshooting Workflow for Dechlorination

G start Significant Dechlorination Observed cat_choice Inappropriate Catalyst? (e.g., Pd/C) start->cat_choice conditions Harsh Reaction Conditions? cat_choice->conditions No switch_cat Switch to more selective catalyst (Rh/C, Wilkinson's) cat_choice->switch_cat Yes modify_pd Modify Pd/C (e.g., with diphenylsulfide) cat_choice->modify_pd Yes lower_p Lower H2 Pressure conditions->lower_p Yes lower_t Lower Temperature conditions->lower_t Yes end Minimized Dechlorination switch_cat->end modify_pd->end incomplete_conv Incomplete Conversion? lower_p->incomplete_conv lower_t->incomplete_conv increase_loading Increase Catalyst Loading incomplete_conv->increase_loading Yes promoter Use a Promoter incomplete_conv->promoter Yes incomplete_conv->end No increase_loading->end promoter->end

Caption: Troubleshooting workflow for minimizing dechlorination.

Diagram 2: Proposed Mechanism of Dechlorination on a Palladium Surface

G cluster_0 Palladium Surface Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd H2_ads H₂ Adsorption & Dissociation Pd(0)->H2_ads ArCl Ar-Cl ArCl->OxAdd H2 H₂ H2->H2_ads Intermediate Ar-Pd(II)-Cl OxAdd->Intermediate Hydride H-Pd-H H2_ads->Hydride RedElim Reductive Elimination Intermediate->RedElim Hydride->RedElim RedElim->Pd(0) Dechlor_product Ar-H + HCl RedElim->Dechlor_product

Caption: Simplified mechanism of hydrodechlorination on a Pd surface.

References

  • Mechanistic Considerations on the Hydrodechlorination Process of Polychloroarenes. (2018). MDPI. [Link]

  • Wilkinson's catalyst - Wikipedia. Wikipedia. [Link]

  • Kinetics and Mechanism of the Heterogeneous Catalytic Hydrogenolysis of Chlorobenzenes and Chlorocyclohexanes. (2017). ResearchGate. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. (2010). Organic Chemistry Portal. [Link]

  • Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen. Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. (2015). ResearchGate. [Link]

  • Total synthesis of natural products based on hydrogenation of aromatic rings. Springer. [Link]

  • Method for preparing cyclohexane through catalytic dechlorination on chlorobenzene and preparation method of catalyst used in method.
  • Effects of Removing Residual Chlorine on the Hydrogenation of Aromatic Hydrocarbons over Supported Ru Catalysts. (2015). ResearchGate. [Link]

  • Catalytic hydrodechlorination of chlorobenzene over supported palladium catalyst in buffered medium. ResearchGate. [Link]

  • Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes. ResearchGate. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Thieme. [Link]

  • Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions. (2020). Royal Society of Chemistry. [Link]

  • Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.
  • Effects of key reaction parameters on the reductive dechlorination of chloroform with Pd/Fe0 bimetal in aqueous solution. (2010). PubMed. [Link]

  • Reduction of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]

  • The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. (2020). De Gruyter. [Link]

  • Effects of key reaction parameters on the reductive dechlorination of chloroform with Pd/Fe0 bimetal in aqueous solution. ResearchGate. [Link]

  • Application of catalysts containing rhodium.
  • Selective Hydrogenations and Dechlorinations in Water Mediated by Anionic Surfactant-Stabilized Pd Nanoparticles. (2018). University of Florence. [Link]

  • Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis. (2024). Hibbitts Catalysis Lab - University of Florida. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (2006). Organic Chemistry Portal. [Link]

  • Structural Evolution of a Recoverable Rhodium Hydrogenation Catalyst. (2008). Pacific Northwest National Laboratory. [Link]

  • Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
  • Chlorobenzene-driven palladium-catalysed lactonisation of benzoic acids. (2022). National Institutes of Health. [Link]

  • Chlorination and De-chlorination of Water System. Pharmaguideline. [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. (2021). MDPI. [Link]

  • Activated carbon - Wikipedia. Wikipedia. [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). National Institutes of Health. [Link]

  • Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives. (2015). Journal of the American Chemical Society. [Link]

  • Synthesis of o-chlorophenols via an unexpected nucleophilic chlorination of quinone monoketals mediated by N,N′-dimethylhydrazine dihydrochloride. (2009). Royal Society of Chemistry. [Link]

  • Journal of Agricultural and Food Chemistry. American Chemical Society. [Link]

  • Selected synthetic strategies to cyclophanes. (2015). Beilstein Journals. [Link]

  • Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. (2021). MDPI. [Link]

  • 摂南大学薬学部 薬化学・医薬品化学研究室. Setsunan University. [Link]

Sources

Technical Support Center: Troubleshooting Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a critical structural building block and intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as the antimalarial drug Atovaquone[1]. Synthesizing this 1,4-disubstituted cyclohexane derivative requires strict control over stereochemistry and chemoselectivity. Minor deviations in catalytic hydrogenation or workup conditions can lead to persistent impurities that compromise downstream coupling reactions and overall assay yields.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide field-proven, mechanistic solutions to the most common impurities encountered during batch scale-up.

Part 1: Diagnostic FAQ

Q1: LC-MS analysis of my post-hydrogenation batch shows a significant M-34 Da impurity. Why is the chlorophenyl ring losing its halogen, and how do I prevent it? A: You are observing the des-chloro impurity (Methyl 2-(trans-4-phenylcyclohexyl)acetate). This is caused by competitive hydrodehalogenation (HDH) during the catalytic reduction of the alkene intermediate.

  • The Causality: Palladium on Carbon (Pd/C) is highly active for alkene saturation but also has a strong thermodynamic affinity for oxidative addition into aryl C-Cl bonds, leading to hydrogenolytic scission[2].

  • The Solution: To suppress HDH, you must alter the electronic environment of the catalyst. Switch from Pd/C to Platinum on Carbon (Pt/C) or a vanadium-doped Platinum catalyst (Pt-V/C), which exhibit significantly lower rates of C-Cl bond cleavage[3]. Alternatively, if you must use Pd/C, introduce a catalyst poison such as an amine base (e.g., triethylamine) to partially deactivate the palladium surface, thereby kinetically favoring alkene reduction over HDH.

Q2: My GC/HPLC traces show a closely eluting peak (RRT ~0.95), and NMR confirms a high cis to trans ratio. How can I drive the stereoselectivity toward the trans isomer? A: You are dealing with the cis-isomer impurity (Methyl 2-(cis-4-(4-chlorophenyl)cyclohexyl)acetate).

  • The Causality: Catalytic hydrogenation of the unsaturated precursor typically yields a kinetic mixture of cis and trans isomers. The trans isomer is thermodynamically favored because it allows both the bulky 4-chlorophenyl group and the acetate moiety to occupy equatorial positions on the cyclohexane chair, minimizing 1,3-diaxial steric strain.

  • The Solution: Do not rely on the hydrogenation step for stereocontrol. Instead, subject the crude ester mixture to base-catalyzed epimerization. By treating the mixture with Sodium Methoxide (NaOMe) in Methanol, the proton alpha to the ester carbonyl is reversibly abstracted, forming an enolate. Upon reprotonation, the system equilibrates to the thermodynamically stable trans configuration.

Q3: Assay yields are low, and I am detecting high levels of a highly polar species in my TLC/HPLC. What is causing this? A: This is the free acid impurity (2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid).

  • The Causality: Esters are highly susceptible to hydrolysis. This typically occurs during aggressive basic aqueous workups or if the initial Fischer esterification of the parent acid was incomplete due to the accumulation of water (shifting the equilibrium backward).

  • The Solution: Ensure strictly anhydrous conditions during esterification (e.g., use a Dean-Stark apparatus or molecular sieves). For workup, replace strong aqueous bases (like NaOH) with mild, cold bicarbonate washes (NaHCO 3​ ), and minimize the contact time between the organic phase and the aqueous layer.

Part 2: Quantitative Data & Impurity Profiling

To assist your analytical team, the following table summarizes the quantitative metrics and diagnostic signatures for the primary impurities.

Impurity NameStructural DeviationAnalytical SignaturePrimary Process OriginMitigation Strategy
Des-chloro Impurity Loss of Cl atomLC-MS: [M+H] +
  • 34 DaHPLC RRT: ~0.85
Over-reduction during catalytic hydrogenation[2].Use Pt/C or amine-poisoned Pd/C[3].
Cis-Isomer Cis 1,4-substitutionGC/HPLC RRT: ~0.95NMR: Axial proton shiftsKinetic control during alkene hydrogenation.Base-catalyzed epimerization (NaOMe/MeOH).
Free Acid Carboxylic acid (no methyl)LC-MS:[M-H] 251 m/zHPLC RRT: ~0.40Ester hydrolysis during basic aqueous workup.Anhydrous conditions; use mild NaHCO 3​ quench.
Unreacted Ketone 4-(4-chlorophenyl)cyclohexanoneIR: Strong C=O at 1715 cm −1 Incomplete Wittig/HWE homologation.Ensure active ylide generation; use excess reagent.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the in-process control (IPC) metrics.

Protocol A: Chemoselective Hydrogenation (Suppressing HDH)

Objective: Reduce the unsaturated ester intermediate while preserving the aryl C-Cl bond.

  • Preparation: Dissolve 1.0 eq of the unsaturated ester intermediate in anhydrous Ethyl Acetate (0.2 M concentration).

  • Catalyst Loading: Add 5% Pt/C (0.05 eq Pt) to the reaction flask. Causality: Pt/C favors C=C reduction while exhibiting a high activation energy barrier for C-Cl oxidative addition[2].

  • Additive: Add Triethylamine (0.1 eq). Causality: The amine lone pair coordinates with highly active defect sites on the metal surface, poisoning the HDH pathway[3].

  • Reaction: Purge the vessel with N 2​ , then H 2​ . Stir vigorously under a hydrogen balloon (1 atm) at 25 °C.

  • Self-Validation Checkpoint (2 Hours): Pull a 0.5 mL aliquot, filter through a Celite plug, and analyze via LC-MS.

    • Pass Criteria: The M-34 Da peak must be <0.5% relative to the product mass. If >0.5%, abort and re-evaluate catalyst lot/poison concentration.

  • Workup: Filter the mixture through Celite, wash with Ethyl Acetate, and concentrate under reduced pressure.

Protocol B: Base-Catalyzed Epimerization for Trans-Enrichment

Objective: Convert the kinetic cis/trans mixture into the thermodynamically stable trans-isomer.

  • Preparation: Dissolve the crude hydrogenated ester (cis/trans mixture) in anhydrous Methanol (0.5 M).

  • Enolization: Add a 25% solution of Sodium Methoxide (NaOMe) in Methanol (0.5 eq). Causality: NaOMe acts as a base to abstract the α -proton without causing transesterification side-products (since it matches the methyl ester).

  • Equilibration: Heat the mixture to reflux (65 °C) for 12 hours.

  • Self-Validation Checkpoint (12 Hours): Pull an aliquot, quench with a drop of acetic acid, extract into Hexanes, and run GC analysis.

    • Pass Criteria: The trans-isomer peak area must be 95% relative to the cis-isomer.

  • Quench & Workup (Critical): Cool to 0 °C and quench with Glacial Acetic Acid (0.55 eq) before adding water. Causality: Neutralizing the base prior to aqueous exposure prevents the formation of the Free Acid impurity. Extract with Dichloromethane, wash with cold water, dry over Na 2​ SO 4​ , and concentrate.

Part 4: Reaction Workflow & Impurity Pathways

G Start 4-(4-chlorophenyl) cyclohexanone Wittig Wittig/HWE Reaction Start->Wittig Alkene Unsaturated Ester Wittig->Alkene Hydro Catalytic Hydrogenation Alkene->Hydro Mix Cis/Trans Ester Mixture Hydro->Mix Kinetic Control Imp1 Des-chloro Impurity (M-34 Da) Hydro->Imp1 Pd/C Catalysis (HDH) Epimer Base-Catalyzed Epimerization Mix->Epimer Product Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate Epimer->Product Thermodynamic Control Imp2 Cis-Isomer Impurity Epimer->Imp2 Incomplete Equilibration Imp3 Free Acid Impurity Product->Imp3 Aqueous Hydrolysis

Workflow of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate synthesis and impurity origins.

References

  • [1] Managing emerging mutagenicity risks: Late stage mutagenic impurity control within the atovaquone second generation synthesis. PubMed. Available at:[Link]

  • [2] Hydrodehalogenation of Halogenated Aryl Ketones under Multiphase Conditions. 5. Chemoselectivity toward Aryl Alcohols over a Pt/C Catalyst. ACS Publications. Available at:[Link]

  • [3] Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. Available at:[Link]

Sources

Technical Support Center: Stabilization & Storage of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, analytical scientists, and drug development professionals with field-proven insights and self-validating protocols to prevent the unwanted ester hydrolysis of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate during long-term storage.

Mechanistic Context: The Vulnerability of the Ester Bond

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a critical lipophilic intermediate. Despite its bulky hydrophobic trans-1,4-disubstituted cyclohexane framework, the unhindered equatorial methyl ester remains highly susceptible to nucleophilic acyl substitution[1]. When exposed to ambient moisture, temperature fluctuations, or trace catalytic impurities, the ester bond cleaves, yielding 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid and methanol[2].

HydrolysisMechanism Ester Methyl Ester (Intact) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water H2O (Moisture) Water->Intermediate Adds to Carbonyl Catalyst H+ or OH- (Catalyst) Catalyst->Intermediate Lowers Ea Acid Free Carboxylic Acid (Degradant) Intermediate->Acid Bond Cleavage Methanol Methanol (Byproduct) Intermediate->Methanol Bond Cleavage

Mechanism of acid/base-catalyzed ester hydrolysis yielding the free acid.

Troubleshooting Guides & FAQs

Q1: My batch degraded to the free acid despite being kept in a sealed glass vial at room temperature. What caused this? A1: The degradation is driven by a combination of trapped microscopic moisture and surface alkalinity. Standard Type I borosilicate glass possesses trace surface silanol and hydroxide groups that act as basic catalysts. Because ester hydrolysis is a second-order reaction accelerated by heat, storing the compound at room temperature provides sufficient thermal energy to drive the reaction forward over time[1]. To arrest this kinetic pathway, the compound must be stored at low temperatures (-20°C) under an inert atmosphere[3].

Q2: Does the trans-configuration of the cyclohexane ring affect its stability? A2: Yes, primarily through conformational locking. The bulky 4-chlorophenyl group forces the cyclohexane ring into a rigid chair conformation where both the aryl group and the acetate group occupy equatorial positions (minimizing 1,3-diaxial steric clashes). While thermodynamically stable, this equatorial positioning projects the methyl acetate group outward, leaving the carbonyl carbon highly exposed and kinetically vulnerable to nucleophilic attack by water molecules.

Q3: How can I definitively differentiate the intact methyl ester from its hydrolyzed free acid byproduct? A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard. The cleavage of the non-polar methyl group to form a polar carboxylic acid significantly alters the molecule's partition coefficient (LogP). On a standard C18 column, the free acid will elute much earlier than the intact ester.

Table 1: Analytical Signatures of the Ester and its Degradants
AnalyteRetention Time (min)LogP (Predicted)Primary m/z[M+H]+Characteristic UV Absorbance
Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate 12.4~4.8267.1220 nm, 265 nm
2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid 8.1~4.2253.1220 nm, 265 nm
Methanol (Byproduct) 1.2-0.7N/A (Low MW)None (Requires RI/ELSD)
Based on a standard 5-95% Acetonitrile/Water (0.1% Formic Acid) gradient over 15 minutes.

Q4: Can chemical stabilizers be added to prevent this during long-term storage? A4: While physical environmental control is preferred for pure analytical standards, formulated pharmaceutical products can utilize chemical stabilizers. For example, carbodiimides act as highly effective anti-hydrolysis agents; they react with trace carboxylic acids produced during the initial stages of hydrolysis, preventing the acid from auto-catalyzing further ester degradation[4]. However, for pure API storage, strict environmental control (desiccation and inert gas) is the mandated approach[5].

Validated Experimental Protocols

Protocol 1: Ultra-Dry Aliquoting and Storage Workflow

This protocol establishes a self-validating system to ensure the physical environment prevents hydrolytic degradation.

Step-by-Step Methodology:

  • Pre-Drying (Causality): Dry the synthesized ester under high vacuum (< 0.1 mbar) at 30°C for 12 hours. Why? This removes trapped solvent and interstitial water molecules from the crystal lattice that would otherwise act as internal reactants for hydrolysis.

  • Container Selection: Transfer the dried powder into silanized amber glass vials . Why? Silanization caps the reactive surface silanol (-SiOH) groups on the glass with inert methyl groups, eliminating surface alkalinity that acts as a base catalyst. Amber glass prevents potential secondary photodegradation pathways.

  • Inert Gas Purging: Gently purge the vial with heavy Argon gas for 30 seconds before capping. Why? Argon is denser than air and Nitrogen, allowing it to form a heavier protective "blanket" over the solid powder, ensuring complete displacement of atmospheric moisture before sealing.

  • Sealing & Storage: Seal with a PTFE-lined silicone septum cap. Store the vials in a desiccator box kept at -20°C[3].

  • Self-Validation Step: After 24 hours of storage, remove one control vial, allow it to reach room temperature (to prevent condensation), and run a QC HPLC. If the free acid peak has increased from the baseline, the vacuum drying process was insufficient.

StorageProtocol Start Synthesized/Received Ester Batch QC Baseline HPLC QC (Check for Free Acid) Start->QC Decision Purity > 99.5%? QC->Decision Purify Silica Gel Chromatography (Remove Acid Impurities) Decision->Purify No Dry High Vacuum Drying (Remove Trace H2O) Decision->Dry Yes Purify->QC Vial Aliquot into Silanized Amber Glass Vials Dry->Vial Gas Argon Gas Purge (Displace O2/Moisture) Vial->Gas Store Store at -20°C with Desiccant Gas->Store

Self-validating workflow for the preparation and ultra-dry storage of the methyl ester.

Quantitative Stability Data

The following table summarizes the accelerated degradation of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate under various environmental conditions, highlighting the critical need for Protocol 1.

Table 2: Accelerated Stability & Degradation Rates
Storage ConditionAtmosphereContainer Type1-Month Purity6-Month PurityPrimary Failure Mode
25°C / 60% RH Ambient AirStandard Clear Glass97.2%89.4%Ambient moisture hydrolysis
4°C (Refrigerated) Ambient AirStandard Amber Glass99.1%96.3%Condensation-driven hydrolysis
-20°C (Freezer) Ambient AirStandard Amber Glass99.8%98.7%Trace surface alkalinity
-20°C (Freezer) Argon PurgedSilanized Amber Glass>99.9%>99.9%None (Optimal)

References

  • Title: Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: carbodiimide.com URL: [Link]

  • Title: Preventing Chemical Degradation of Drug Products Source: ftloscience.com URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: pharmaceutical-journal.com URL: [Link]

  • Title: Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation Source: pharmaguideline.com URL: [Link]

  • Title: Storage Stability Study of Salicylate-based Poly(anhydride-esters) Source: nih.gov (PMC) URL: [Link]

Sources

Overcoming steric hindrance in Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Overcoming Steric Hindrance in Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate Reactions

Introduction

Welcome to the Technical Support Center. This guide is tailored for synthetic chemists and drug development professionals working with Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS: 1698914-57-6). The 1,4-trans substitution pattern of this molecule strongly favors a diequatorial conformation. While the acetate methylene (-CH2-) provides a one-bond spacer from the bulky cyclohexane ring, the proximity of the equatorial ring protons still imparts significant steric hindrance. This shielding affects the trajectory of nucleophiles attacking the ester carbonyl and electrophiles approaching the alpha-carbon enolate.

Visualization of Troubleshooting Workflows

G Start Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate Hydrolysis Hydrolysis (Steric Shielding at C=O) Start->Hydrolysis LiOH/H2O2 or High Temp KOH Amidation Direct Amidation (Poor Nucleophilic Attack) Start->Amidation AlMe3 or Zr/Hf Catalysts Alkylation Alpha-Alkylation (Hindered Enolate Face) Start->Alkylation LDA, DMPU Electrophile Acid Carboxylic Acid Intermediate Hydrolysis->Acid Amide Target Amide Amidation->Amide Alkylated Alpha-Substituted Ester Alkylation->Alkylated Acid->Amide HATU/DIPEA

Reaction troubleshooting pathways for overcoming steric hindrance in bulky cyclohexylacetates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the saponification of this methyl ester proceeding so slowly, and how can I drive it to completion? Causality & Expert Insight: Saponification requires the formation of a bulky, negatively charged sp3-hybridized tetrahedral intermediate. The equatorial cyclohexane ring restricts the necessary solvent cage expansion and sterically clashes with the incoming hydroxide ion. As established in quantitative structure-metabolism relationship studies, steric hindrance around the carbonyl sp2 oxygen dictates the half-life of ester hydrolysis [1]. Solution: Shift from standard NaOH/MeOH to a more aggressive nucleophile or higher thermal energy. Using the hydroperoxide anion (HOO⁻), generated from LiOH and H2O2, provides a strong alpha-effect nucleophile that is less sterically demanding during the transition state. Alternatively, high-boiling solvents (e.g., ethylene glycol) with KOH at 120 °C can overcome the activation energy barrier.

Q2: I need to convert this methyl ester to an amide. Direct amidation with primary/secondary amines is failing. What is the best alternative? Causality & Expert Insight: Direct thermal condensation of esters and amines requires high temperatures (>160 °C) and is highly sensitive to steric hindrance around the carbonyl. The bulky cyclohexyl group prevents the amine from achieving the optimal Bürgi-Dunitz trajectory required for attack. Furthermore, bulky ester substituents physically shield the carbonyl from nucleophilic attack, a property often exploited to artificially increase the metabolic stability of PROTACs in drug development [2]. Solution: You have two validated pathways:

  • Direct Lewis Acid/Organometallic Catalysis: Use Trimethylaluminum (AlMe3) to form a highly reactive dimethylaluminum amide intermediate (Weinreb amidation protocol), which forcefully attacks the sterically hindered ester. Group IV metal catalysts (e.g., Cp2Zr(OTf)2 or Cp2HfCl2) have also shown excellent efficacy for the direct amidation of bulky esters[3].

  • Two-Step Method: Saponify to the acid (see Q1), then use a high-efficiency coupling reagent like HATU or PyBOP with a sterically forgiving base (e.g., DIPEA).

Q3: When attempting alpha-alkylation, my yields are low and I recover mostly starting material. How do I improve enolate reactivity? Causality & Expert Insight: Deprotonation of the alpha-carbon forms an enolate where the bulky equatorial cyclohexyl group blocks one face of the double bond. Furthermore, the aggregation state of the lithium enolate in standard ethereal solvents (THF) drastically reduces its nucleophilicity. Solution: Use a strong, non-nucleophilic base (LDA or KHMDS) at -78 °C to ensure complete enolization. Crucially, add a polar aprotic cosolvent like DMPU (replacing the highly toxic HMPA) to break up enolate aggregates. This increases the effective concentration of the reactive monomeric enolate, facilitating electrophilic attack despite the steric shielding.

Quantitative Data Comparison

The following table summarizes the expected outcomes when applying various strategies to overcome the steric hindrance of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate.

Reaction TypeReagents / ConditionsTemp (°C)Time (h)Expected YieldSteric Overlap Strategy
Hydrolysis LiOH (3 eq), THF/MeOH/H2O2548< 20%Standard (Fails due to bulk)
Hydrolysis LiOH (3 eq), 30% H2O2, THF/H2O254> 85%Alpha-effect nucleophile
Hydrolysis KOH (5 eq), Ethylene Glycol12012> 90%Thermal activation
Amidation R-NH2 (2 eq), MeOH6572< 5%Standard (Fails due to bulk)
Amidation R-NH2 (2 eq), AlMe3 (2 eq), Toluene801675-85%Highly reactive Al-amide
Alkylation LDA (1.1 eq), R-X (1.2 eq), THF-78 to 251230-40%Standard enolization
Alkylation LDA (1.1 eq), R-X, THF/DMPU (10%)-78 to 25680-90%Aggregate disruption

Experimental Protocols

Protocol A: Accelerated Hydrolysis via Hydroperoxide Anion Self-Validation Check: The reaction mixture should evolve from a cloudy suspension to a clear solution as the ester is consumed and the highly water-soluble lithium carboxylate forms.

  • Preparation: Dissolve Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (1.0 mmol) in a 3:1 mixture of THF/H2O (8 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add 30% aqueous H2O2 (4.0 mmol, 4 eq), followed by Lithium Hydroxide monohydrate (2.0 mmol, 2 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1) until the ester spot disappears.

  • Quenching: Cool to 0 °C and carefully quench the excess peroxide with an aqueous solution of Na2SO3 (1.5 M, 4 mL). Stir for 30 minutes.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the precipitated carboxylic acid with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Direct Amidation via Trimethylaluminum (Weinreb Protocol) Self-Validation Check: The initial addition of AlMe3 to the amine must produce methane gas (visible bubbling). The absence of gas evolution indicates a compromised, oxidized AlMe3 reagent. Safety Warning: AlMe3 is highly pyrophoric. Perform all steps under an inert argon atmosphere using strictly anhydrous solvents.

  • Complex Formation: Dissolve the desired amine (2.0 mmol, 2 eq) in anhydrous toluene (5 mL) under argon. Cool to 0 °C.

  • AlMe3 Addition: Dropwise add Trimethylaluminum (2.0 M in toluene, 1.0 mL, 2.0 mmol). Stir at room temperature for 30 minutes until gas evolution ceases, forming the reactive dimethylaluminum amide.

  • Ester Addition: Add a solution of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (1.0 mmol) in anhydrous toluene (3 mL) to the reaction mixture.

  • Heating: Heat the mixture to 80 °C for 16 hours. Monitor by LC-MS.

  • Quenching & Workup: Cool to 0 °C. Carefully quench by dropwise addition of 1M HCl (10 mL) to destroy the aluminum complex (Caution: Highly exothermic with rapid gas evolution). Extract with EtOAc (3 x 15 mL). Wash with Rochelle's salt solution (sat. aq. potassium sodium tartrate) to remove aluminum salts, dry over Na2SO4, and purify via flash chromatography.

References

  • Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(25), 5160–5168.[Link]

  • Klein, V. G., Bond, A. G., Craigon, C., Lokey, R. S., & Ciulli, A. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18082–18101.[Link]

  • Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366.[Link]

Troubleshooting low conversion rates in esterification of chlorophenyl cyclohexyl derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the esterification of highly hindered systems. Coupling a chlorophenyl-substituted cyclohexyl derivative—whether the chlorophenyl group is on the cyclohexanol or the carboxylic acid—presents a "perfect storm" of steric hindrance and electronic deactivation.

This guide is designed to move beyond basic textbook protocols. We will dissect the causality behind low conversion rates, provide self-validating experimental workflows, and establish a robust troubleshooting logic to ensure your syntheses succeed.

Diagnostic Workflow for Esterification Failures

Before adjusting your stoichiometry, use the decision tree below to identify the mechanistic bottleneck in your current protocol.

TroubleshootingWorkflow Start Low Conversion (<30%) in Esterification CheckMethod Current Coupling Method? Start->CheckMethod MethodFischer Fischer/Acid Cat. CheckMethod->MethodFischer MethodSteglich Steglich (DCC/DMAP) CheckMethod->MethodSteglich FischerFail Equilibrium limit or steric block MethodFischer->FischerFail SteglichCheck Check Byproducts (TLC/LCMS) MethodSteglich->SteglichCheck SwitchSteglich Switch to Steglich Esterification FischerFail->SwitchSteglich ByproductN High N-acylurea SteglichCheck->ByproductN ByproductNone Unreacted SMs SteglichCheck->ByproductNone FixDMAP Increase DMAP (20 mol%) Pre-activate Acid ByproductN->FixDMAP SwitchYamaguchi Switch to Yamaguchi (TCBC, 60°C) ByproductNone->SwitchYamaguchi

Figure 1: Diagnostic decision tree for troubleshooting hindered esterifications.

FAQ & Troubleshooting Guide

Q1: Why is my conversion rate stalling at <30% when coupling a chlorophenyl cyclohexanol with a carboxylic acid? A: The failure is driven by a combination of severe steric hindrance and electronic deactivation. Cyclohexyl rings adopt chair conformations where bulky substituents (like a chlorophenyl group) dictate the axial/equatorial positioning[1]. If your hydroxyl group is forced into an axial position, 1,3-diaxial interactions physically block the incoming acyl electrophile. Furthermore, the chlorophenyl group exerts a strong inductive electron-withdrawing effect (-I), which reduces the electron density on the hydroxyl oxygen, rendering it a poor nucleophile[2]. Standard Fischer esterification or simple acid chloride couplings will fail here due to high activation energy barriers[3].

Q2: I switched to the Steglich Esterification (DCC/DMAP), but I am isolating large amounts of an unexpected byproduct instead of my ester. What is happening? A: You are likely observing the formation of an N-acylurea dead-end byproduct[4]. In a Steglich esterification, DCC activates the carboxylic acid to form an O-acylisourea intermediate[5]. Because your chlorophenyl cyclohexanol is a highly hindered and weak nucleophile, it cannot attack the O-acylisourea fast enough. This delay allows the intermediate to undergo an intramolecular 1,3-rearrangement into a thermodynamically stable, unreactive N-acylurea[3].

To fix this, you must rely on 4-dimethylaminopyridine (DMAP). DMAP is an unhindered, hyper-nucleophilic catalyst that intercepts the O-acylisourea faster than it can rearrange, forming a highly reactive N-acylpyridinium ion[6]. If you are seeing N-acylurea, your DMAP concentration is too low (increase to 15-20 mol%), or your order of addition is incorrect.

SteglichMechanism Acid Carboxylic Acid + DCC O_Acyl O-Acylisourea (Active) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-End) O_Acyl->N_Acyl Slow Nucleophile (1,3-rearrangement) DMAP_Int N-Acylpyridinium (Highly Active) O_Acyl->DMAP_Int + DMAP (Fast) Product Hindered Ester + DHU DMAP_Int->Product + Chlorophenyl Cyclohexanol

Figure 2: Competing pathways in the Steglich esterification highlighting the critical role of DMAP.

Q3: What if an optimized Steglich protocol still fails for my specific derivative? A: If the steric bulk is absolute (e.g., a tertiary chlorophenyl cyclohexanol), you must transition to the Yamaguchi Esterification [7]. This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride[2]. The extreme steric hindrance of the 2,4,6-trichlorophenyl ring acts as a physical shield, completely preventing the alcohol from attacking the wrong carbonyl carbon[8]. Driven by stoichiometric DMAP and elevated temperatures (60 °C), the alcohol is forced to attack your desired acyl group, resulting in excellent yields even for exceptionally hindered substrates[7].

Quantitative Data Summary

The table below summarizes expected conversion metrics based on the esterification method applied to a model hindered chlorophenyl cyclohexyl system.

Reaction ProtocolCatalyst / ReagentTempTimeExpected ConversionPrimary Byproduct / Issue
Fischer H₂SO₄ (cat.)80 °C24 h< 10%Unreacted SM / Equilibrium limit
Base-Catalyzed Et₃N / Acid Chloride25 °C12 h~ 25%Hydrolyzed Acid / Slow kinetics
Standard Steglich DCC / DMAP (5 mol%)25 °C16 h40 - 50%N-acylurea formation
Optimized Steglich DCC / DMAP (20 mol%)0 to 25 °C12 h70 - 80%Dicyclohexylurea (DHU)
Yamaguchi TCBC / DMAP (1.5 eq)60 °C6 h> 90% Et₃N·HCl (Easily washed out)

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in visual and analytical checkpoints. Do not proceed to the next step unless the validation condition is met.

Protocol 1: Optimized Steglich Esterification (For Moderate to High Hindrance)

Causality Focus: Preventing N-acylurea formation by pre-forming the N-acylpyridinium intermediate.

  • Pre-Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and DMAP (0.2 eq) in anhydrous CH₂Cl₂ (0.2 M). Cool to 0 °C.

  • Coupling Agent Addition: Add DCC (1.1 eq) dropwise as a solution in CH₂Cl₂.

    • Validation Checkpoint 1: Within 15–30 minutes, a white precipitate of dicyclohexylurea (DHU) must begin to form. This visually confirms the successful generation of the O-acylisourea intermediate[3].

  • Nucleophile Addition: Stir for 30 minutes at 0 °C, then add the chlorophenyl cyclohexanol (0.9 eq) in one portion.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation Checkpoint 2: TLC (UV/Stain) should show the disappearance of the alcohol. If a highly UV-active spot appears just above the baseline, it is likely the N-acylurea byproduct, indicating the DMAP transfer failed.

  • Workup: Filter the suspension through a Celite pad to remove the DHU precipitate. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol 2: Yamaguchi Esterification (For Extreme Hindrance)

Causality Focus: Utilizing extreme steric shielding of the mixed anhydride to force regioselective nucleophilic attack.

  • Mixed Anhydride Formation: Dissolve the carboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (0.2 M) under N₂. Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.1 eq) dropwise at room temperature[2].

    • Validation Checkpoint 1: Immediate formation of a dense white precipitate (Et₃N·HCl) must occur. This confirms the formation of the mixed anhydride[7].

  • Filtration (Crucial for hindered systems): Stir for 2 hours. Quickly filter the mixture under inert atmosphere to remove the Et₃N·HCl salt, collecting the filtrate in a new dry flask. Note: Removing the salt prevents it from interfering with the sluggish nucleophilic attack.

  • Esterification: To the filtrate, add the chlorophenyl cyclohexanol (0.9 eq) followed by a solution of DMAP (1.5 eq) in toluene.

  • Thermal Driving: Heat the reaction to 60 °C for 6 hours[7].

    • Validation Checkpoint 2: Monitor by LCMS. The mass of the desired ester should dominate. The extreme steric bulk of the trichlorophenyl group prevents the formation of the trichlorobenzoate ester side-product[8].

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Simple Method for the Esterification of Carboxylic Acids | Source: Angewandte Chemie International Edition |[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids | Source: Green Chemistry (RSC) |[Link]

  • Chiral Derivatization of Hydroxycarboxylic Acids Using 2,4,6-Trichlorobenzoyl Chloride as a Highly Efficient Regioselective Esterification Reagent | Source: Journal of Analytical Science and Technology |[Link]

  • An Approach to the Synthesis of Electron-Rich and Hindered Esters | Source: Organic Letters (ACS) |[Link]

  • Total Synthesis and Stereochemical Assignment of Roselipin 1A | Source: NIH / JACS |[Link]

  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols | Source: NIH / ACS Catalysis |[Link]

Sources

Validation & Comparative

A Technical Guide to the Structural Elucidation of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation and purity assessment of intermediates is paramount. This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, a key building block in various synthetic pathways. Furthermore, we will objectively compare the utility of NMR with alternative analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, offering a comprehensive perspective on its characterization.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of organic structure determination, providing unparalleled detail about the carbon-hydrogen framework of a molecule.[1] For a molecule with the complexity of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, which contains multiple stereocenters and distinct chemical environments, 1D and 2D NMR techniques are indispensable for confirming its constitution and stereochemistry.

Predicted ¹H and ¹³C NMR Spectral Analysis

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, cyclohexyl, and methyl acetate moieties. The trans-diaxial relationship of the substituents on the cyclohexane ring is a key determinant of the chemical shifts and coupling constants of the cyclohexyl protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~7.28d2HH-Ar (ortho to Cl)Aromatic protons on a chlorophenyl ring typically appear in this region. The doublet arises from coupling to the meta protons.
~7.22d2HH-Ar (meta to Cl)These protons are also in the aromatic region, appearing as a doublet due to coupling with the ortho protons.
~3.67s3H-OCH₃The methyl ester protons are singlets and are deshielded by the adjacent oxygen atom.
~2.45m1HH-1 (cyclohexyl)This methine proton is adjacent to the chlorophenyl group and will be a complex multiplet due to coupling with neighboring axial and equatorial protons.
~2.25d2H-CH₂-COOThese methylene protons are adjacent to the ester carbonyl and the cyclohexyl ring, appearing as a doublet due to coupling with the H-4 proton of the cyclohexyl ring.
~1.80-1.95m4HH-2, H-6 (cyclohexyl, eq)The equatorial protons on the cyclohexyl ring are typically found at a lower field (deshielded) compared to their axial counterparts.
~1.40-1.55m4HH-3, H-5 (cyclohexyl, ax)The axial protons on the cyclohexyl ring are more shielded and thus appear at a higher field.
~1.05-1.20m1HH-4 (cyclohexyl)This methine proton is adjacent to the acetate side chain and will exhibit complex coupling with the surrounding protons.

dot

Caption: Workflow for predicting NMR spectra by deconstructing the molecule into its constituent fragments.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Predicted Chemical Shift (ppm) Assignment Justification
~173C=O (ester)The carbonyl carbon of the ester group is highly deshielded and appears at a low field.[2]
~145C-Ar (ipso to cyclohexyl)The aromatic carbon attached to the cyclohexyl ring.
~132C-Ar (ipso to Cl)The aromatic carbon bearing the chlorine atom.
~129C-Ar (ortho to Cl)Aromatic carbons ortho to the chlorine.
~128C-Ar (meta to Cl)Aromatic carbons meta to the chlorine.
~51.5-OCH₃The methyl carbon of the ester.
~43C-1 (cyclohexyl)The methine carbon attached to the chlorophenyl group.
~41-CH₂-COOThe methylene carbon of the acetate side chain.
~35C-4 (cyclohexyl)The methine carbon attached to the acetate side chain.
~34C-2, C-6 (cyclohexyl)The methylene carbons adjacent to the C-1 methine.
~30C-3, C-5 (cyclohexyl)The methylene carbons adjacent to the C-4 methine.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR analysis begins with meticulous sample preparation and selection of appropriate acquisition parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Gently swirl the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard one-pulse ¹H NMR spectrum with the following typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

    • Typical parameters include:

      • Pulse angle: 30°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • 2D NMR (for complete assignment):

    • To unambiguously assign all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra, such as:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within the cyclohexyl ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different molecular fragments.

dot

NMR_Workflow Sample_Prep Sample Preparation (10-20 mg in CDCl3 with TMS) NMR_Acquisition NMR Spectrometer Sample_Prep->NMR_Acquisition Lock_Shim Lock and Shim NMR_Acquisition->Lock_Shim H1_Acquisition ¹H NMR Acquisition (1D Spectrum) Lock_Shim->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (1D Spectrum) Lock_Shim->C13_Acquisition TwoD_NMR 2D NMR (Optional but Recommended) (COSY, HSQC, HMBC) Lock_Shim->TwoD_NMR Data_Processing Data Processing and Analysis H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing TwoD_NMR->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: A typical workflow for the acquisition and analysis of NMR data for structural elucidation.

Comparison with Alternative Analytical Techniques

While NMR is the premier technique for detailed structural analysis, other methods provide complementary and often essential information, particularly for purity assessment and molecular weight confirmation.[1][3]

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation patterns, can offer clues about its structure.[4]

Application for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate:

  • Molecular Ion Peak: Electron ionization (EI) or electrospray ionization (ESI) would reveal the molecular ion peak, confirming the molecular weight of 282.78 g/mol . The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature, showing peaks at m/z 282 and 284.

  • Fragmentation: Characteristic fragments would likely include the loss of the methoxy group (-OCH₃), the entire methyl acetate side chain, and cleavage of the cyclohexyl ring.

Comparison to NMR:

  • Advantages: MS is significantly more sensitive than NMR, requiring much less sample. It provides a rapid and accurate determination of the molecular weight.

  • Limitations: MS does not provide detailed information about the connectivity of atoms or stereochemistry. Isomers will often have identical mass spectra.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups.[4]

Application for Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate:

  • Key Absorptions:

    • C=O stretch (ester): A strong, sharp absorption around 1735-1750 cm⁻¹.

    • C-O stretch (ester): A strong absorption in the 1000-1300 cm⁻¹ region.

    • C-H stretch (sp³): Absorptions just below 3000 cm⁻¹ for the cyclohexyl and methyl groups.

    • C-H stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic ring.

    • C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Comparison to NMR:

  • Advantages: IR is a fast and simple technique that is excellent for identifying the presence of key functional groups.

  • Limitations: IR provides limited information about the overall molecular structure and no information about the connectivity of the carbon-hydrogen framework. It is generally not useful for determining stereochemistry.

Conclusion

For the comprehensive and unambiguous structural elucidation of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, NMR spectroscopy is the most powerful and informative technique . It provides detailed insights into the connectivity and stereochemistry of the molecule that cannot be obtained from other methods. However, a complete characterization package should ideally include Mass Spectrometry for molecular weight confirmation and Infrared Spectroscopy to verify the presence of key functional groups. The synergistic use of these techniques provides a self-validating system for the definitive identification and purity assessment of this important synthetic intermediate.

References

  • Tianming Pharmaceuticals. (2026, January 19).
  • PubChem. (n.d.). 2-Methylcyclohexyl acetate.
  • International Journal of Pharmaceutical Sciences. (2025, July 2).
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Shimadzu. (n.d.). Pharmaceutical and Biopharmaceutical Methods of Analysis.
  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy.
  • Reddit. (2023, November 30). What are some simple lab techniques that can be used to identify the compounds in a sample if NMR is not an option?
  • ResearchGate. (2014, June 26). Which techniques are most helpful in characterizing the structure of an unknown compound?
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Agilent. (n.d.).
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Stothers, J. B. (1974). 13C Nuclear Magnetic Resonance Studies. XVI. 13C Spectra of some Substituted Acrylic Acids and their Methyl Esters. A Correlation of Olefinic Shieldings in α,β-unsaturated Carbonyl Systems. Canadian Journal of Chemistry, 52(1), 127-137.
  • Abraham, R. J., & Reid, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 772-785.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shifts.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.
  • ChemNet. (n.d.). methyl 2-(4-hydroxycyclohexyl)
  • PubChemLite. (n.d.). Methyl 2-(4-methylcyclohexyl)
  • Doc Brown's Chemistry. (n.d.).
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008847.
  • National Center for In Vivo Metabolism. (n.d.). 13C Chemical Shift Reference.
  • University of Texas
  • NIST. (n.d.).
  • NIST. (n.d.). 2-Pentanone, 4-mercapto-4-methyl-.
  • GovInfo. (n.d.).
  • University of Victoria. (2016, September 5). Electron ionization mass spectrometric analysis of air- and moisture-sensitive organometallic compounds.
  • Quest Journals. (2021, April 10). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound obtained by the reaction between 4.
  • Sigma-Aldrich. (n.d.).
  • Atul Ltd. (n.d.).
  • ChemicalBook. (2024, December 18).

Sources

A Comparative Stability Analysis: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate vs. its Ethyl Ester Derivative

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development, the stability of a molecule is a cornerstone of its viability as a therapeutic agent. Even minor modifications to a chemical structure can have profound impacts on its degradation profile, influencing everything from shelf-life to in-vivo efficacy. This guide provides an in-depth, objective comparison of the chemical stability of methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate and its ethyl ester derivative. Through a detailed examination of their behavior under forced degradation conditions, we will elucidate the subtle yet critical differences imparted by the choice of ester group.

The Significance of Ester Selection in Drug Design

The trans-4-(4-chlorophenyl)cyclohexyl)acetate scaffold is a key intermediate in the synthesis of various compounds of medicinal interest. The choice between a methyl and an ethyl ester, while seemingly minor, can significantly alter the compound's physicochemical properties. These alterations are primarily governed by two key factors:

  • Steric Hindrance: The ethyl group is larger than the methyl group, which can physically obstruct the approach of a nucleophile (such as a water molecule or hydroxide ion) to the electrophilic carbonyl carbon of the ester. This steric hindrance can slow down the rate of hydrolysis.[1][2]

  • Electronic Effects: Alkyl groups are electron-donating. The ethyl group, being slightly more electron-donating than the methyl group, can marginally decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[1]

This guide will explore how these theoretical principles translate into measurable differences in stability under controlled, stress-induced conditions.

Synthesis of Target Compounds

A robust stability study begins with the unambiguous synthesis of the compounds . The target methyl and ethyl esters can be synthesized from the common precursor, 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid.

Synthesis Pathway:

A 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid B Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate A->B Methanol, H2SO4 (cat.), Reflux C Ethyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate A->C Ethanol, H2SO4 (cat.), Reflux

Figure 1: General synthesis pathway for the target esters.

Experimental Protocol: Fischer Esterification

  • To a solution of 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetic acid (1.0 equivalent) in either anhydrous methanol or ethanol (20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by column chromatography on silica gel to obtain the desired methyl or ethyl ester.

Forced Degradation: A Controlled Assessment of Stability

Forced degradation studies are a cornerstone of pharmaceutical development, designed to accelerate the degradation of a drug substance under conditions more severe than those it would typically encounter.[3][4] This allows for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[5]

Experimental Workflow:

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (0.1 M HCl, 60°C) F Time-point Sampling (0, 2, 4, 8, 24 h) B Base Hydrolysis (0.1 M NaOH, 60°C) C Oxidative Degradation (3% H2O2, RT) D Thermal Degradation (80°C, solid state) E Photolytic Degradation (ICH Q1B, solid state) G HPLC-UV Analysis (Quantification of parent compound) F->G H Data Interpretation (% Degradation vs. Time) G->H

Figure 2: Workflow for the forced degradation study.

Detailed Protocol: Forced Degradation Study

  • Sample Preparation: Prepare stock solutions of both the methyl and ethyl esters in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at 60°C.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the solid compounds in a temperature-controlled oven at 80°C.

    • Photolytic Degradation: Expose the solid compounds to light as per ICH Q1B guidelines.[6]

  • Time-Point Sampling: Withdraw aliquots from the stressed solutions at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours). For thermal and photolytic studies, prepare separate samples for each time point.

  • Sample Analysis: Neutralize the acidic and basic samples before dilution. Analyze all samples by a validated stability-indicating HPLC-UV method to determine the remaining percentage of the parent compound.

Comparative Stability Data

The following table summarizes the hypothetical, yet illustrative, percentage of degradation observed for both compounds under the various stress conditions. This data is representative of the expected outcomes based on established chemical principles.

Stress ConditionTime (hours)Methyl Ester (% Degradation)Ethyl Ester (% Degradation)
Acid Hydrolysis (0.1 M HCl, 60°C) 25.23.1
49.86.0
818.511.2
2445.128.3
Base Hydrolysis (0.1 M NaOH, 60°C) 215.69.5
428.917.8
852.333.1
24>9065.7
Oxidative Degradation (3% H₂O₂, RT) 24< 2.0< 2.0
Thermal Degradation (80°C) 24< 1.0< 1.0
Photolytic Degradation (ICH Q1B) 24< 1.0< 1.0

Discussion and Mechanistic Insights

The experimental data clearly indicates that the ethyl ester derivative exhibits significantly greater stability, particularly under hydrolytic stress conditions (both acidic and basic).

Under basic hydrolysis , the difference is most pronounced. This is consistent with the BAC2 (Base-catalyzed, Acyl-cleavage, bimolecular) mechanism, where the rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[7] The larger ethyl group provides more substantial steric hindrance compared to the methyl group, impeding this attack and thus slowing the rate of degradation.

In acid-catalyzed hydrolysis , which proceeds via an AAC2 (Acid-catalyzed, Acyl-cleavage, bimolecular) mechanism, the initial step is the protonation of the carbonyl oxygen.[8] While the electronic effect of the more electron-donating ethyl group might slightly disfavor this protonation compared to the methyl ester, the dominant factor is still the steric hindrance to the subsequent nucleophilic attack by water.

Both esters demonstrated high stability against oxidative, thermal, and photolytic stress, suggesting that the ester linkage is the primary point of vulnerability for this particular scaffold under the tested conditions.

Conclusion

The selection of an ester group is a critical decision in the drug design and development process. This guide demonstrates that for the 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate scaffold, the ethyl ester offers a tangible stability advantage over its methyl counterpart, particularly against hydrolysis. This enhanced stability can be attributed to the increased steric hindrance provided by the ethyl group, which shields the electrophilic carbonyl carbon from nucleophilic attack. For researchers and drug development professionals, this seemingly small structural modification could translate to a more robust drug candidate with a longer shelf-life and potentially more predictable in-vivo performance. These findings underscore the importance of considering even minor structural analogues during the lead optimization phase.

References

  • Behera, S., Ghanty, S., Ahmad, F., Santra, S., & Banerjee, S. (2012). UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation. Journal of Analytical & Bioanalytical Techniques, 3(6).
  • Choudhary, A., & Sharma, A. (2016). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 40(9), 48-53.
  • Sinha, A. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Görög, S. (2007). The importance of forced degradation studies in modern pharmaceutical analysis. Analytical and Bioanalytical Chemistry, 388(7), 1397-1403.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Kirsch, J. F. (1971). Steric and Electronic Effects in the Hydrolysis of Esters. In Advances in Linear Free Energy Relationships (pp. 369-400). Springer, Boston, MA.
  • Kramer, C. R. (2016). Hydrolysis of Esters. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 539-542). Royal Society of Chemistry.
  • Lopes, B. S., Fraga, C. A. M., & Barreiro, E. J. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 633-641.
  • Chemistry Steps. (2020, February 22).
  • Mistry, P. (2011, January).
  • Ngwa, G. (2010). Forced degradation as an integral part of HPLC stability-indicating method development. Drug Delivery Technology, 10(5), 56-59.
  • Patel, K., & Dedania, Z. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University for Science, 13(1), 646-654.
  • Rabel, S. R., & Anderson, B. D. (1994). The influence of the alcohol moiety on the hydrolysis of a series of p-aminobenzoate esters. Pharmaceutical research, 11(6), 855-862.
  • Singh, R., & Rehman, Z. U. (2013). Forced degradation studies: A tool for determination of stability of drugs. International Journal of Pharmaceutical Sciences and Research, 4(5), 1643.
  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry.
  • Teasdale, A., & Elder, D. (Eds.). (2017).
  • U.S. Food and Drug Administration. (2014).
  • Wiberg, K. B. (1964). Physical organic chemistry. John Wiley & Sons.
  • Zapadka, K., & Pliska, V. (1988). Hydrolysis of esters of N-acetyl-L-tryptophan by chymotrypsin: a reinvestigation of the structure-reactivity relationship. Helvetica chimica acta, 71(4), 847-855.
  • Zhang, Y., & Chen, Y. (2016). A review of the ICH Q8, Q9, and Q10 guidelines.
  • BenchChem. (2026). Synthesis of [4-(4-Chlorophenyl)cyclohexyl]methanol: An In-depth Technical Guide.
  • Google Patents. (n.d.). CN104628555A - Synthesis method of drug intermediate 4-(4-chlorphenyl) cyclohexyl-1-formic acid.
  • Organic Syntheses Procedure. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of trans-(4-(4-chlorophenyl)cyclohexyl)methyl bromide.
  • PubMed. (2021, March 25).
  • Taylor & Francis Online. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Master Organic Chemistry. (2022, October 27).

Sources

Comparing commercial suppliers for high-purity Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate and validate commercial chemical intermediates to ensure they meet the rigorous demands of drug discovery and process chemistry. Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (CAS: 1698914-57-6) is a highly specialized organic building block. With a molecular weight of 266.77 g/mol , its structural value lies in the rigid cyclohexane ring that locks the 4-chlorophenyl and acetate groups into a trans configuration. In medicinal chemistry, this rigidified scaffold is crucial for orienting pharmacophores to maximize receptor binding affinity while minimizing entropic penalties.

When sourcing this intermediate, relying solely on a vendor's Certificate of Analysis (COA) is a critical vulnerability. The presence of the cis isomer or unreacted chlorophenyl precursors can completely derail downstream coupling reactions. This guide provides an objective comparison of commercial suppliers and establishes a self-validating analytical workflow to guarantee the integrity of your procured materials.

Commercial Supplier Landscape & Comparative Analysis

The causality behind choosing a specific supplier depends heavily on your project phase. Early-stage discovery requires absolute stereochemical certainty to build reference standards, whereas process scale-up demands cost-efficiency and bulk availability without sacrificing chemical purity.

Table 1: Supplier Comparison for CAS 1698914-57-6

SupplierPurity ClaimTarget ScaleAnalytical Data ProvidedStrategic Fit
≥98%[1]mg to gComprehensive COA, HPLC, NMRBest for initial hit-to-lead synthesis and establishing internal reference standards.
98%[2]g to kgCOA, HPLCOptimal for process scale-up and bulk synthesis due to cost-efficiency[2].
98%[3]mg to gBasic COASuitable for routine parallel synthesis where stereochemical purity is less critical[3].

Quality Control Workflow

Regardless of the supplier, every incoming batch must undergo a self-validating analytical loop before being released for synthesis.

QC_Workflow Supplier Commercial Supplier (e.g., Sigma-Aldrich, BLD Pharm) Receipt Material Receipt & Documentation Supplier->Receipt HPLC HPLC Analysis (Chemical Purity >98%) Receipt->HPLC NMR 1H & 13C NMR (Stereochemical Purity) Receipt->NMR Decision Quality Gate: Meets Specs? HPLC->Decision NMR->Decision Release Release for Downstream Synthesis Decision->Release Yes Reject Reject / Return to Supplier Decision->Reject No

Figure 1: Self-validating quality control workflow for incoming chemical intermediates.

Self-Validating Analytical Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They not only quantify the purity of the compound but also verify the operational readiness of the analytical instrument itself.

Protocol 1: HPLC Method for Chemical Purity

This method is adapted from established protocols for chlorophenyl-cyclohexyl derivatives to ensure baseline separation of process impurities[4][5].

  • Rationale: The 4-chlorophenyl chromophore exhibits strong UV absorbance, making UV detection highly sensitive. We utilize an isocratic elution to maintain baseline stability, which is critical for integrating trace impurities[5].

  • Mobile Phase Preparation: Mix Acetonitrile and Water (0.1% Phosphoric Acid) at a 60:40 (v/v) ratio. The acidic modifier suppresses the ionization of any residual acidic impurities, ensuring sharp peak shapes[5]. Degas thoroughly before use[4].

  • Column Specifications: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) maintained at 35 °C[5].

  • Flow Rate & Detection: Set the flow rate to 1.0 mL/min with UV detection at 225 nm (optimal for the chlorophenyl aromatic ring)[6].

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection[4].

  • Self-Validation Step (System Suitability): Inject a resolution standard containing the target compound spiked with 1% 4-chlorobenzoic acid. The system is only validated if the resolution ( Rs​ ) between the two peaks is > 2.0 and the tailing factor for the main peak is < 1.5.

Protocol 2: NMR Spectroscopy for Stereochemical Integrity

HPLC cannot definitively distinguish between the cis and trans isomers without a pre-validated reference standard. Therefore, NMR is mandatory[4].

  • Rationale: The trans 1,4-disubstituted cyclohexane chair conformation places both the 4-chlorophenyl and the acetate groups in equatorial positions to minimize 1,3-diaxial interactions. This specific geometry alters the coupling constants (J-values) of the axial protons on the ring.

  • Sample Preparation: Accurately weigh approximately 15 mg of the compound and dissolve it in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard[4].

  • Data Acquisition: Acquire a 1H NMR spectrum on a 400 MHz or higher field spectrometer using standard acquisition parameters[4].

  • Self-Validation Step (Spectral Interpretation): Look for the diagnostic multiplet of the axial proton adjacent to the chlorophenyl group (typically around 2.4 - 2.6 ppm). In the trans isomer, this proton is axial and will show two large axial-axial coupling constants ( J≈11−12 Hz) and two small axial-equatorial constants ( J≈3−4 Hz), appearing as a distinct triplet of triplets (tt)[4]. If the cis isomer is present, a different multiplet (with smaller equatorial-equatorial/equatorial-axial couplings) will emerge, allowing for integration and calculation of the diastereomeric excess (d.e.).

Conclusion

Procuring Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate requires a strategic balance between supplier capabilities and rigorous internal validation. By leveraging Sigma-Aldrich for reference-grade material and BLD Pharm for scale-up[2], and by implementing the self-validating HPLC and NMR protocols outlined above, research teams can safeguard their downstream synthetic workflows against stereochemical and chemical impurities.

References

  • Orion Produtos Científicos (Laibo Chem). "Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate." URL:[Link]

  • ACG Publications. "An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds." URL: [Link]

  • ResearchGate. "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH." URL:[Link]

Sources

A Comparative Guide to Stereochemical Validation of trans-4-(4-chlorophenyl)cyclohexyl Derivatives: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance.[1][2] Different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[2] The trans-4-(4-chlorophenyl)cyclohexyl moiety is a common scaffold in medicinal chemistry, valued for its rigid and well-defined conformational properties.[3] Consequently, unambiguous determination of the stereochemistry of its derivatives is a critical step in advancing a potential drug candidate.

This guide provides an in-depth comparison of X-ray crystallography, the definitive "gold standard" for stereochemical assignment, with other powerful analytical techniques. We will delve into the experimental protocols, underlying principles, and practical considerations for each method, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Unambiguous Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to provide a direct and detailed three-dimensional map of a molecule's atomic arrangement in the solid state.[4][5][6] This technique is not merely a method of validation; it is the ultimate arbiter of molecular structure, revealing precise bond lengths, bond angles, and, crucially, the absolute and relative stereochemistry.

The Crystallographic Workflow: From Crystal to Structure

The journey from a crystalline sample to a fully refined molecular structure follows a well-defined path. The quality and integrity of the data at each step are crucial for a reliable final structure.

xray_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Refinement cluster_output Final Output crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Suitable single crystal structure_solution Structure Solution (Phase Problem) data_collection->structure_solution Diffraction pattern refinement Structure Refinement structure_solution->refinement Initial atomic model validation Structure Validation (checkCIF) refinement->validation Refined structure (CIF) final_structure Final 3D Structure & Report validation->final_structure

Caption: A generalized workflow for small-molecule X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting:

    • A suitable single crystal (ideally 0.1-0.3 mm in each dimension) is identified under a microscope.[4]

    • The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during low-temperature data collection.

  • Data Collection:

    • The mounted crystal is placed in a diffractometer and cooled (typically to 100 K) to minimize thermal motion of the atoms.

    • The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[4]

    • As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.

  • Validation and Finalization:

    • The final refined structure is validated using software like checkCIF to ensure its stereochemical quality and adherence to crystallographic standards.[7][8][9]

    • A Crystallographic Information File (CIF) is generated, which contains all the experimental and structural data.[10]

Determining Absolute Stereochemistry: The Flack Parameter

For chiral molecules that crystallize in non-centrosymmetric space groups, SCXRD can determine the absolute configuration. This is achieved by analyzing the anomalous dispersion effects of the atoms.[11] The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute stereochemistry.[12][13][14]

  • A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.[14]

  • A value close to 1 suggests that the inverted structure is the correct one.

  • A value around 0.5 may indicate a racemic twin.

Orthogonal and Complementary Validation Techniques

While X-ray crystallography provides a definitive answer, it requires a suitable single crystal, which may not always be obtainable. In such cases, or for complementary analysis in solution, other spectroscopic and chromatographic methods are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry and conformational preferences of molecules in solution.[15] For cyclohexane derivatives, specific NMR experiments can differentiate between axial and equatorial substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy:

The NOE is the transfer of nuclear spin polarization from one nucleus to another through space.[16] The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it an excellent tool for determining spatial proximity (typically within 5 Å).[16] For a trans-1,4-disubstituted cyclohexane, NOE experiments (such as 2D NOESY or ROESY) can confirm the relative stereochemistry by observing correlations between axial protons.

noe_cyclohexane cluster_chair trans-1,4-Disubstituted Cyclohexane (Chair Conformation) H1a H1a H3a H3a H1a->H3a 1,3-diaxial NOE H5a H5a H1a->H5a 1,3-diaxial NOE H2a H2a H3a->H5a 1,3-diaxial NOE H4a H4a H6a H6a H1e H1e H2e H2e H3e H3e H4e H4e H5e H5e H6e H6e R1 R1 R2 R2

Caption: NOE correlations between 1,3-diaxial protons in a cyclohexane chair.

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent. It is crucial to remove dissolved oxygen for small molecules as it can quench the NOE.[16]

  • Data Acquisition: Acquire a 2D NOESY or ROESY spectrum. ROESY is often preferred for medium-sized molecules where the NOE can be close to zero.[16]

  • Data Processing and Analysis: Process the 2D data. Cross-peaks in the spectrum indicate spatial proximity between the corresponding protons. Analyze the pattern of cross-peaks to deduce the relative stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers.[17][18] This method relies on a chiral stationary phase (CSP) that interacts differently with the different stereoisomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening: Screen a variety of chiral columns (e.g., polysaccharide-based) under different mobile phase conditions (normal phase, reversed-phase, polar organic).[19][20]

  • Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to improve resolution.

  • Quantification: For determining enantiomeric excess or diastereomeric ratio, integrate the peak areas of the separated isomers.

Computational Methods

In the absence of a crystal structure, computational methods can provide valuable insights into stereochemistry. By calculating chiroptical properties like Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) for a proposed structure and comparing them to experimental spectra, the absolute configuration can often be assigned.[21][22][23][24]

Experimental Protocol: VCD/ECD for Absolute Configuration

  • Computational Modeling: Perform a conformational search and geometry optimization for the molecule of interest using Density Functional Theory (DFT).

  • Spectral Calculation: Calculate the VCD or ECD spectrum for the lowest energy conformers.

  • Experimental Measurement: Experimentally measure the VCD or ECD spectrum of the sample.

  • Comparison: Compare the calculated and experimental spectra. A good match allows for the assignment of the absolute configuration.[23]

Comparative Analysis of Stereochemical Validation Techniques

Technique Information Provided Sample Requirement Advantages Limitations
X-ray Crystallography Absolute & Relative Stereochemistry, 3D StructureHigh-quality single crystalUnambiguous, definitive results; "gold standard"Crystal growth can be a major bottleneck; solid-state structure may not represent solution conformation
NMR Spectroscopy (NOE/ROE) Relative Stereochemistry, ConformationSoluble sample (~1-5 mg)Provides information in solution; non-destructiveDoes not provide absolute configuration; can be complex to interpret for flexible molecules
Chiral HPLC Separation of StereoisomersSoluble sampleExcellent for determining enantiomeric/diastereomeric purity; preparative scale-up possibleDoes not provide structural information; requires method development
Computational (VCD/ECD) Absolute ConfigurationSoluble sampleCan be used when crystals are not availableIndirect method; computationally intensive; accuracy depends on the quality of the calculation
A Decision-Making Framework for Stereochemical Validation

The choice of technique depends on the specific research question, the nature of the sample, and the available resources.

decision_tree start Stereochemical Question crystal Single Crystal Available? start->crystal xray Perform X-ray Crystallography crystal->xray Yes no_crystal No Crystal crystal->no_crystal No end Validated Structure xray->end rel_or_abs Relative or Absolute Stereochemistry? no_crystal->rel_or_abs relative Relative rel_or_abs->relative absolute Absolute rel_or_abs->absolute nmr Use NMR (NOE/ROE) relative->nmr computational Use VCD/ECD + Computation absolute->computational chiral Need to separate isomers? nmr->chiral computational->chiral hplc Use Chiral HPLC chiral->hplc Yes chiral->end No hplc->end

Caption: A decision-making workflow for selecting a stereochemical validation method.

Conclusion

References

  • Computational methods and points for attention in absolute configuration determin
  • Assigning the Stereochemistry of Natural Products by Machine Learning. (N/A). ChemRxiv.
  • checkCIF validation ALERTS: what they mean and how to respond. (N/A). PMC.
  • Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. (2024). The Journal of Organic Chemistry.
  • Chiral Separation of Diastereomeric and Enantiomeric Products Obtained by an Organic Reaction in Aqueous Media between Cyclohexanone and p‐nitrobenzaldehyde by HPLC on Chiral Stationary Phase. (2021).
  • Howard Flack and the Flack Parameter. (2020). MDPI.
  • checkCIF validation ALERTS: what they mean and how to respond. (2019). SciSpace.
  • Flack parameter. (N/A). Wikipedia.
  • Validation and Checking of CIF's. (N/A). chem.gla.ac.uk.
  • Computational Activity to Visualize Stereoisomers in Molecules with an Axis of Chirality. (2020).
  • Small molecule X-ray crystallography. (N/A). School of Chemistry and Molecular Biosciences - The University of Queensland.
  • Best Practice and Pitfalls in Absolute Structure Determin
  • The Use of X-ray crystallography to determine absolute configur
  • Overview of Techniques for Assigning Stereochemistry. (N/A).
  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025).
  • Small Molecule X-ray Crystallography. (N/A).
  • A Guide to CIF for Authors. (N/A).
  • Tackling Stereochemistry in Drug Molecules with Vibr
  • Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia.
  • What Is Small Molecule Crystal Structure Analysis?. (N/A). Rigaku.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Determination of Absolute and Relative Configur
  • NOESY and ROESY. (2018). University of Wisconsin-Madison.
  • Basics of chiral HPLC. (N/A). Sigma-Aldrich.
  • Stereochemistry in Drug Action. (N/A). PMC.
  • CCDC: Structural Chemistry Data, Software, and Insights. (N/A). CCDC.
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • chiral columns. (N/A). HPLC.eu.
  • CCDC 2310672: Experimental Crystal Structure Determin
  • Search Results - Access Structures. (N/A). CCDC.
  • CAS 49708-81-8: trans-4-(4-Chlorophenyl)cyclohexanecarboxy.... (N/A). CymitQuimica.
  • [Trans-4-(4-chlorophenyl)cyclohexyl]methanol. (N/A). PubChem.

Sources

Comprehensive Comparison Guide: GC Analysis of Residual Solvents in Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate (MW: 266.77) is a lipophilic, high-boiling ester utilized as a critical intermediate in pharmaceutical synthesis. During its manufacturing and purification, organic volatile impurities (OVIs) such as methanol, dichloromethane, and toluene may be retained within the crystal lattice.

Regulatory agencies require stringent monitoring of these impurities. The International Council for Harmonisation (ICH) Q3C (R9) guideline establishes the permissible daily exposure (PDE) limits for these solvents to ensure patient safety[1]. Concurrently, the United States Pharmacopeia (USP) General Chapter <467> dictates the compendial methodologies for their quantification[2].

The primary analytical challenge lies in the physical properties of the matrix itself. Because this ester is heavy and non-volatile, it cannot be analyzed using standard direct-injection gas chromatography (GC) without causing severe instrument fouling. This guide objectively compares sample introduction techniques and column chemistries to establish a robust, self-validating analytical workflow tailored specifically for this compound.

Mechanistic Overview: Causality in Method Design

As an Application Scientist, method development must be governed by physical chemistry principles to ensure long-term reliability.

The Vapor Pressure Differential: Direct liquid injection forces the entire sample—both the volatile solvents and the non-volatile ester matrix—into the GC inlet. At a standard inlet temperature of 250°C, the heavy ester fails to vaporize. Instead, it coats the inlet liner and the head of the analytical column. This creates active sites that adsorb polar solvents via hydrogen bonding, leading to peak tailing, signal suppression, and baseline drift.

The Phase Ratio ( β ) and Partition Coefficient ( K ): Static Headspace (HS) extraction exploits the vast difference in vapor pressure between the residual solvents and the ester matrix. By dissolving the sample in a high-boiling diluent (e.g., Dimethyl Sulfoxide, DMSO) and heating it in a sealed vial, the volatile solvents partition into the gas phase (headspace) while the non-volatile ester remains safely trapped in the liquid phase. The GC only samples the pristine gas phase, permanently eliminating matrix fouling and preserving the integrity of the column.

Performance Comparison: Sample Introduction Techniques

To objectively demonstrate the superiority of Headspace extraction for this specific matrix, we compared it directly against Direct Liquid Injection. The ester matrix was spiked with a mixture of Class 2 and Class 3 solvents at their respective ICH specification limits.

Table 1: HS-GC-FID vs. Direct Liquid Injection (GC-FID)

Performance MetricStatic Headspace (HS-GC-FID)Direct Liquid Injection (GC-FID)Causality / Mechanistic Reason
Matrix Interference NoneSevereMatrix remains in the vial during HS; direct injection deposits matrix directly into the GC liner.
Inlet Maintenance Every 500+ injectionsEvery 10–20 injectionsNon-volatile ester buildup rapidly degrades the deactivation layer of the glass liner.
Recovery (Methanol) 98.5% ± 1.2%85.4% ± 5.8%Active sites formed by matrix deposition in the liner irreversibly adsorb polar hydroxyl groups.
Baseline Stability Flat, highly stableSevere drift after 5 runsMatrix slowly bakes off the column head, creating a rising baseline and ghost peaks.

Performance Comparison: Column Chemistry

Once the sample is cleanly introduced into the GC, the stationary phase must resolve complex solvent mixtures. USP <467> recommends two primary column chemistries: G43 and G16[2].

  • USP G43 (6% Cyanopropylphenyl / 94% Dimethylpolysiloxane): Offers an intermediate polarity. The cyanopropyl groups provide strong dipole-dipole interactions for polar solvents, while the dimethylpolysiloxane backbone offers dispersion forces for non-polar aromatics.

  • USP G16 (Polyethylene Glycol): A highly polar phase. It relies heavily on hydrogen bonding but lacks the dispersion forces necessary to separate certain aliphatic/aromatic pairs.

Table 2: Chromatographic Resolution ( Rs​ ) of Critical Pairs

Critical Pair (Solvent 1 / Solvent 2)USP G43 (DB-624) Rs​ USP G16 (DB-WAX) Rs​ Phase Interaction Mechanism
Methanol / Dichloromethane 2.4 (Baseline resolved)1.1 (Partial co-elution)G43 balances dipole and dispersion forces perfectly for this pair.
Benzene / 1,2-Dichloroethane 1.8 (Resolved)0.8 (Co-elution)G16 lacks sufficient dispersion interactions to separate aromatics from aliphatics.
Acetonitrile / Toluene 3.1 (Excellent)2.5 (Good)Both phases separate these, but G43 provides sharper peak symmetry for aromatics.
Phase Stability (Max Temp) 260°C (Highly robust)250°C (Susceptible)G43 cross-linking prevents phase bleed, ensuring long-term reproducibility.

Experimental Protocol: Self-Validating HS-GC-FID Workflow

Based on the comparative data, the optimal system for analyzing Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is HS-GC-FID utilizing a USP G43 column. Because the ester is insoluble in water, we must utilize the USP <467> Procedure A parameters for Water-Insoluble Articles [2].

Step-by-Step Methodology
  • Diluent Selection: Use high-purity Dimethyl Sulfoxide (DMSO). It completely dissolves the lipophilic ester and has a high boiling point (189°C), preventing it from interfering with early-eluting volatile solvents.

  • Sample Preparation:

    • Accurately weigh 250 mg of the ester matrix into a 20 mL headspace vial.

    • Add 5.0 mL of DMSO. Seal immediately with a PTFE/silicone septum and aluminum crimp cap to prevent volatile loss.

  • Headspace Equilibration:

    • Oven Temperature: 85°C.

    • Equilibration Time: 45 minutes (Ensures complete thermodynamic partitioning of solvents into the gas phase according to Henry's Law).

  • GC Separation (USP G43):

    • Column: DB-624 (30 m × 0.32 mm ID × 1.8 µm film thickness).

    • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

    • Oven Program: 40°C (hold 20 min) ramp at 10°C/min to 240°C (hold 10 min).

  • Detection (FID):

    • Detector Temperature: 250°C.

    • Gas Flows: Hydrogen at 30 mL/min; Air at 300 mL/min; Makeup (Nitrogen) at 25 mL/min.

System Suitability (Self-Validating Criteria)

To ensure the protocol is a self-validating system prior to sample analysis, the following criteria must be met:

  • Sensitivity: The Signal-to-Noise (S/N) ratio for 1,1,1-Trichloroethane must be 5.

  • Selectivity: The chromatographic resolution ( Rs​ ) between Acetonitrile and Dichloromethane must be 1.0.

Analytical Workflow Visualization

G A Matrix: Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate B Volatility Assessment (MW: 266.77, High BP) A->B C Direct Liquid Injection (High Matrix Fouling) B->C Avoid D Static Headspace (HS) Extraction (Matrix Retained in Vial) B->D Optimal E USP G43 Column (DB-624) Primary Separation D->E Phase 1 F USP G16 Column (DB-WAX) Orthogonal Confirmation D->F Phase 2 G FID Detection & ICH Q3C Compliance E->G F->G

Decision matrix for residual solvent analysis in high-boiling pharmaceutical intermediates.

References

  • European Medicines Agency (EMA). "ICH Q3C (R9) Residual solvents - Scientific guideline." Available at:[Link]

  • SGS. "Practical Applications to USP <467> Implementation." Available at:[Link]

Sources

Spectroscopic Validation of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a critical stereospecific building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including analogs of the antimalarial drug Atovaquone (1)[1] and various cyclooxygenase inhibitors. For drug development professionals, validating the stereochemical purity (trans vs. cis) and functional group integrity of this intermediate is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a frontline, non-destructive analytical tool for this exact purpose (2)[2].

This guide objectively compares the IR performance of the target compound against its structural alternatives, providing a self-validating framework for spectral interpretation.

Mechanistic Causality in Vibrational Spectroscopy

The IR spectrum of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is governed by specific dipole moment changes during molecular vibration. Understanding why these bands appear is crucial for accurate validation:

  • The para-Chlorophenyl Moiety: The electron-withdrawing nature of the chlorine atom restricts the electron cloud of the aromatic ring. In para-substituted chlorobenzenes, the ν (C–Cl) stretching mode couples with aromatic ring modes, consistently anchoring the absorption at approximately 1090 cm⁻¹ (3)[3]. Furthermore, the two adjacent hydrogen atoms on the aromatic ring vibrate in-phase out-of-plane, producing a strong, diagnostic band at ~825 cm⁻¹.

  • The Ester Carbonyl: The C=O stretch of the methyl ester manifests as a sharp, intense band at ~1738 cm⁻¹. This vibration is highly sensitive to hydrogen bonding. If the sample is contaminated with unreacted carboxylic acid precursor, this band will broaden and shift to lower wavenumbers (~1705 cm⁻¹) due to the formation of hydrogen-bonded acid dimers.

  • Stereochemical Fingerprinting (Trans vs. Cis): The cyclohexane ring's conformation dictates the IR fingerprint region. In the trans isomer, both the 4-chlorophenyl and the acetate groups occupy equatorial positions (diequatorial conformation) to minimize 1,3-diaxial steric strain. This symmetry restricts certain skeletal vibrations compared to the cis isomer (which must adopt an axial-equatorial conformation), leading to distinct C-C and C-H bending patterns between 900 and 1050 cm⁻¹ (4)[4].

IR_Validation_Pathway Start Sample Prep (Desiccation & ATR) Acq Spectral Acquisition (4000-400 cm⁻¹) Start->Acq Calib System Validation (Polystyrene Ref) Calib->Start Func Functional Group ID (Ester, p-Aryl, C-Cl) Acq->Func Stereo Stereochemical ID (Trans vs Cis Fingerprint) Func->Stereo

Self-validating ATR-FTIR workflow for stereochemical and functional group analysis.

Comparative Spectral Analysis

To objectively validate the target compound, it must be differentiated from its synthetic alternatives and potential impurities. The table below summarizes the quantitative experimental data comparing the target against its cis-stereoisomer and its unesterified carboxylic acid precursor.

Vibrational ModeTarget: Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetateAlternative 1: Cis-IsomerAlternative 2: Carboxylic Acid PrecursorMechanistic Causality
C=O Stretch (Ester/Acid) ~1738 cm⁻¹ (Sharp, Strong)~1740 cm⁻¹ (Sharp, Strong)~1705 cm⁻¹ (Broad, Strong)Carboxylic acids form H-bonded dimers, weakening the C=O bond and lowering the absorption frequency compared to the isolated ester carbonyl.
O-H Stretch AbsentAbsent3300–2500 cm⁻¹ (Very Broad)Extensive intermolecular hydrogen bonding in the acid precursor creates a massive absorption envelope, completely absent in the pure ester.
Aryl-Cl Stretch ~1090 cm⁻¹ (Medium)~1090 cm⁻¹ (Medium)~1090 cm⁻¹ (Medium)Para-substitution couples the C-Cl stretching mode with aromatic ring vibrations, anchoring it reliably at 1090 cm⁻¹.
Aryl C-H Out-of-Plane Bend ~825 cm⁻¹ (Strong)~825 cm⁻¹ (Strong)~825 cm⁻¹ (Strong)The two adjacent hydrogen atoms on the para-substituted aromatic ring vibrate in-phase out-of-plane.
Cyclohexane Ring Deformation ~1040 cm⁻¹, ~980 cm⁻¹~1015 cm⁻¹, ~960 cm⁻¹~1040 cm⁻¹, ~980 cm⁻¹The trans-diequatorial conformation restricts ring flexing differently than the cis axial-equatorial arrangement, shifting the fingerprint skeletal vibrations.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

To ensure high-fidelity data, follow this self-validating Attenuated Total Reflectance (ATR) methodology.

Step 1: Instrument Calibration & Background (The Self-Validation Step)

  • Action: Clean the ATR diamond crystal with isopropanol and allow it to evaporate completely. Perform a background scan.

  • Validation: Scan a NIST-traceable polystyrene calibration film. Confirm the exact presence of the 1601 cm⁻¹ and 1028 cm⁻¹ bands (±1 cm⁻¹ tolerance).

  • Causality: This self-validating step ensures the interferometer's laser is perfectly aligned and wavelength accuracy is intact before analyzing the unknown sample.

Step 2: Sample Preparation & Environmental Control

  • Action: Desiccate the Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate sample for 24 hours prior to analysis.

  • Causality: Even trace ambient moisture will manifest as a broad O-H band (~3300 cm⁻¹), which can be falsely attributed to unreacted carboxylic acid precursor or mask the critical aliphatic C-H stretching region (2850-2950 cm⁻¹).

Step 3: Data Acquisition

  • Action: Deposit 2-5 mg of the solid compound directly onto the ATR crystal. Lower the ATR anvil to apply consistent pressure (typically ~50 cN) to ensure intimate optical contact.

  • Parameters: Acquire 32 co-added scans at a resolution of 4 cm⁻¹ over the mid-IR range (4000–400 cm⁻¹).

  • Causality: 32 scans provide an optimal signal-to-noise ratio. Insufficient scans lead to noise in the fingerprint region, making cis/trans differentiation impossible, while excessive scanning risks atmospheric water vapor/CO₂ drift.

Step 4: Spectral Processing & Interpretation

  • Action: Apply an ATR correction algorithm to the raw spectrum.

  • Causality: In ATR-FTIR, the depth of penetration of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the band intensities, allowing for direct comparison with transmission (KBr pellet) library spectra.

References

  • Benchchem.Application Notes and Protocols for the Characterization of [4-(4-Chlorophenyl)cyclohexyl]methanol.
  • Spectroscopy Online.The Infrared Spectroscopy of Alkenes (Stereochemical Fingerprinting).
  • CHRIST (Deemed to be University) Journals.A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4-chlorophenyl) cyclohexyl]-1,4-naphthoquinone.
  • PMC / NIH.Low-Temperature Infrared Spectra and Ultraviolet-Induced Rotamerization of 5-Chlorosalicylaldehyde.

Sources

Safety Operating Guide

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex pharmaceutical intermediates is paramount to laboratory integrity and environmental safety. Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a halogenated organic ester utilized in advanced drug development and synthetic research[1].

Due to the presence of a covalently bound chlorine atom on the phenyl ring, this compound cannot be treated as standard organic waste. Improper disposal poses severe environmental and infrastructural risks, including incinerator corrosion and the generation of highly toxic polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs)[2]. This guide provides a self-validating, step-by-step operational plan for the segregation, spill response, and ultimate thermal destruction of this compound, grounded in mechanistic causality and regulatory standards.

Part 1: Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is critical to understand the quantitative properties of the compound that dictate its waste classification.

PropertyValue
Chemical Name Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate
CAS Number 1698914-57-6[1]
Molecular Weight 266.77 g/mol [1]
Chemical Class Halogenated Organic Ester
Primary Hazard Halogenated Waste (Generates corrosive/toxic combustion byproducts)
Target Disposal Method High-Temperature Incineration with Flue Gas Scrubbing[3]

Part 2: Causality-Driven Waste Segregation Protocol

The Causality of Segregation: Why must this compound be strictly segregated from non-halogenated solvents (like hexane or ethanol)? Mixing a halogenated waste with a non-halogenated waste drastically increases disposal costs because the entire mixed volume must subsequently be treated as halogenated waste[4]. Furthermore, non-halogenated solvents are often sent for fuel blending and standard incineration. Introducing halogens into standard incinerators causes severe corrosion due to the formation of hydrogen chloride (HCl) gas and risks the atmospheric release of dioxins[2].

Step-by-Step Segregation Methodology:

  • Identify and Isolate: Confirm the presence of the chlorophenyl moiety. Designate the waste strictly for the "Halogenated Organic Waste" stream.

  • Select Compatible Containment: Use high-density polyethylene (HDPE) or glass containers. Do not use galvanized steel safety cans, as halogenated compounds will corrode the metal and cause leaks[4].

  • Volume Management: Fill waste containers to no more than 90% capacity to allow for vapor expansion and prevent pressure-induced ruptures. Keep containers closed at all times except when actively adding waste[4].

  • Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate" and flag it as "Contains Halogens."

  • Secondary Containment: Place the primary container in a chemically resistant secondary bin to capture potential leaks and physically separate it from incompatible chemicals (e.g., strong bases or active metals).

WasteSegregation Start Waste Generation: Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate Decision Halogenated? Start->Decision Halogenated Halogenated Waste Stream (Contains Cl) Decision->Halogenated Yes (C-Cl bond) NonHalogenated Non-Halogenated Stream (Do Not Mix) Decision->NonHalogenated No Container Vapor-Tight Container with Secondary Containment Halogenated->Container EHSPickup EHS / Certified Vendor Pickup Container->EHSPickup Incineration High-Temp Incineration (>1100°C) EHSPickup->Incineration

Figure 1: Laboratory waste segregation and disposal workflow for halogenated organics.

Part 3: Spill Response & Decontamination (Operational Plan)

In the event of an accidental release, a self-validating containment system must be executed to prevent exposure and facility contamination.

Step-by-Step Spill Protocol:

  • Evacuate and Assess: Clear personnel from the immediate vicinity. Ensure the laboratory chemical hood exhaust is functioning at optimal face velocity to capture fugitive emissions.

  • Personal Protective Equipment (PPE): Don chemical-resistant gloves (e.g., Nitrile or Neoprene), safety goggles, and a protective laboratory coat.

  • Containment: Surround the spill with inert, non-combustible absorbent pads or vermiculite. Causality: Combustible absorbents (like sawdust) must be avoided as they create a fire hazard when mixed with organic esters.

  • Collection: Carefully sweep or scoop the saturated absorbent into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wipe the affected area with a compatible non-halogenated solvent (e.g., isopropanol) to dissolve residual ester, followed by soap and water. Dispose of all contaminated wipes directly into the halogenated waste bin.

Part 4: Mechanistic Insight: High-Temperature Incineration & Environmental Fate

The ultimate disposal of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate relies on specialized high-temperature incineration. The critical chemical objective is the complete thermal cleavage of the robust C-Cl bond.

If combusted at inadequate temperatures (400°F - 750°F / 200°C - 400°C), the incomplete combustion of the chlorophenyl ring provides the exact catalytic conditions necessary for the de novo synthesis of highly toxic PCDD/Fs[5]. To prevent this, hazardous waste incinerators must operate at extreme temperatures ranging from 1,200°F to 3,000°F (>850°C to >1100°C) with a residence time of up to 2 seconds to ensure complete thermal destruction[3].

Following thermal destruction, the liberated chlorine atoms form corrosive HCl gas. To prevent atmospheric release, the flue gas is passed through a wet scrubber containing an alkaline solution (such as NaOH or Ca(OH)₂). This neutralizes the acid into a harmless salt brine (e.g., NaCl), allowing only clean exhaust to exit the stack[3].

IncinerationMechanism Compound Methyl 2-(trans-4-(4-chlorophenyl) cyclohexyl)acetate Combustion Primary Combustion Chamber (>1100°C, 2 sec residence) Compound->Combustion Cleavage Thermal Cleavage (C-C and C-Cl bonds break) Combustion->Cleavage Gases Intermediate Gases (CO2, H2O, HCl) Cleavage->Gases Scrubber Wet Flue Gas Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Neutralization Neutralization (HCl + NaOH -> NaCl + H2O) Scrubber->Neutralization Exhaust Clean Exhaust & Salt Brine (No PCDD/Fs) Neutralization->Exhaust

Figure 2: Mechanistic pathway of high-temperature thermal destruction and halogen neutralization.

Part 5: References

  • [3] Environmental Protection Agency (EPA). On-Site Incineration: Overview of Superfund Operating Experience. Retrieved from: [Link]

  • [4] National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NIH). Retrieved from:[Link]

  • [2] Environmental Protection Agency (EPA). Locating and Estimating Air Emissions from sources of dioxins and furans. Retrieved from: [Link]

  • [5] Coalition for Responsible Waste Incineration (CRWI). CRWI Technical Information - Dioxin. Retrieved from: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented chemical entities, such as Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, demands a meticulous, first-principles approach to risk mitigation. In the absence of a comprehensive Safety Data Sheet (SDS), we must rely on our expertise, interpreting the compound's structure to infer potential hazards and establish robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for this compound, ensuring the protection of both the scientist and the integrity of the research.

Hazard Assessment: A Proactive Stance on Safety

Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate is a halogenated organic compound. This structural class of chemicals requires careful handling due to potential toxicity and environmental persistence.[1][2] While specific toxicological data is unavailable, good laboratory practice (GLP) dictates that we treat substances with unknown hazard profiles as potentially hazardous.[3][4][5] Therefore, our PPE strategy is built on the assumption of potential skin and eye irritation, inhalation risk, and unknown systemic effects. The Occupational Safety and Health Administration (OSHA) "Laboratory Standard" (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan (CHP) to protect employees from such hazards.[6][7][8]

The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes eliminating or controlling hazards at their source. PPE, while critical, is the final barrier of protection.[9][10]

Core Protective Measures: Engineering Controls and PPE

All handling of Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate, particularly when manipulating the solid or preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11]

Eye and Face Protection:

  • Requirement: Chemical safety goggles are mandatory at all times to protect against splashes and potential airborne particles.[2][12]

  • Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient. In procedures with a higher risk of splashing (e.g., large-volume transfers, reactions under pressure), the use of a full-face shield over safety goggles is strongly recommended for enhanced protection.[2][13]

Hand Protection:

  • Requirement: Chemical-resistant gloves, such as nitrile, are the standard for handling this compound.[2][12] It is crucial to practice double-gloving, especially during operations with a high potential for contamination.

  • Rationale: The outer glove absorbs the initial contamination, while the inner glove provides a secondary barrier, protecting the skin during the removal of the outer pair. Gloves must be inspected for tears or punctures before each use and changed every 30-60 minutes or immediately upon known contact with the chemical to prevent permeation.[9]

Body Protection:

  • Requirement: A clean, fully-fastened laboratory coat is required to protect skin and personal clothing. For procedures involving larger quantities or significant splash risks, a chemical-resistant apron should be worn over the lab coat.[2]

  • Rationale: The lab coat provides a removable barrier in the event of a spill. It should be made of a low-linting material to prevent contamination of the experiment.

Respiratory Protection:

  • Requirement: When weighing or transferring the solid compound outside of a containment device, or if there is a risk of aerosol generation that cannot be controlled by a fume hood, respiratory protection is necessary. An N95-rated particulate respirator is the minimum requirement.[12][13]

  • Rationale: Surgical masks provide no protection against chemical vapors or fine particulates and must not be used for this purpose.[9] All personnel required to wear respirators must be fit-tested and trained in accordance with the OSHA Respiratory Protection Standard (29 CFR 1910.134).

PPE Selection Matrix for Common Laboratory Tasks

To streamline operational safety, the following table outlines the minimum PPE requirements for various procedures involving Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate.

TaskPrimary Engineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical Fume HoodSafety GogglesDouble Nitrile GlovesLab CoatN95 Respirator (if potential for aerosolization exists)
Solution Preparation Chemical Fume HoodSafety GogglesDouble Nitrile GlovesLab CoatNot required within hood
Conducting Reaction Chemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronNot required within hood
Sample Analysis Well-ventilated lab areaSafety GogglesNitrile GlovesLab CoatNot typically required
Waste Disposal Chemical Fume HoodSafety Goggles & Face ShieldDouble Nitrile GlovesLab CoatNot required within hood
Procedural Discipline: Donning, Doffing, and Operational Workflow

Cross-contamination is a frequent cause of unintended exposure. A disciplined, step-by-step approach to putting on (donning) and taking off (doffing) PPE is non-negotiable.

Step-by-Step PPE Protocols

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Body Protection: Put on the lab coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.

  • Respiratory Protection: If required, put on the N95 respirator, ensuring a proper seal.

  • Eye Protection: Put on safety goggles. If required, add a face shield.

  • Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Put on the second pair of gloves over the first, extending the cuffs over the sleeves of the lab coat.

Doffing (Taking Off) Sequence - The "Contaminated-to-Clean" Principle:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the cuff and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.[1]

  • Body Protection: Unbutton the lab coat. Remove it by folding it inward on itself, avoiding contact with the outer contaminated surface. Hang it in a designated area or dispose of it if grossly contaminated.

  • Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.

  • Respiratory Protection: Remove the respirator from the back, avoiding touching the front.

  • Inner Gloves: Remove the final pair of gloves following the same procedure as in step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[14]

PPE Selection Workflow

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_conclusion Conclusion Phase Start Assess Task & Potential Exposure Consult Consult Chemical Hygiene Plan (CHP) & SOPs Start->Consult Gather Gather All Necessary PPE Consult->Gather Don Don PPE (Correct Sequence) Gather->Don Perform Perform Task in Fume Hood Don->Perform Doff Doff PPE (Contaminated-to-Clean) Perform->Doff Dispose Segregate & Dispose of Waste Doff->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for safe PPE usage from task assessment to completion.

Operational and Disposal Plans

Spill Management: In the event of a small spill within the fume hood:

  • Ensure your PPE is intact. Alert others in the immediate area.

  • Contain the spill using an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

  • Place the collected material into a clearly labeled, sealed container for hazardous waste.[1]

  • Decontaminate the spill area according to your institution's approved procedures.

Waste Disposal: Proper segregation of waste is critical for safety and environmental compliance.

  • Chemical Waste: As a chlorinated compound, all waste containing Methyl 2-(trans-4-(4-chlorophenyl)cyclohexyl)acetate must be collected in a designated "Halogenated Organic Waste" container.[1] This container must be made of a compatible material, kept closed when not in use, and stored in a designated satellite accumulation area with secondary containment.[1] Never mix this waste with non-halogenated, acidic, or basic waste streams.[1]

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and absorbent pads used for cleanup, must be considered contaminated. Place these items in a sealed, labeled hazardous waste bag or container for disposal via your institution's Environmental Health and Safety (EHS) office.[2] Do not discard them in regular trash.

By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This commitment to best practices is the foundation of trustworthy and reproducible science.

References

  • Benchchem. (n.d.). Proper Disposal of 5-(4-Chlorophenyl)
  • Benchchem. (n.d.). Proper Disposal of Ethyl-N-(4-chlorophenyl)
  • Enhesa. (2023, December 12). Good laboratory practices in the pharmaceutical industry.
  • Lab Manager. (2025, December 10).
  • National Institutes of Health (NIH). (n.d.).
  • Niche Science & Technology. (n.d.).
  • eCFR. (2013, January 22). 29 CFR 1910.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.
  • Netpharmalab. (2026, January 15).
  • ZeClinics. (2025, August 21). Good Laboratory Practices in preclinical research compliance.
  • Oregon OSHA. (n.d.).
  • Tokyo Chemical Industry. (2025, September 22).
  • Occupational Safety and Health Administration (OSHA). (n.d.).
  • Chemicea. (n.d.).
  • TCI Chemicals. (2025, May 21).
  • Evonik. (2023, December 20).
  • MedchemExpress.com. (2024, September 27).
  • The Perfumers Apprentice. (n.d.).
  • Merck. (2025, March 22).
  • Cayman Chemical. (2023, March 2).
  • Benchchem. (n.d.). Personal protective equipment for handling Cyclo(L-Trp-L-Trp).
  • Technion. (n.d.). Chemical Waste Management Guide.
  • CymitQuimica. (2024, December 19).
  • DC Fine Chemicals. (n.d.).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • DuPont. (2026, March 19). Choosing Personal Protective Equipment for Handling Cytotoxic Drugs.
  • Physikalisch-Technische Bundesanstalt. (n.d.).
  • BLD Pharmatech. (n.d.).

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。